molecular formula C7H13ClF3NO B3001251 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride CAS No. 2137056-98-3

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Cat. No.: B3001251
CAS No.: 2137056-98-3
M. Wt: 219.63
InChI Key: HYHNUWFMAWKRDR-KYOXOEKESA-N
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Description

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a useful research compound. Its molecular formula is C7H13ClF3NO and its molecular weight is 219.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHNUWFMAWKRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408962-48-9, 2137056-98-3
Record name rac-(1s,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
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Record name rac-(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide details a three-step synthesis commencing with the protection of a commercially available 4-aminocyclohexanol derivative, followed by oxidation, nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, and subsequent deprotection to yield the target compound. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss the critical aspects of stereochemical control. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous guide to the synthesis of this important fluorinated scaffold.

Introduction: The Significance of Trifluoromethylated Cyclohexylamines

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in modern medicinal chemistry.[1] The unique electronic properties and steric bulk of the CF3 group can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, incorporating a CF3 group can block metabolic pathways, thereby increasing the in vivo half-life of a compound, and can modulate its acidity or basicity, which in turn affects its binding to biological targets. The cyclohexane scaffold provides a three-dimensional framework that is prevalent in many natural products and pharmaceuticals. The combination of a trifluoromethyl group and an aminocyclohexanol core, as in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, offers a versatile platform for the synthesis of novel therapeutic agents.

This guide will focus on a practical and scalable synthetic approach to this compound, with a particular emphasis on the key trifluoromethylation step.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated below. This strategy relies on the initial protection of the amino group of a readily available 4-aminocyclohexanol, followed by oxidation to the corresponding ketone. The key trifluoromethylation is then performed on the ketone, and a final deprotection step furnishes the desired product as its hydrochloride salt.

Synthesis_Overview cluster_0 Step 1: Protection & Oxidation cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection Start trans-4-Aminocyclohexanol Protected_Alcohol Benzyl (trans-4-hydroxycyclohexyl)carbamate Start->Protected_Alcohol Cbz-Cl, Base Protected_Ketone Benzyl (4-oxocyclohexyl)carbamate (N-Cbz-4-aminocyclohexanone) Protected_Alcohol->Protected_Ketone Oxidation (e.g., PCC, Swern) Trifluoromethylated_Intermediate Benzyl (cis/trans-4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate Protected_Ketone->Trifluoromethylated_Intermediate TMSCF3, TBAF Final_Product This compound Trifluoromethylated_Intermediate->Final_Product HCl

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Benzyl (4-oxocyclohexyl)carbamate (N-Cbz-4-aminocyclohexanone)

The synthesis of the key intermediate, N-Cbz-4-aminocyclohexanone, begins with the protection of the amino group of trans-4-aminocyclohexanol, followed by oxidation of the hydroxyl group.

3.1.1. Protection of trans-4-Aminocyclohexanol

The benzyloxycarbonyl (Cbz) group is an excellent choice for protecting the amino functionality due to its stability under a wide range of reaction conditions and its facile removal under acidic or hydrogenolytic conditions.[3][4]

  • Protocol:

    • To a solution of trans-4-aminocyclohexanol (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO3, 2.0 eq).[4]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) to the stirred suspension.[4]

    • Allow the reaction to warm to room temperature and stir for 20 hours.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • The crude product, benzyl (trans-4-hydroxycyclohexyl)carbamate, can be purified by silica gel column chromatography.

  • Causality of Experimental Choices: The use of a biphasic solvent system (THF/water) with a base (NaHCO3) facilitates the Schotten-Baumann reaction conditions, effectively trapping the hydrochloric acid byproduct generated during the reaction.[4] Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

3.1.2. Oxidation to N-Cbz-4-aminocyclohexanone

The secondary alcohol of the Cbz-protected aminocyclohexanol is then oxidized to the corresponding ketone. Several oxidation methods can be employed, such as Swern oxidation or the use of pyridinium chlorochromate (PCC). A greener alternative involves the use of sodium hypochlorite or sodium chlorite.[5]

  • Protocol (using Sodium Hypochlorite):

    • Dissolve the Cbz-protected alcohol from the previous step in a suitable organic solvent like dichloromethane (DCM).

    • Add this solution dropwise to a solution of sodium hypochlorite (NaOCl).[5]

    • Stir the reaction mixture vigorously for 4-8 hours.

    • Separate the organic layer, wash with water, and dry over anhydrous Na2SO4.

    • Remove the solvent by rotary evaporation to yield the white solid N-Cbz-4-aminocyclohexanone.[5]

  • Self-Validating System: The progress of the oxidation can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar ketone. The identity and purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy.

Step 2: Nucleophilic Trifluoromethylation

This is the cornerstone of the synthesis, where the trifluoromethyl group is introduced via nucleophilic addition to the carbonyl of N-Cbz-4-aminocyclohexanone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the reagent of choice for this transformation due to its stability and ease of handling.[1][2]

  • Mechanism of Trifluoromethylation with TMSCF3: The reaction is initiated by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1][2] The fluoride ion attacks the silicon atom of TMSCF3, generating a hypervalent siliconate intermediate. This intermediate then delivers the trifluoromethyl anion (CF3-) to the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group to form a TMS-protected trifluoromethylated alcohol.[6] A subsequent acidic workup or hydrolysis step yields the desired trifluoromethylated alcohol.[1][7]

Trifluoromethylation_Mechanism Ketone N-Cbz-4-aminocyclohexanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide + [CF3]- TMSCF3 TMSCF3 Intermediate [TMS(CF3)F]- TMSCF3->Intermediate + F- TBAF TBAF (F-) Intermediate->Alkoxide TMS_Protected TMS-Protected Product Alkoxide->TMS_Protected + TMS+ Final_Alcohol Trifluoromethylated Alcohol TMS_Protected->Final_Alcohol H+ workup

Sources

An In-Depth Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The trifluoromethyl (CF3) group, in particular, has garnered significant attention for its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This in-depth technical guide focuses on a key building block that embodies these desirable characteristics: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical properties of this compound. We will delve into its synthesis, stereochemical considerations, and analytical characterization, while also exploring its current and potential applications as a valuable intermediate in the synthesis of novel pharmaceuticals.

Physicochemical and Structural Characteristics

This compound is a synthetic organic compound distinguished by a cyclohexane ring bearing an amino group, a hydroxyl group, and a trifluoromethyl group. The hydrochloride salt form enhances its aqueous solubility, a crucial property for many pharmaceutical applications.[4] The molecule exists as cis and trans stereoisomers, which can exhibit different biological activities and physicochemical properties.

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while much data is available for related compounds, specific experimental values for this molecule are not always readily available in the public domain and are often generated and held by chemical suppliers.

PropertyValueSource(s)
Molecular Formula C₇H₁₃ClF₃NO[5][6]
Molecular Weight 219.63 g/mol [5][6]
Appearance White to off-white solidInferred from supplier data
Melting Point Not explicitly reported for the trifluoromethyl derivative. For comparison, the melting point of cis-4-Amino-cyclohexanol hydrochloride is 193-200 °C, and trans-4-Aminocyclohexanol hydrochloride is 225-227 °C.[7]
Boiling Point Data not available. High melting point suggests decomposition at higher temperatures.
Solubility The hydrochloride salt form enhances solubility in water.[4] Soluble in water.[8]
pKa Not explicitly reported. The presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa of the amino group compared to its non-fluorinated analog.
Stereochemistry and Conformational Analysis

The cyclohexane ring in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol adopts a chair conformation to minimize steric strain. The relative orientations of the amino, hydroxyl, and trifluoromethyl groups give rise to cis and trans isomers.

  • Trans Isomer: In the most stable conformation of the trans isomer, the amino and the trifluoromethyl/hydroxyl-bearing carbon substituents are on opposite sides of the ring. To minimize 1,3-diaxial interactions, the bulky trifluoromethyl group and the amino group will preferentially occupy equatorial positions.

  • Cis Isomer: In the cis isomer, the amino and the trifluoromethyl/hydroxyl-bearing carbon substituents are on the same side of the ring. This necessitates that one of these bulky groups occupies an axial position, leading to higher conformational energy compared to the all-equatorial trans isomer.

The conformational preference of the trifluoromethyl group on a cyclohexane ring is a critical factor. Due to its steric bulk, the CF₃ group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Figure 1. Chair conformations of trans and cis isomers.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the primary amine, the tertiary alcohol, and the trifluoromethyl group.

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. As a base, it readily forms the hydrochloride salt.

  • Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group but can be activated for substitution reactions. It can also participate in esterification reactions, although steric hindrance from the adjacent trifluoromethyl group may reduce reactivity.

  • Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which influences the reactivity of the rest of the molecule. It enhances the acidity of the hydroxyl proton and decreases the basicity of the amino group. The C-F bonds are exceptionally strong, making the CF₃ group metabolically stable.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from a readily available cyclohexanone derivative. A general synthetic strategy is outlined below.

SynthesisWorkflow Start 4-Aminocyclohexanone Intermediate1 Protected 4-Aminocyclohexanone Start->Intermediate1 Protection (e.g., Boc) Intermediate2 4-(Protected-amino)-1-(trifluoromethyl)cyclohexan-1-ol Intermediate1->Intermediate2 Trifluoromethylation (e.g., Ruppert-Prakash Reagent) Product 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl Intermediate2->Product Deprotection & HCl salt formation

Figure 2. General synthetic workflow.

Key Synthetic Steps
  • Protection of the Amino Group: The synthesis often commences with the protection of the amino group of a suitable starting material like 4-aminocyclohexanone to prevent unwanted side reactions in subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc).

  • Trifluoromethylation: The introduction of the trifluoromethyl group onto the carbonyl carbon is a critical step. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used and effective reagent for this transformation, typically activated by a fluoride source.[9] This nucleophilic trifluoromethylation of the ketone yields the tertiary alcohol.

  • Deprotection and Salt Formation: The protecting group on the amine is removed under acidic conditions. Subsequent treatment with hydrochloric acid yields the desired this compound, which can be isolated as a solid.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc Protection of 4-Aminocyclohexanone To a solution of 4-aminocyclohexanone hydrochloride in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. The resulting N-Boc-4-aminocyclohexanone is then isolated and purified.

Step 2: Trifluoromethylation of N-Boc-4-aminocyclohexanone The protected ketone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., 0 °C). The Ruppert-Prakash reagent is added, followed by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched, and the product, 4-(tert-butoxycarbonylamino)-1-(trifluoromethyl)cyclohexan-1-ol, is purified.

Step 3: Deprotection and Hydrochloride Salt Formation The purified N-Boc protected amino alcohol is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. The mixture is stirred, leading to the precipitation of this compound. The solid product is collected by filtration, washed, and dried.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexane ring protons, the amine protons (which may be broad and exchangeable), and the hydroxyl proton. The chemical shifts and coupling constants of the cyclohexane protons can provide information about the stereochemistry (cis/trans isomerism) of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The spatial orientation of the trifluoromethyl group (axial vs. equatorial) can influence the chemical shifts of the cyclohexane ring carbons.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine (and ammonium salt), and C-F stretching vibrations of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base form of the compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can confer several advantageous properties to a drug candidate:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

  • Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Receptor Binding: The electronic and steric properties of the trifluoromethyl group can fine-tune the interactions of a drug with its biological target, potentially leading to increased potency and selectivity.[1]

While specific examples of marketed drugs containing this exact scaffold are not readily found in the public literature, numerous patents describe the use of similar 4-aminocyclohexanol derivatives in the development of new therapeutic agents, including analgesics.[10] The unique combination of a rigid cyclohexane core, a basic amino group, a hydrogen-bond-donating hydroxyl group, and a metabolically stable, lipophilic trifluoromethyl group makes this an attractive scaffold for library synthesis and lead optimization in various therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups and the presence of the influential trifluoromethyl moiety provide a robust scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, synthetic methodologies, and potential applications, offering a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. National Institutes of Health. [Link]

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  • Examples from recent patent literature containing the 4-amino- cyclohexanol functionality. ResearchGate. [Link]

  • US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use.
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  • (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Ha Giang Trails. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • US4460604A - 4-Amino-4-aryl-cyclohexanones.
  • CAS NO. 1408076-30-1 | cis-4-Amino-1-(trifluoromethyl)cyclohexanol. Arctom. [Link]

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Sources

13C NMR analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, fluorinated organic compounds hold a position of prominence. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in medicinal chemistry. The compound 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, as a hydrochloride salt, represents a scaffold of significant interest, combining the conformational rigidity of a cyclohexane ring with the influential CF₃, hydroxyl, and amino functional groups.

The precise determination of its three-dimensional structure, specifically the relative orientation of its substituents (stereoisomerism), is paramount to understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, and ¹³C NMR in particular, stands as an unparalleled tool for this purpose. This technical guide provides a comprehensive analysis of the ¹³C NMR spectroscopy of this compound, offering researchers and drug development professionals a blend of theoretical principles, predictive analysis, and practical experimental guidance.

Theoretical Foundations: Deciphering the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is dictated by the interplay of several key structural features. Understanding these influences is crucial for an accurate interpretation of the spectral data.

Stereoisomerism in the Cyclohexane Ring

The target molecule exists as two primary diastereomers: cis and trans. These isomers are defined by the relative positions of the hydroxyl and amino groups. In the more stable chair conformation, substituents can occupy either axial or equatorial positions, which profoundly impacts the magnetic environment of each carbon atom.[1]

  • trans-isomer: The thermodynamically more stable isomer, with both the -OH (at C1) and -NH₃⁺ (at C4) groups in equatorial positions, minimizing steric hindrance.

  • cis-isomer: In this configuration, one substituent is axial and the other is equatorial.

Influence of the Trifluoromethyl (CF₃) Group

The CF₃ group is a powerful electron-withdrawing substituent and possesses a unique NMR signature. Its effects on the ¹³C spectrum are twofold:

  • Chemical Shift Perturbation: The strong inductive effect of the fluorine atoms deshields the attached quaternary carbon (C1), shifting it significantly downfield. The spatial orientation (axial vs. equatorial) of the CF₃ group also influences the chemical shifts of other carbons in the ring, particularly those in a γ-position, due to the "γ-gauche effect."[2][3] An axial CF₃ group will cause a more pronounced upfield (shielding) shift on the γ-carbons (C3 and C5) compared to an equatorial CF₃ group.[2][3]

  • ¹³C-¹⁹F Spin-Spin Coupling: The most defining feature of the CF₃ group in a ¹³C NMR spectrum is the large spin-spin coupling between the carbon of the CF₃ group and the three fluorine atoms (¹J_CF). This splits the CF₃ carbon signal into a characteristic quartet.[4][5] Smaller, long-range couplings (²J_CF, ³J_CF) will also split the signals of other nearby carbons (C1, C2, C6), providing invaluable structural information.[4][6] These C-F coupling constants can be substantial, sometimes up to 250 Hz or more for one-bond couplings.[7]

Effect of the Amino Group and Hydrochloride Salt Formation

The basic amino group is protonated to form an ammonium hydrochloride salt, which enhances water solubility. This protonation has a significant deshielding effect on the neighboring carbons. The carbon directly attached to the ammonium group (C4, the α-carbon) and the adjacent carbons (C3 and C5, the β-carbons) will experience a downfield shift in their resonance compared to the free amine.[8]

Predicted ¹³C NMR Spectral Analysis

Based on established substituent effects and data from analogous compounds, a predicted ¹³C NMR spectrum can be constructed for both the cis and trans isomers. The analysis assumes the molecule adopts a chair conformation.

Below is the molecular structure with the standardized carbon numbering that will be used for spectral assignment.

Figure 1: Numbering of carbon atoms in trans and cis isomers.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹³C NMR chemical shifts for the cis and trans isomers of this compound. The key differences that enable stereochemical assignment are highlighted.

Carbon AtomPredicted Chemical Shift (ppm) - trans-isomerPredicted Chemical Shift (ppm) - cis-isomerKey Distinguishing Features & Rationale
C1 (-C(OH)CF₃) 75 - 80 (q, ²J_CF ≈ 25-30 Hz)73 - 78 (q, ²J_CF ≈ 25-30 Hz)Quaternary carbon, deshielded by -OH and -CF₃. The axial/equatorial position of the remote -NH₃⁺ group has a minor effect.
CF₃ 124 - 128 (q, ¹J_CF ≈ 275-285 Hz)124 - 128 (q, ¹J_CF ≈ 275-285 Hz)Very large one-bond coupling to ¹⁹F results in a prominent quartet. The chemical shift is highly characteristic.[2][5]
C2, C6 30 - 3528 - 33In the trans isomer, these carbons are β to an equatorial -OH and γ to an equatorial -NH₃⁺. In the cis isomer, they are γ to an axial -NH₃⁺, leading to a slight shielding (upfield shift).
C3, C5 30 - 3525 - 30In the trans isomer, these carbons are β to the equatorial -NH₃⁺. In the cis isomer with an axial -NH₃⁺, these carbons experience a more pronounced γ-gauche shielding effect, shifting them significantly upfield. This is a key diagnostic difference.
C4 (-CHNH₃⁺) 48 - 5245 - 49Deshielded by the protonated amino group. The carbon with the equatorial -NH₃⁺ (trans) is expected to be slightly downfield compared to the axial -NH₃⁺ (cis).[1]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful attention to the experimental setup. The following protocol is designed to be a robust, self-validating system.

Sample Preparation

The choice of solvent is critical for hydrochloride salts to ensure complete dissolution and avoid peak broadening.

  • Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice.[8] D₂O is often preferred for its ability to readily dissolve the salt and exchange with the labile -OH and -NH₃⁺ protons. DMSO-d₆ is a suitable alternative if solubility in D₂O is limited.

  • Concentration: Weigh approximately 10-20 mg of the hydrochloride salt directly into a clean, dry 5 mm NMR tube.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent.[9]

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[9]

  • Reference Standard: For D₂O, a small amount of a reference standard like DSS or TSP can be used. For other solvents, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 39.51 ppm).[10]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 or 500 MHz spectrometer.

  • Pulse Program: A standard single-pulse proton-decoupled sequence with Nuclear Overhauser Effect (NOE), such as zgpg30 on Bruker instruments.[9]

  • Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm, to ensure all carbon signals, including the downfield CF₃ quartet, are captured.

  • Acquisition Time (AQ): ~1.0-1.5 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons (C1 and CF₃), which have longer relaxation times.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a higher number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 10-20 mg of Sample b Dissolve in 0.6-0.7 mL of D₂O or DMSO-d₆ a->b c Vortex/Sonicate until Homogeneous b->c d Insert Sample & Lock on Solvent c->d e Shim for Field Homogeneity d->e f Set ¹³C{¹H} Experiment Parameters (SW, AQ, D1, NS) e->f g Acquire Data f->g h Fourier Transform (FID -> Spectrum) g->h i Phase and Baseline Correction h->i j Calibrate Chemical Shift i->j k Assign Peaks (Shifts & Multiplicities) j->k l Compare with Predictions to Assign Stereochemistry k->l

Figure 2: Workflow for ¹³C NMR analysis.

Data Interpretation: Assigning the Stereochemistry

The definitive assignment of the cis versus trans isomer is achieved by identifying the key diagnostic signals predicted in the table above.

Isomer_Comparison Key ¹³C NMR Spectral Differences Between Isomers Trans trans-Isomer - Equatorial OH - Equatorial NH₃⁺ Spec_Trans { Predicted ¹³C Spectrum (trans)| C3, C5: 30-35 ppm C4: 48-52 ppm } Trans->Spec_Trans Exhibits Cis cis-Isomer - Equatorial OH - Axial NH₃⁺ Spec_Cis { Predicted ¹³C Spectrum (cis)| C3, C5: 25-30 ppm (Shielded) C4: 45-49 ppm (Shielded) } Cis->Spec_Cis Exhibits

Figure 3: Distinguishing isomers by ¹³C NMR.

The most reliable indicator will be the chemical shifts of carbons C3 and C5. The presence of these signals in the more upfield region (25-30 ppm) is a strong indicator of the cis isomer, due to the γ-gauche shielding effect from the axial ammonium group. Conversely, signals for C3 and C5 in the 30-35 ppm range would confirm the trans isomer. The chemical shift of C4 provides a secondary, corroborating piece of evidence.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its complete structural characterization. By understanding the distinct electronic and steric effects of the trifluoromethyl, hydroxyl, and protonated amino groups, a detailed and predictive interpretation of the spectrum is achievable. The characteristic quartet of the CF₃ carbon, coupled with the stereochemically sensitive shifts of the cyclohexane ring carbons, provides an unambiguous fingerprint to distinguish between the crucial cis and trans diastereomers. The experimental workflow detailed herein offers a robust framework for obtaining high-fidelity data, ensuring that researchers in pharmaceutical and chemical development can confidently ascertain the structure of this important molecular scaffold.

References

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-718. [Link]

  • Carcenac, Y., Diter, P., Tordeux, M., & Wakselman, C. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623. [Link]

  • Ashraf, M., et al. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 5(31), 19685–19694. [Link]

  • Solkan, V. N., & Sergeyev, N. M. (2008). Supporting Information for an article. Wiley-VCH. [Link]

  • Bégué, J.-P., et al. (2011). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Pucher, N., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Angewandte Chemie International Edition, 60(19), 10837-10844. [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

Sources

mass spectrometry data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a compound of interest in medicinal chemistry and drug development.[1] Lacking publicly available mass spectral data, this document establishes a predictive analytical approach grounded in first principles and data from structurally analogous compounds. We detail optimal sample preparation, propose suitable liquid chromatography-mass spectrometry (LC-MS) conditions using electrospray ionization (ESI), and present a predicted fragmentation pathway for tandem mass spectrometry (MS/MS) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule or structurally similar compounds.

Introduction: The Analytical Challenge

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring three key functional groups: a primary amine, a tertiary alcohol, and a trifluoromethyl group.[1] The molecular formula for the free base is C₇H₁₂F₃NO, with a monoisotopic mass of 183.0871 g/mol .[2] It is often supplied as a hydrochloride salt (C₇H₁₃ClF₃NO, MW: 219.63 g/mol ), which must be considered during sample preparation and analysis.[3] The combination of a basic amine, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its ionization behavior and fragmentation pattern is critical for unambiguous identification, metabolite studies, and quality control.

This guide will focus on electrospray ionization (ESI) in positive ion mode, as the basic amino group is readily protonated, making it an ideal candidate for this technique. We will predict the fragmentation pathways based on collision-induced dissociation (CID) principles.

Proposed Analytical Workflow

A robust analysis requires a systematic workflow from sample preparation to data interpretation. The following diagram outlines the recommended process for achieving high-quality mass spectrometry data for the target analyte.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Hydrochloride Salt B Dissolve in Mobile Phase A (e.g., 0.1% Formic Acid in Water) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Filter through 0.22 µm Syringe Filter C->D E Inject into HPLC/UHPLC System D->E F Separation on C18 Column E->F G Ionization via ESI Source (+ve mode) F->G H MS1 Scan (Full Scan) G->H I Data-Dependent MS/MS of [M+H]⁺ H->I J Extract Ion Chromatogram (XIC) I->J K Verify [M+H]⁺ Adduct J->K L Analyze MS/MS Spectrum K->L M Propose Fragmentation Pathway L->M

Caption: Recommended workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

The hydrochloride salt form is expected to readily dissociate in a polar, protic solvent system.

  • Stock Solution Preparation: Accurately weigh ~1 mg of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

  • Dissolution: Dissolve the salt in 1.0 mL of a solution containing 95% water, 5% acetonitrile, and 0.1% formic acid. The acid helps to ensure the amino group remains protonated and improves chromatographic peak shape.

  • Homogenization: Vortex the solution for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.

  • Working Solution: Create a working solution of 1 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE or nylon syringe filter to remove any particulates.

LC-MS Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for accurate mass measurements, which are crucial for confirming elemental compositions of fragment ions.

Parameter Recommended Setting Rationale
LC System UHPLCProvides better resolution and faster run times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for positive mode ESI.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidStandard organic phase.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for initial screening.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Ion Source Electrospray Ionization (ESI)Ideal for polar, ionizable molecules.[4]
Polarity PositiveThe basic amino group readily accepts a proton.
Capillary Voltage 3.5 - 4.0 kVStandard range for ESI.
MS Mode Full Scan (MS1) and Data-Dependent MS/MSTo identify the precursor ion and trigger fragmentation.
MS1 Scan Range m/z 50 - 500To cover the precursor ion and potential low-mass fragments.
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)To observe both low-energy and high-energy fragments.

Predicted Mass Spectrum and Fragmentation Analysis

Precursor Ion ([M+H]⁺)

In positive mode ESI, the free base of the analyte (C₇H₁₂F₃NO) will be protonated, primarily at the nitrogen atom of the amino group.

  • Neutral Free Base Mass: 183.0871 Da

  • Protonated Precursor Ion [M+H]⁺: 184.0949 Da

Predicted MS/MS Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the m/z 184.0949 precursor ion is predicted to yield fragments arising from the facile loss of small neutral molecules and characteristic cleavages of the cyclohexane ring. The presence of the protonated amine is expected to direct the fragmentation pathways.

Predicted m/z Proposed Formula Δ Mass (ppm) Proposed Identity / Fragmentation Pathway
184.0949[C₇H₁₃F₃NO]⁺-Precursor Ion [M+H]⁺
167.0918[C₇H₁₂F₃N]⁺-Loss of H₂O (18.01 Da) from the hydroxyl group.
166.0843[C₇H₁₁F₃O]⁺-Loss of NH₃ (17.03 Da) from the protonated amine.
115.0894[C₆H₁₂N]⁺-Loss of CF₃OH (86.01 Da), involving rearrangement.
98.0964[C₆H₁₂N]⁺-Loss of CF₃OH followed by loss of NH₃. This is a common pathway for aminocyclohexanols.[5]
81.0704[C₆H₉]⁺-Loss of NH₃ and CF₃OH.
56.0500[C₃H₆N]⁺-Ring cleavage alpha to the amino group. A characteristic fragment for aminocyclohexanes.[5]

The following diagram illustrates the most probable fragmentation cascades originating from the protonated parent molecule.

G M [M+H]⁺ m/z 184.09 F1 m/z 167.09 [M+H-H₂O]⁺ M->F1 - H₂O F2 m/z 166.08 [M+H-NH₃]⁺ M->F2 - NH₃ F3 m/z 115.09 [M+H-CF₃OH]⁺ M->F3 - CF₃OH F4 m/z 98.10 [C₆H₁₂N]⁺ F3->F4 - NH₃ F5 m/z 56.05 [C₃H₆N]⁺ F3->F5 - C₃H₇

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Discussion of Fragmentation:

  • Loss of Water (H₂O): The loss of the tertiary hydroxyl group as water is a highly favorable pathway, leading to the fragment at m/z 167.09. This is a common fragmentation for alcohols.

  • Loss of Ammonia (NH₃): The protonated amino group can be readily lost as neutral ammonia, resulting in the fragment at m/z 166.08.

  • Combined Losses: A significant fragment is predicted at m/z 115.09, corresponding to the loss of trifluoromethanol (CF₃OH). This likely involves a rearrangement.

  • Ring Cleavage: Based on data for analogous compounds like 4-aminocyclohexanol, fragmentation of the cyclohexane ring is expected.[5] The fragment at m/z 56.05, corresponding to [C₃H₆N]⁺, is a diagnostic ion for such structures, arising from cleavage alpha to the C-N bond.[5]

  • Trifluoromethyl Group Fragmentation: While direct loss of the ·CF₃ radical is possible, fragmentation involving the entire CF₃-C-OH substructure is often more complex. The loss of difluorocarbene (:CF₂) from fragments, a known pathway for some trifluoromethyl compounds, may also occur but is predicted to be a minor pathway in this ESI-CID context compared to the facile losses of H₂O and NH₃.[6]

Conclusion and Best Practices

This technical guide provides a predictive but scientifically grounded methodology for the mass spectrometric analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. While no experimental data is publicly available, the proposed workflow, LC-MS parameters, and predicted fragmentation pathways offer a robust starting point for researchers.

Key Recommendations:

  • Use High-Resolution MS: Accurate mass data is essential to confirm the elemental composition of the predicted fragments and differentiate between isobaric species.

  • Optimize Collision Energy: Systematically vary the collision energy to build a complete picture of the fragmentation cascade, from primary to tertiary fragments.

  • Consider Derivatization for GC-MS: For orthogonal confirmation, derivatization of the amine and alcohol groups (e.g., silylation) would render the molecule volatile for GC-MS analysis, which could provide complementary fragmentation information.[7][8]

By following the protocols and considering the predictive models outlined herein, scientists can confidently approach the characterization of this and other novel, complex small molecules.

References

  • ResearchGate. EI Mass spectrum of the TMS derivative of cyclohexanol (3). Available from: [Link]

  • PubChem. 4-Aminocyclohexanol | C6H13NO | CID 81293. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

  • Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available from: [Link]

  • PubChem. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151. Available from: [Link]

  • SpectraBase. 2-TRIFLUOROMETHYL-CYCLOHEXANOL. Available from: [Link]

  • ResearchGate. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Available from: [Link]

  • ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Available from: [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and lipophilicity to parent molecules.[1] 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a key building block embodying this principle, featuring a complex scaffold with multiple functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable analytical tool for the structural elucidation and quality control of such molecules. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, detailing the theoretical underpinnings, a validated experimental protocol, and an in-depth interpretation of its characteristic vibrational modes. We will dissect the spectrum to identify the signatures of the tertiary alcohol, the primary amine hydrochloride, the trifluoromethyl group, and the cyclohexyl backbone, offering researchers a definitive reference for characterization.

Introduction: The Analytical Imperative

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite. For complex intermediates like this compound, which combines a lipophilic CF3 moiety with a basic amino group and a polar hydroxyl group on a saturated carbocyclic ring, this task demands a robust analytical approach.

FT-IR spectroscopy provides a rapid, non-destructive, and highly specific "molecular fingerprint." Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a unique superposition of these absorptions, offering direct evidence for the presence of key structural features and confirming the successful formation of the hydrochloride salt. This guide serves as a Senior Application Scientist's perspective on leveraging FT-IR to its full potential for the definitive characterization of this important pharmaceutical intermediate.

Below is the chemical structure of the target analyte, highlighting the key functional groups that will be the focus of our spectral analysis.

Diagram 1: Structure of this compound.

Experimental Protocol: Ensuring Data Integrity

The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. The protocol described here is designed to be a self-validating system, minimizing sample-induced artifacts and ensuring high reproducibility. While traditional methods like KBr pellets and Nujol mulls are viable, Attenuated Total Reflectance (ATR) has become the primary sampling technique for its simplicity, speed, and lack of extensive sample preparation.[2]

Recommended Method: Attenuated Total Reflectance (ATR)-FTIR

ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[2][3] This technique is ideal for solid powders, requiring only firm contact between the sample and the ATR crystal (typically diamond) to yield a high-quality spectrum.

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.

    • Verify that the sample compartment is clean and the desiccants are active to minimize atmospheric water and CO2 interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Lower the pressure clamp to ensure no sample is present.

    • Acquire a background spectrum using the parameters specified in Table 1. This is a critical step that measures the instrument and environmental baseline, which will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the ATR crystal.[4]

    • Lower the pressure arm and apply consistent, firm pressure to ensure intimate contact between the solid sample and the crystal surface.[4] Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The resulting spectrum should be automatically ratioed against the background by the instrument software.

    • If necessary, apply an ATR correction to the spectrum. This mathematical function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[2]

    • Thoroughly clean the ATR crystal and pressure clamp tip after analysis to prevent cross-contamination.

cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Sample Powder background->load_sample apply_pressure Apply Consistent Pressure load_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process Software Processing (Background Subtraction) acquire_sample->process correction Apply ATR Correction (Optional) process->correction interpret Spectral Interpretation correction->interpret end End interpret->end

Diagram 2: Standard workflow for ATR-FTIR analysis.
Recommended Spectrometer Parameters
ParameterRecommended SettingRationale & Justification
Spectral Range 4000 - 400 cm⁻¹Covers the entire mid-infrared region, encompassing all fundamental vibrations of the molecule.
Resolution 4 cm⁻¹Provides sufficient detail to resolve most characteristic bands without introducing excessive noise. Standard for pharmaceutical analysis.
Number of Scans 32 - 64Improves the signal-to-noise ratio (S/N) for a clearer spectrum. The S/N increases with the square root of the number of scans.
Detector DTGS (Deuterated Triglycine Sulfate)Standard, robust detector for mid-IR analysis offering good sensitivity at room temperature.
Apodization Happ-GenzelA common mathematical function applied to the interferogram to reduce spectral artifacts ("ringing") around sharp peaks.
ATR Crystal DiamondExtremely robust, chemically inert, and suitable for a wide range of samples, making it ideal for routine analysis.[2]

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is complex, but it can be logically dissected into regions corresponding to the vibrations of its constituent functional groups. The most informative areas are the high-frequency region (>2500 cm⁻¹) and the fingerprint region (<1700 cm⁻¹).

molecule 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl Tertiary Alcohol (-OH) Amine Hydrochloride (-NH3+) Trifluoromethyl (-CF3) Cyclohexyl (-CH2, -CH) spectrum spectrum molecule:oh->spectrum:high O-H Stretch molecule:nh3->spectrum:high N-H Stretch molecule:ch->spectrum:high C-H Stretch molecule:nh3->spectrum:finger N-H Bend molecule:cf3->spectrum:finger C-F Stretch (Strong) molecule:oh->spectrum:finger C-O Stretch molecule:nh3->spectrum:finger C-N Stretch molecule:ch->spectrum:finger C-H Bend, C-C Stretch

Diagram 3: Relationship between functional groups and their primary FT-IR spectral regions.
High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen (O-H, N-H, C-H).

  • O-H Stretch (Alcohol): A very broad and strong absorption is expected between 3400 - 3200 cm⁻¹ . This broadening is a classic indicator of intermolecular hydrogen bonding, which is extensive in the solid state of an alcohol.[5][6]

  • N-H Stretch (Ammonium Salt): The protonation of the primary amine to an ammonium ion (-NH3+) is the most significant feature in this region. Instead of the two sharp N-H bands of a free primary amine, the ammonium salt exhibits an extremely broad and intense absorption band from approximately 3200 cm⁻¹ down to 2800 cm⁻¹ .[7] This band, often called the "ammonium band," will heavily overlap with both the O-H and C-H stretching vibrations. Its presence is definitive proof of salt formation.

  • C-H Stretch (Cyclohexane): Multiple sharp to medium-intensity peaks will appear just below 3000 cm⁻¹, typically in the 2950 - 2850 cm⁻¹ range. These correspond to the asymmetric and symmetric stretching vibrations of the methylene (-CH2-) and methine (-CH-) groups of the cyclohexane ring.

Fingerprint Region (< 1700 cm⁻¹)

This region is rich with complex vibrational modes, including bending and stretching, that are unique to the overall molecular structure.

  • N-H Bending (Ammonium Salt): The ammonium group gives rise to characteristic bending vibrations. An asymmetric bending mode (δas NH3+) is expected as a medium to strong band around 1620 - 1560 cm⁻¹ , and a symmetric "umbrella" mode (δs NH3+) appears around 1550 - 1500 cm⁻¹ .[8]

  • C-F Stretches (Trifluoromethyl Group): The CF3 group provides the most intense and unambiguous signals in the fingerprint region. Due to the high electronegativity of fluorine and the coupling of vibrations, this group produces exceptionally strong and broad absorption bands. Look for very strong asymmetric and symmetric C-F stretching bands in the 1350 - 1100 cm⁻¹ range.[1][9] These bands are often the most prominent features in the entire spectrum and serve as a powerful diagnostic for successful trifluoromethylation.[10]

  • C-O Stretch (Tertiary Alcohol): The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band between 1210 - 1100 cm⁻¹ .[6] This absorption will likely overlap with the intense C-F stretching bands but should be identifiable as a strong peak within that range.

  • C-N Stretch (Aliphatic Amine): The C-N stretching vibration in aliphatic amines is typically of medium to weak intensity and falls within the 1250 - 1020 cm⁻¹ range.[8] Similar to the C-O stretch, this band will be masked by and coupled with the much stronger C-F absorptions.

  • Cyclohexane Vibrations: The remainder of the fingerprint region will contain a series of weaker, sharp peaks corresponding to CH2 scissoring (~1450 cm⁻¹), wagging, twisting, and C-C single bond stretching vibrations of the cyclohexane ring.

Summary of Key Vibrational Assignments

The following table consolidates the expected FT-IR absorptions for the title compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
3400 - 3200Tertiary Alcohol (-OH)O-H Stretch (H-bonded)Strong, very broadOverlaps significantly with N-H stretch.
3200 - 2800Amine Hydrochloride (-NH3+)N-H StretchStrong, very broadDefinitive indicator of salt formation. Overlaps with C-H and O-H.[7]
2950 - 2850Cyclohexane (-CH2-, -CH-)C-H StretchMedium to StrongMultiple sharp peaks are expected.
1620 - 1560Amine Hydrochloride (-NH3+)N-H Asymmetric BendMedium to Strong
1550 - 1500Amine Hydrochloride (-NH3+)N-H Symmetric BendMedium
1350 - 1100Trifluoromethyl (-CF3)C-F Asymmetric & Symmetric StretchVery Strong, BroadKey diagnostic peaks for the CF3 group.[1][9]
1210 - 1100Tertiary Alcohol (C-OH)C-O StretchStrongOften overlaps with C-F stretching bands.[6]
< 1450Cyclohexane RingC-H Bends, C-C StretchesWeak to MediumComplex series of peaks comprising the "fingerprint."

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of overlapping vibrational information. A systematic approach to its interpretation, however, allows for the confident confirmation of its structure. The key diagnostic features are the extremely broad ammonium N-H stretch (3200-2800 cm⁻¹) confirming the hydrochloride salt form, the broad O-H stretch (3400-3200 cm⁻¹) indicating the alcohol, and the exceptionally intense C-F stretching bands (1350-1100 cm⁻¹) that verify the presence of the critical trifluoromethyl group. By following the validated ATR-FTIR protocol and utilizing the detailed band assignments provided in this guide, researchers and drug development professionals can effectively employ FT-IR spectroscopy as a primary tool for the structural verification and quality assessment of this complex and valuable molecule.

References

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A Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] This guide provides an in-depth technical overview of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block for the synthesis of novel therapeutics. Its unique three-dimensional structure, combining a cyclohexane core with an amino group and a trifluoromethyl moiety, makes it a compelling scaffold for exploring new chemical space in drug discovery.[5] This document will detail its commercial availability, physicochemical properties, a representative synthesis protocol, and its potential applications, with a focus on its emerging role in the development of next-generation anti-inflammatory agents.

Commercial Availability and Isomeric Forms

This compound is commercially available from a range of chemical suppliers, catering to both research and developmental needs. It is important for researchers to note the existence of different isomers, as the stereochemistry of the amino and hydroxyl groups significantly influences the molecule's interaction with biological targets.

The primary forms available include the cis and trans diastereomers, as well as specific enantiomers. When procuring this compound, it is crucial to specify the desired isomeric form and to verify the CAS number provided by the supplier.

Table 1: Prominent Commercial Suppliers and Product Specifications

SupplierProduct Name/IsomerCAS NumberPurity
ChemScenecis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride2408962-48-9≥98%
Achmem(1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride2137056-98-3Not specified
Fluorochem4-AMINO-1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-OL HCL1421602-78-995%
SmoleculeThis compound1421602-78-9Not specified
BLDpharmcis-4-Amino-1-(trifluoromethyl)cyclohexanol1408076-30-1Not specified

Note: This table is not exhaustive and represents a selection of commercially available options. Researchers should consult individual supplier websites for the most current information.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and formulation. While experimentally determined data for all isomers of this compound are not consistently available in the public domain, a combination of supplier data and computational predictions provides a useful profile.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₃ClF₃NOChemScene[6]
Molecular Weight219.63 g/mol ChemScene[6]
Topological Polar Surface Area (TPSA)46.25 ŲChemScene[6]
Computed logP1.6029ChemScene[6]
Hydrogen Bond Donors2ChemScene[6]
Hydrogen Bond Acceptors2ChemScene[6]
Storage ConditionsInert atmosphere, Room TemperatureAchmem
Safety Information

Safety is a primary consideration when handling any chemical compound. Based on available safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthetic Routes and Methodologies

The synthesis of this compound typically originates from a readily available cyclohexanone precursor. The key transformations involve the introduction of the trifluoromethyl group and the amino group, with careful consideration of stereoselectivity.

Conceptual Synthetic Workflow

The following diagram illustrates a general, plausible workflow for the synthesis of the target compound.

G start 4-Substituted Cyclohexanone trifluoromethylation Trifluoromethylation (e.g., Ruppert-Prakash Reagent) start->trifluoromethylation ketone 4-Substituted-1-(trifluoromethyl)cyclohexan-1-ol trifluoromethylation->ketone amination Amination (e.g., Reductive Amination) ketone->amination protected_amine Protected 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol amination->protected_amine deprotection Deprotection protected_amine->deprotection free_amine 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol deprotection->free_amine hcl_salt HCl Salt Formation free_amine->hcl_salt final_product This compound hcl_salt->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis adapted from methodologies for similar trifluoromethylated amino alcohols. Researchers should optimize conditions for their specific needs.

Step 1: Trifluoromethylation of a Protected Aminocyclohexanone

  • To a solution of N-protected 4-aminocyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add trifluoromethyltrimethylsilane (Ruppert-Prakash reagent, 1.5 eq).

  • Slowly add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), to initiate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected trifluoromethylated amino alcohol.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified protected amino alcohol from Step 1 in a suitable solvent (e.g., methanol or dioxane).

  • Add a strong acid, such as hydrochloric acid (in dioxane or as an aqueous solution), to cleave the protecting group.

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent (e.g., diethyl ether or hexane) to afford the desired this compound as a solid, which can be collected by filtration and dried under vacuum.

Mechanism of Action and Drug Development Applications

The unique structural features of this compound make it an attractive scaffold for targeting a variety of biological pathways implicated in disease. The trifluoromethyl group can enhance binding to target proteins through favorable interactions and can also improve metabolic stability by blocking potential sites of oxidation.[1][4]

Application in NLRP3 Inflammasome Inhibition

A particularly promising application for this scaffold is in the development of inhibitors for the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions.[1][7]

Small molecule inhibitors that target the NLRP3 protein are of significant therapeutic interest. The aminocyclohexanol motif has been identified as a privileged scaffold for engaging with the NLRP3 protein, and the incorporation of a trifluoromethyl group can further enhance potency and pharmacokinetic properties.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for a hypothetical drug candidate incorporating the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, targeting the NLRP3 inflammasome.

G cluster_cell Immune Cell cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ASC_oligomer ASC Oligomerization NLRP3_active->ASC_oligomer Recruitment ASC_oligomer->ProCasp1 Recruitment ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b Drug Drug Candidate with 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol Scaffold Drug->NLRP3_active Inhibition

Caption: Proposed mechanism of NLRP3 inflammasome inhibition by a drug candidate.

Conclusion

This compound is a commercially accessible and highly valuable building block for contemporary drug discovery. Its trifluoromethylated cyclohexane core provides a unique three-dimensional framework that can be exploited to design potent and selective modulators of various biological targets. The emerging evidence for the utility of related aminocyclohexanol scaffolds in the development of NLRP3 inflammasome inhibitors highlights a particularly exciting avenue for future research. The synthetic accessibility and favorable physicochemical properties of this compound position it as a key tool for researchers and scientists in the pharmaceutical industry to develop novel therapeutics for a range of inflammatory and other diseases.

References

  • ResearchGate. (n.d.). Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. Available at: [Link]

  • Molecules. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • PubMed. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Available at: [Link]

Sources

The Strategic Role of the Trifluoromethyl Group in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted role of the trifluoromethyl group in the specific molecule, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. We will dissect how this functional group profoundly influences the compound's physicochemical properties, metabolic stability, and potential biological interactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols to characterize similarly modified compounds.

Introduction: The Power of Fluorine in Drug Design

In drug discovery, the modification of molecular scaffolds with specific functional groups is a critical strategy to enhance biological activity and optimize pharmacokinetic profiles.[1][2][3] Among these, the trifluoromethyl group stands out for its unique combination of steric and electronic properties.[4] Its inclusion can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[5] Unlike naturally occurring molecules, which rarely contain carbon-fluorine bonds, approximately 20% of FDA-approved drugs feature fluorinated groups, a testament to their utility in overcoming common drug development hurdles.[6][7] This guide will use this compound as a case study to explore the specific, powerful contributions of the CF3 group attached to a saturated carbocyclic ring.

The Trifluoromethyl Group: A Multifaceted Modulator of Molecular Properties

The CF3 group is far more than a simple sterically bulky substituent. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive electron-withdrawing effect and results in one of the most stable bonds in organic chemistry, the C-F bond.[1][5][8]

Electronic Effects & pKa Modulation

The primary electronic impact of the CF3 group is its potent inductive electron-withdrawing nature.[4][6] When placed on the C1 carbon of the cyclohexyl ring, it pulls electron density away from the rest of the molecule. This has a significant and predictable effect on the basicity of the amino group at the C4 position.

  • Lowering pKa: The electron-withdrawing CF3 group destabilizes the protonated form of the amine (the ammonium cation), making it more acidic. This results in a lower pKa compared to its non-fluorinated analog. A lower pKa can have profound implications for a drug candidate, influencing its ionization state at physiological pH (7.4), which in turn affects solubility, cell membrane permeability, and receptor binding interactions.[9] For instance, trifluoromethyl substitution on proline residues has been shown to decrease the pKa of the ammonium group by 2.2 to 4.9 units.[9]

Enhancing Metabolic Stability

One of the most valuable applications of the CF3 group in medicinal chemistry is to block metabolic oxidation.[10][11] The tertiary carbon (C1) to which both the CF3 and hydroxyl groups are attached would typically be a prime target for oxidation by cytochrome P450 (CYP) enzymes in the liver.[7]

  • Metabolic Shielding: The C-F bond is exceptionally strong (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[1][5][6] By replacing a methyl group (CH3) or hydrogen at this position with a CF3 group, this metabolic "soft spot" is effectively shielded. This blockage of metabolism can significantly increase the drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[10]

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The CF3 group is known to increase lipophilicity (Hansch-Fujita π constant of +0.88), which can enhance membrane permeability and facilitate transport into cells.[1][5][6]

  • Fine-Tuning LogP: The introduction of the CF3 group in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol increases its lipophilicity compared to the non-fluorinated parent molecule. This enhancement can improve penetration across biological membranes, including the blood-brain barrier.[1][5] However, the overall effect on the molecule's LogP is a balance between the lipophilic CF3 group and the polar amino and hydroxyl groups. This balance is crucial for achieving optimal bioavailability.

Conformational Effects and Target Binding

The CF3 group is sterically demanding, comparable in size to an isopropyl group.[6] In a cyclohexane system, this steric bulk influences the equilibrium between the axial and equatorial conformations of the chair form.

  • Conformational Preference: The A-value, a measure of the energetic preference for a substituent to be in the equatorial position, is significant for the CF3 group. Studies using dynamic 19F NMR on trifluoromethylcyclohexanes have been used to precisely determine this value, confirming a strong preference for the equatorial position to minimize steric strain.[12] This conformational locking can pre-organize the molecule into a specific shape that may be more favorable for binding to a biological target.

  • Binding Interactions: The highly polarized C-F bonds can participate in favorable dipole-dipole interactions or act as hydrogen bond acceptors in a protein's binding pocket, potentially increasing binding affinity and selectivity.[1][8]

Case Study: Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Applying the principles above, we can infer the specific roles of the CF3 group in this molecule:

  • Metabolic Anchor: The CF3 group at C1 serves as a robust metabolic block, preventing oxidation at this position and likely increasing the compound's in vivo half-life.

  • pKa Attenuation: The basicity of the C4 amino group is reduced. This means that at physiological pH, a different fraction of the molecule will be in its neutral form compared to a non-fluorinated analog, impacting its passage through membranes and interaction with targets.

  • Lipophilicity Enhancement: The molecule is more lipophilic than its non-fluorinated counterpart, which could enhance its ability to cross cell membranes.

  • Conformational Control: The CF3 group likely forces the cyclohexane ring into a conformation where it resides in the equatorial position, presenting the amino and hydroxyl groups in a defined spatial orientation for potential target interactions.

The interplay of these effects is summarized in the diagram below.

CF3_Effects cluster_props Physicochemical & Pharmacokinetic Properties cluster_impact Functional Implications Molecule 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol CF3 Trifluoromethyl Group (CF3) at C1 Position pKa Lower pKa of Amino Group (Increased Acidity) CF3->pKa Lipophilicity Increased Lipophilicity (Higher LogP) CF3->Lipophilicity Metabolism Blocked Metabolic Oxidation (Increased Half-life) CF3->Metabolism Conformation Defined Ring Conformation (Equatorial Preference) CF3->Conformation Binding Specific Target Binding Interactions pKa->Binding Solubility Modified Aqueous Solubility pKa->Solubility Permeability Altered Membrane Permeability Lipophilicity->Permeability Bioavailability Improved Bioavailability Metabolism->Bioavailability Conformation->Binding Permeability->Bioavailability

Caption: The central role of the CF3 group in modulating the key properties of the title compound.

Experimental Protocols for Characterization

To empirically validate the theoretical roles of the trifluoromethyl group, a series of standard, self-validating experiments should be performed.

Table 1: Predicted Physicochemical Property Comparison
PropertyNon-fluorinated Analog (4-Amino-1-methylcyclohexan-1-ol)Trifluoromethylated Compound (4-Amino-1-(trifluoromethyl)cyclohexan-1-ol)Rationale for Change
pKa (of NH3+) ~10.5~8.5 - 9.5 (Predicted)Strong inductive electron-withdrawal by CF3 group lowers basicity.[9]
LogP ~0.8 (Estimated)~1.6 (Predicted)[13]CF3 group is highly lipophilic (Hansch π = +0.88).[1][6]
Metabolic Half-life (t½) ShorterLongerCF3 blocks oxidative metabolism at the tertiary carbon.[10]
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol determines the octanol-water partition coefficient, a key measure of lipophilicity.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of 1-octanol and purified water, shaking vigorously for 24 hours, and allowing the phases to separate.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of water-saturated octanol and octanol-saturated water (e.g., 5 mL of each).

  • Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

  • Validation: Run a known standard with a similar LogP value as a positive control.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the compound's susceptibility to metabolism by liver enzymes.

Metabolic_Stability_Workflow A 1. Prepare Reagents (Compound, Microsomes, NADPH System) B 2. Pre-incubation (Compound + Microsomes @ 37°C) A->B C 3. Initiate Reaction (Add NADPH System) B->C D 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add Ice-Cold Acetonitrile) D->E F 6. Protein Precipitation (Centrifuge to pellet proteins) E->F G 7. Analysis (LC-MS/MS quantification of parent compound) F->G H 8. Data Analysis (Calculate Half-life & Intrinsic Clearance) G->H

Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in buffer. Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare an NADPH regenerating system solution.[10]

  • Incubation: In a 96-well plate, add the liver microsome solution to the buffer. Add the test compound and pre-incubate the plate at 37°C for 10 minutes.[10]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The "t=0" time point is taken immediately by adding an ice-cold "stopping solution" (e.g., acetonitrile with an internal standard) to a well.[10]

  • Time Course: At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in other wells by adding the stopping solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Validation & Controls: Include a high-clearance compound (e.g., Verapamil) as a positive control and a low-clearance compound (e.g., Warfarin) as a negative control. Run a "no-NADPH" condition to check for non-enzymatic degradation.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Conclusion

The trifluoromethyl group in this compound is not a passive substituent but an active modulator of the molecule's core characteristics. It serves as a powerful tool to enhance metabolic stability, increase lipophilicity, and fine-tune the basicity of the distal amino group, all of which are critical parameters in drug design.[1][5] Furthermore, its steric presence imposes conformational rigidity on the cyclohexyl scaffold, which can be leveraged for specific and high-affinity binding to biological targets. Understanding these multifaceted roles is essential for any researcher working with this compound or designing new chemical entities where optimizing pharmacokinetic and pharmacodynamic properties is paramount.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [No Source Name Available].
  • Trifluoromethyl group. Grokipedia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Redox chemistry and hydrogen bonding in drug design.
  • Trifluoromethyl group. Wikipedia.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • The Impact of Trifluoromethyl Groups in Organic Synthesis. [No Source Name Available].
  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry (RSC Publishing).
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [No Source Name Available].
  • 2408962-48-9 | cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride. ChemScene.

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conformational analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

This guide provides a comprehensive framework for elucidating the three-dimensional structure and conformational dynamics of this compound. This molecule, possessing a synthetically challenging geminal trifluoromethyl-alcohol group and a protonated amine, serves as a compelling case study for researchers in medicinal chemistry and drug development. Understanding its preferred conformation is critical for predicting its physicochemical properties and its interactions with biological targets. We will move beyond rote procedural descriptions to explain the causality behind each analytical choice, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with robust computational modeling to build a self-validating and coherent conformational picture.

The Strategic Importance of Conformational Analysis

The spatial arrangement of atoms in a molecule—its conformation—is fundamentally linked to its energy, reactivity, and biological activity. For cyclohexane derivatives, which are prevalent scaffolds in pharmaceuticals, the chair conformation is the most stable, but the orientation of substituents (axial vs. equatorial) dictates the molecule's overall shape and properties. The title compound presents a unique challenge due to the complex interplay of steric and electronic effects from its four substituents. The bulky trifluoromethyl (-CF3) group, the polar hydroxyl (-OH) group, and the charged aminium (-NH3+) group all vie for sterically and electronically favorable positions. This guide will systematically dissect these competing influences.

Foundational Principles: Stereoisomerism and A-Values

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can exist as two distinct diastereomers: cis and trans, defined by the relative positions of the amino group and the hydroxyl group. This guide will focus on the analysis of the trans isomer, where these groups are on opposite sides of the ring, as it typically represents the thermodynamically more stable arrangement for 1,4-disubstituted cyclohexanes.

The preference for a substituent to occupy the more spacious equatorial position is quantified by its conformational free energy, or "A-value".[1][2][3] An axial position forces the substituent into close proximity with the two other axial hydrogens on the same side of the ring, a sterically unfavorable interaction known as a 1,3-diaxial interaction.[4][5]

Table 1: Conformational A-Values for Relevant Substituents

SubstituentA-value (kcal/mol)Rationale for Steric Strain
-OH ~0.9 (in H-bonding solvents)Small but polar, subject to solvent effects.[1][6]
-CF₃ ~2.1Larger than a methyl group due to longer C-F bonds and larger fluorine atoms.[7]
-NH₃⁺ ~1.9The positively charged aminium group is sterically demanding and solvated.[1][6]

These A-values provide a preliminary hypothesis: the conformer that places the largest groups (-CF₃ and -NH₃⁺) in equatorial positions should be heavily favored. However, the geminal arrangement at C1 introduces complexities that simple additivity cannot resolve, necessitating a more rigorous analysis.

An Integrated Workflow for Conformational Elucidation

Our approach combines experimental observation with theoretical calculation. NMR spectroscopy provides a real-world picture of the molecule's average conformation and dynamics in solution, while computational modeling offers a detailed energetic landscape of all possible conformations. The convergence of these two methods provides a high degree of confidence in the final assignment.

Caption: Integrated workflow for conformational analysis.

Experimental Determination via NMR Spectroscopy

NMR spectroscopy is the quintessential tool for studying conformational equilibria in solution.[8][9] Chemical shifts, and particularly scalar (J) couplings, are exquisitely sensitive to the dihedral angles between atoms, while the Nuclear Overhauser Effect (NOE) provides information about through-space distances.

Protocol 1: Standard 1D and 2D NMR at Ambient Temperature

This initial step provides a baseline understanding of the molecule's structure and whether the conformation is locked or in rapid exchange.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a 5 mm NMR tube. The choice of a polar, protic solvent is crucial for solubilizing the salt and mimicking a biologically relevant environment.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the proton at C4 (HC-NH₃⁺) and the axial and equatorial protons of the cyclohexane ring.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • COSY Acquisition: Acquire a 2D Homonuclear Correlation Spectroscopy (COSY) experiment to establish proton-proton spin coupling networks, confirming which protons are on adjacent carbons.

  • NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This is the most critical experiment for conformational assignment.

Interpreting the Data:

  • Rapid Exchange vs. Locked Conformation: If the cyclohexane ring is rapidly inverting on the NMR timescale, you will observe a single set of time-averaged signals. If one chair conformer is heavily favored or the inversion is slow, you will see distinct signals for axial and equatorial protons.

  • Coupling Constants (³JHH): The coupling constant between vicinal protons is governed by the Karplus relationship. A large coupling (³JHH ≈ 10-13 Hz) is indicative of an anti-periplanar (180°) relationship, which exists between two axial protons (Ja,a). Smaller couplings (³JHH ≈ 2-5 Hz) are typical for axial-equatorial (Ja,e) and equatorial-equatorial (Je,e) relationships. The width and multiplicity of the H4 proton signal is particularly diagnostic. A wide signal with large couplings indicates an axial H4.

  • NOE Correlations: The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. The key correlations to look for are between axial protons on the same face of the ring (e.g., H2ax-H4ax, H2ax-H6ax). The presence of these 1,3-diaxial NOEs is definitive proof of an axial orientation.

Protocol 2: Variable Temperature (VT) NMR

If the room temperature spectrum shows averaged signals, a VT-NMR experiment can "freeze out" the individual conformers.

Methodology:

  • Select a Suitable Solvent: Choose a solvent with a low freezing point that dissolves the sample (e.g., CD₃OD or d₆-DMSO).

  • Cooling and Acquisition: Acquire a series of ¹H NMR spectra at progressively lower temperatures (e.g., 298 K, 273 K, 253 K, down to the solvent limit).

  • Identify Coalescence: Note the temperature at which the broad, averaged signals begin to sharpen into two distinct sets of signals. This is the coalescence temperature.

  • Low-Temperature Analysis: At the lowest temperature, where the exchange is slow, the two sets of signals correspond to the two chair conformers.

  • Quantification: Integrate the corresponding signals for each conformer. The ratio of the integrals provides the equilibrium constant (Keq).

Calculating Free Energy: The Gibbs free energy difference (ΔG°) between the two conformers can be calculated directly from the equilibrium constant at a given temperature (T): ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K).

Computational Modeling for Energetic Validation

Computational chemistry provides a theoretical framework to corroborate experimental findings. By calculating the relative energies of different conformations, we can predict the equilibrium distribution and gain insight into the structural features that govern stability.[10][11]

Protocol 3: Conformational Search and Energy Calculation

Methodology:

  • Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structures for the two possible chair conformations of trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Ensure the amino group is protonated (-NH₃⁺).

  • Geometry Optimization: Perform a full geometry optimization on each structure. A robust and widely used method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d). This level of theory offers a good balance of accuracy and computational cost for molecules of this size. The optimization should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for water) to accurately model the charged species.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the thermal corrections needed to calculate the Gibbs free energy at a specific temperature (e.g., 298 K).

Data Analysis: The primary output is the relative Gibbs free energy (ΔG°) between the two conformers. This computationally derived value should be directly compared to the ΔG° obtained from the VT-NMR experiment. A strong agreement between theory and experiment provides a high degree of confidence in the conformational assignment.

Synthesizing the Results: The Predicted Conformation

For trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, we must consider the two possible chair conformations.

Note: The above DOT script is a template. Actual images of the conformers would need to be generated and linked.

Caption: Chair-chair interconversion for the target molecule.

  • Conformer A (Less Stable): Places the bulky -CF₃ and -NH₃⁺ groups in axial positions. This would result in severe 1,3-diaxial steric repulsion between these groups and the axial hydrogens at C2, C6 and C3, C5, respectively. This conformation is expected to be highly disfavored.

  • Conformer B (More Stable): Places both the -CF₃ and -NH₃⁺ groups in the sterically preferred equatorial positions. The smaller -OH group would consequently occupy an axial position at C1. This arrangement minimizes the most significant steric clashes.

Prediction: The conformational equilibrium will overwhelmingly favor Conformer B .

Table 2: Summary of Predicted and Experimental Observables for Conformer B

ParameterPredicted Value/ObservationRationale
Experimental ΔG° > 3 kcal/mol favoring Conformer BThe combined A-values of -CF₃ and -NH₃⁺ suggest a very large energy difference.
Calculated ΔG° Should be in close agreement with the experimental value.Validates the computational model.
H4 Coupling Pattern Broad multiplet with at least one large Ja,a (~10-13 Hz)H4 is equatorial, meaning the adjacent H3 and H5 protons are axial and equatorial.
Key NOE Correlations Strong NOEs between H2ax-H6ax and H3ax-H5ax. Absence of strong NOEs to H4 from H2ax/H6ax.Confirms the equatorial position of the -NH₃⁺ group.

Conclusion

The is a non-trivial problem that is readily solved by a synergistic application of modern NMR spectroscopy and computational chemistry. The protocols outlined in this guide provide a robust pathway to an unambiguous assignment. The overwhelming steric demand of the trifluoromethyl and aminium groups dictates the conformational equilibrium, forcing them into equatorial positions. This results in a well-defined, low-energy conformation (Conformer B), a crucial piece of information for understanding its potential as a pharmaceutical scaffold. This integrated approach serves as a powerful template for the conformational analysis of any complex substituted cyclohexane derivative.

References

  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023).
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The Trifluoromethylated Cyclohexane Motif: A Technical Guide to its Discovery, Synthesis, and Application in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. Its profound influence on physicochemical properties such as lipophilicity, metabolic stability, and electron density has rendered it an invaluable tool for molecular design. This in-depth technical guide focuses on the trifluoromethylated cyclohexane moiety, a privileged saturated carbocycle that marries the conformational rigidity of the cyclohexane ring with the unique electronic attributes of the CF3 group. We will traverse the historical landscape of its discovery, provide a comprehensive overview of synthetic methodologies for its creation, and delve into the nuanced interplay of its stereoelectronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the trifluoromethylated cyclohexane motif in their own research endeavors.

Introduction: The Rise of a Privileged Moiety

The journey of the trifluoromethyl group in the annals of chemistry is a fascinating narrative of scientific curiosity and industrial application. While the first organofluorine compound was synthesized in the 19th century, the deliberate and strategic use of the trifluoromethyl group in medicinal chemistry began to gain significant traction in the mid-20th century.[1] The CF3 group is often employed as a bioisostere for methyl or chloro groups, offering a unique combination of steric bulk and strong electron-withdrawing character.[1] This substitution can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, improved metabolic stability, and increased bioavailability.[2][3]

The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic drugs, provides a three-dimensional framework that can be functionalized with precise stereochemical control. The fusion of the trifluoromethyl group with the cyclohexane chassis creates a powerful building block for constructing complex molecules with tailored properties. This guide will explore the discovery, synthesis, and unique characteristics of these fascinating molecules.

A Historical Perspective: From Curiosity to Core Scaffold

The story of trifluoromethylated cyclohexanes is intrinsically linked to the broader history of organofluorine chemistry. The earliest forays into this field date back to the 1860s, with Alexander Borodin's synthesis of benzoyl fluoride.[1] The late 19th and early 20th centuries saw the development of key fluorination and trifluoromethylation reactions, such as the Swarts reaction, which enabled the conversion of polychlorinated compounds to their fluorinated counterparts.[1]

While an exact date for the first synthesis of a simple trifluoromethylated cyclohexane is not readily apparent in early literature, the intellectual and technical framework for its creation was laid during this pioneering era of organofluorine chemistry. The development of reagents and methods capable of installing the CF3 group onto aliphatic systems was the critical enabler for the eventual synthesis and exploration of trifluoromethylated cyclohexanes.

Synthetic Methodologies: Accessing the Trifluoromethylated Cyclohexane Core

The installation of a trifluoromethyl group onto a cyclohexane ring can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired stereochemistry, the presence of other functional groups, and the availability of starting materials. Broadly, these methods can be categorized into nucleophilic, electrophilic, and radical trifluoromethylation approaches, as well as the direct functionalization of C-H bonds.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation relies on the delivery of a "CF3-" equivalent to an electrophilic carbon center. The most prominent reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[4][5] This reagent, in the presence of a fluoride source (e.g., TBAF, CsF), generates a transient trifluoromethyl anion that can add to carbonyls, imines, and other electrophiles.

Experimental Protocol: Nucleophilic Trifluoromethylation of a Cyclohexanone Derivative using the Ruppert-Prakash Reagent

  • To a solution of 4-phenylcyclohexanone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N2 or Ar) at 0 °C, add the Ruppert-Prakash reagent (1.5 mmol).

  • Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding trifluoromethylated tertiary alcohol.[3]

G

Caption: Workflow for the nucleophilic trifluoromethylation of a cyclohexanone.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic carbon. These reagents are particularly useful for the trifluoromethylation of enolates, enol ethers, and electron-rich aromatic systems. Prominent examples of electrophilic trifluoromethylating agents include Umemoto's reagents and Togni's reagents.[6][7][8]

The mechanism of trifluoromethylation with Umemoto's reagent is thought to proceed via a backside attack of the nucleophile on the sulfur atom of the reagent, leading to the transfer of the trifluoromethyl group.[6]

G

Caption: Simplified mechanism of electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained prominence due to their mild reaction conditions and high functional group tolerance. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to an alkene or undergoes a C-H abstraction/functionalization sequence. Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under visible light irradiation.[9][10][11]

Experimental Protocol: Photoredox-Catalyzed Radical Trifluoromethylation of a Cyclohexene Derivative

  • In a Schlenk tube, combine the cyclohexene derivative (0.5 mmol), a trifluoromethyl source (e.g., CF3I or Togni's reagent, 1.5 mmol), a photoredox catalyst (e.g., [Ru(bpy)3]Cl2, 1-2 mol%), and a suitable solvent (e.g., acetonitrile or DMF, 5 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated cyclohexane product.

Direct C-H Trifluoromethylation

The direct conversion of a C-H bond to a C-CF3 bond is an highly atom-economical and desirable transformation. While still a challenging area of research, significant progress has been made in the direct C-H trifluoromethylation of alkanes and cycloalkanes. These methods often employ strong oxidants or photoredox catalysis to generate a carbon-centered radical on the cyclohexane ring, which is then trapped by a trifluoromethyl source.[12]

Physicochemical and Conformational Properties

The introduction of a trifluoromethyl group onto a cyclohexane ring imparts a unique set of physicochemical and conformational properties.

Physicochemical Properties
PropertyEffect of TrifluoromethylationRationale
Lipophilicity (LogP) Generally increasesThe fluorine atoms are highly electronegative but poorly solvated by water, leading to a more lipophilic character.
Metabolic Stability Significantly increasesThe C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.
Acidity of Adjacent Protons IncreasesThe strong electron-withdrawing nature of the CF3 group acidifies neighboring C-H bonds.
Dipole Moment IncreasesThe large difference in electronegativity between carbon and fluorine creates a strong bond dipole.
Conformational Analysis: The A-Value

In substituted cyclohexanes, the preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the two conformers.[13][14] A larger A-value indicates a stronger preference for the equatorial position due to the avoidance of unfavorable 1,3-diaxial interactions.

SubstituentA-Value (kcal/mol)
-H0
-F0.25
-Cl0.53
-Br0.5
-OH0.7
-CH31.74
-CF3 ~2.1
-C(CH3)3~5.0

Note: A-values can vary slightly depending on the experimental conditions and the method of determination.

The trifluoromethyl group has a significantly larger A-value than a methyl group, indicating a strong preference for the equatorial position. This is due to the larger steric demand of the CF3 group and unfavorable electrostatic interactions between the fluorine atoms and the axial hydrogens in the axial conformation.

G

Caption: Ring flip equilibrium in trifluoromethylcyclohexane.

Applications in Drug Discovery and Materials Science

The unique properties of trifluoromethylated cyclohexanes make them attractive scaffolds in both medicinal chemistry and materials science.

Drug Discovery

In drug discovery, the trifluoromethylated cyclohexane motif can be used to:

  • Fine-tune Lipophilicity: The introduction of a CF3 group can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

  • Block Metabolic Hotspots: The metabolic inertness of the CF3 group can be exploited to block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]

  • Modulate Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, leading to enhanced binding to a biological target.[2]

  • Introduce Conformational Constraints: The steric bulk of the CF3 group can be used to lock a molecule into a specific conformation, which can improve selectivity for a particular receptor subtype.

Materials Science

In materials science, trifluoromethylated cyclohexanes and their derivatives are being explored for applications in:

  • Liquid Crystals: The high dipole moment and rod-like shape of some trifluoromethylated cyclohexane derivatives make them suitable for use in liquid crystal displays.

  • Fluoropolymers: The incorporation of trifluoromethylated cyclohexane units into polymers can enhance their thermal stability, chemical resistance, and hydrophobicity.

  • Supramolecular Chemistry: The unique electronic and steric properties of these molecules can be harnessed to direct the self-assembly of complex supramolecular architectures.[15]

Conclusion and Future Outlook

Trifluoromethylated cyclohexanes represent a powerful and versatile class of molecules with broad applications in both the life sciences and materials science. The continued development of novel and efficient synthetic methodologies for their preparation will undoubtedly fuel further exploration of their potential. As our understanding of the subtle interplay between fluorine's unique properties and the conformational behavior of the cyclohexane ring deepens, we can expect to see the emergence of new drugs, materials, and technologies based on this privileged scaffold. The future of trifluoromethylated cyclohexanes is bright, and their impact on modern chemistry is sure to grow in the years to come.

References

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  • Cheung, C. W., & Hu, X. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

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  • Le, C., et al. (2017). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(15), 5411-5414. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 133(41), 16563-16566. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

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  • Studer, A. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(8), 4969-4987. [Link]

  • de la Torre, M. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

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A Senior Application Scientist's Guide to the Preliminary Biological Screening of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents necessitates a rigorous and scientifically sound pipeline for identifying and validating new chemical entities. This guide provides an in-depth technical framework for the preliminary biological screening of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a compound distinguished by its trifluoromethylated aminocyclohexanol scaffold. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and biological activity, making this compound a compelling candidate for broad-spectrum screening.[1][2] This document outlines a multi-tiered screening cascade, beginning with foundational safety and developability assessments and progressing to hypothesis-driven efficacy screening. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causal logic behind experimental choices, provides validated, step-by-step protocols for key assays, and establishes a data-driven framework for decision-making in the early stages of drug discovery.

Introduction: Rationale and Scientific Context

The Strategic Importance of Trifluoromethyl Groups in Medicinal Chemistry

The trifluoromethyl group is a privileged moiety in modern drug design. Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[2] The C-F bond's exceptional strength confers high metabolic stability, often protecting adjacent chemical groups from enzymatic degradation by cytochrome P450 enzymes.[2] These characteristics can lead to improved oral bioavailability, enhanced binding affinity to protein targets, and better penetration of biological membranes, including the blood-brain barrier.[1][2] Consequently, compounds containing a -CF3 group are prime candidates for investigation across diverse therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

Structural Analysis of this compound

This compound integrates three key structural features:

  • Cyclohexanol Ring: A saturated, three-dimensional scaffold that provides a rigid conformational framework, potentially improving selectivity for a biological target.

  • Tertiary Alcohol and Amino Group: These polar groups can participate in crucial hydrogen bonding interactions within a target's binding pocket. The primary amine also offers a site for potential further chemical modification.

  • Geminal Trifluoromethyl Group: Positioned at the same carbon as the hydroxyl group, the -CF3 group is expected to significantly impact the molecule's electronic properties and steric profile, while enhancing its metabolic stability and lipophilicity.[2][4]

  • Hydrochloride Salt: This formulation enhances aqueous solubility and stability, simplifying handling and preparation for biological assays.[5]

Strategic Objectives of the Preliminary Screen

The primary goal of a preliminary screen is to rapidly and cost-effectively assess a compound's therapeutic potential and identify any potential liabilities. This "fail early, fail cheap" strategy is critical for prioritizing resources toward the most promising candidates.[6] The screening cascade detailed herein is designed to:

  • Establish a foundational safety profile by assessing general cytotoxicity and genotoxicity.

  • Evaluate basic drug-like properties through preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

  • Explore plausible therapeutic applications through a series of hypothesis-driven biological activity assays.

Foundational Screening Cascade: A Tiered Approach

A logical, tiered approach is essential to systematically evaluate a novel compound. The workflow begins with broad, high-throughput assays to eliminate unsuitable candidates before committing to more complex and resource-intensive experiments.

G cluster_0 cluster_1 cluster_2 Compound Compound Acquisition This compound Tier1 Tier 1: Foundational Safety & ADME-Tox Compound->Tier1 Initial Evaluation Tier2 Tier 2: Hypothesis-Driven Activity Screening Tier1->Tier2 Passes Safety Criteria Cytotoxicity Cytotoxicity (MTT Assay) Decision Go / No-Go Decision Hit Prioritization Tier2->Decision Activity Confirmed Anticancer Anticancer Genotoxicity Genotoxicity (Ames Test) ADME Preliminary ADME Antimicrobial Antimicrobial CNS CNS Activity

Caption: High-level workflow for preliminary biological screening.

Tier 1: In Vitro Safety and ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicology (ADME-Tox) profile is crucial to prevent late-stage attrition in drug development.[7] This initial tier focuses on identifying non-specific toxicity that would render the compound unsuitable for further development.

Cytotoxicity Assessment: The MTT Assay

Rationale: The first step is to determine the concentration at which the compound exhibits general toxicity to living cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability. It measures the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[8][9]

Experimental Protocol: MTT Assay [10]

  • Cell Seeding: Seed a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls, and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Representative Cytotoxicity Data

Cell LineTissue of OriginCompound IC50 (µM)
HEK293Normal Kidney> 100
HepG2Liver Carcinoma85.4
HeLaCervical Cancer72.1
Genotoxicity Assessment: The Ames Test

Rationale: The Ames test is a widely used and cost-effective biological assay to assess a compound's mutagenic potential.[11] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[12] The test measures the ability of a chemical to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium.[11][13]

Experimental Protocol: Ames Test (Plate Incorporation Method) [12][13]

  • Strain Preparation: Prepare overnight cultures of histidine-dependent S. typhimurium strains (e.g., TA98 and TA100) at 37°C.

  • Metabolic Activation (Optional but Recommended): To mimic mammalian metabolism, perform the assay both with and without a rat liver extract (S9 fraction).[12] Prepare an S9 mixture containing the S9 fraction, buffer, and cofactors.

  • Test Mixture Preparation: In a sterile tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either sodium phosphate buffer (for -S9) or the S9 mixture (for +S9).[12]

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin to the test mixture.[12] Vortex briefly and pour the contents onto a minimal glucose agar plate. Distribute evenly and allow to solidify.

  • Controls: Prepare negative (vehicle) and positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]

  • Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Data Presentation: Representative Ames Test Data

Compound Conc. (µ g/plate )Strain TA100 (-S9) RevertantsStrain TA100 (+S9) Revertants
0 (Vehicle)125130
10131145
50140152
100135148
Positive Control11501280

Tier 2: Hypothesis-Driven Biological Activity Screening

Once a compound passes the foundational safety screens (i.e., low cytotoxicity against normal cells and no genotoxicity), the next tier investigates its potential efficacy. The structure of this compound suggests several plausible therapeutic avenues.

Hypothesis A: Anticancer Activity

Rationale: The introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of molecules against tumor cells by improving binding to key protein targets and blocking signal transduction pathways.[1] A preliminary screen against a panel of cancer cell lines is a logical first step.

G start Compound Passes Tier 1 assay Cancer Cell Line Panel Screen (e.g., NCI-60) start->assay analysis Analyze IC50 Values Identify Sensitive Cell Lines assay->analysis decision Potent & Selective? analysis->decision hit Declare 'Anticancer Hit' Proceed to Mechanism of Action Studies decision->hit Yes stop Stop or Deprioritize decision->stop No

Caption: Workflow for preliminary anticancer activity screening.

Protocol: The MTT assay protocol described in Section 3.1 is employed, but with a focus on a diverse panel of cancer cell lines (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific activity.

Hypothesis B: Antimicrobial Activity

Rationale: Fluorinated compounds have a documented history of antimicrobial and antiviral activity.[3] The compound's unique structure warrants investigation against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (medium, no bacteria). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[14][15]

Data Presentation: Representative MIC Data

Bacterial StrainGram TypeCompound MIC (µg/mL)
S. aureus (ATCC 29213)Positive16
E. coli (ATCC 25922)Negative> 128
P. aeruginosa (ATCC 27853)Negative> 128
Hypothesis C: Central Nervous System (CNS) Activity

Rationale: The lipophilicity imparted by the trifluoromethyl group may facilitate passage across the blood-brain barrier.[2] Many CNS-active drugs are small molecules that interact with specific receptors in the brain.[16][17] A preliminary screen can assess the compound's potential to bind to key CNS targets.

Screening Approach: Receptor Binding Assays A cost-effective initial screen involves submitting the compound to a commercial service (e.g., Eurofins' SafetyScreen, Charles River's portfolio) that tests for binding against a panel of several dozen common CNS receptors, ion channels, and transporters.[7] This high-throughput approach can quickly identify potential off-target liabilities or suggest a primary mechanism of action. Data is typically reported as the percent inhibition of radioligand binding at a fixed compound concentration (e.g., 10 µM). A significant inhibition (>50%) flags a "hit" for further investigation.

Data Interpretation and Decision-Making

The culmination of the preliminary screen is a data-driven decision. The results from each tier are integrated to form a comprehensive initial profile of the compound.

G start Screening Data Compiled c_tox Cytotoxicity IC50 > 50µM? start->c_tox ames Ames Test Negative? c_tox->ames Yes stop STOP (High Toxicity or No Activity) c_tox->stop No activity Potent Activity in Tier 2? (e.g., MIC < 32 µg/mL or IC50 < 10 µM) ames->activity Yes ames->stop No activity->stop No go ADVANCE (Hit-to-Lead Optimization) activity->go Yes

Caption: Decision-making tree for compound advancement.

An ideal candidate for advancement to the hit-to-lead stage would exhibit:

  • Low Cytotoxicity: An IC50 > 50 µM against non-cancerous cell lines.

  • No Genotoxicity: A negative result in the Ames test.

  • Potent and Selective Activity: A clear, dose-dependent effect in one of the Tier 2 assays with a promising potency (e.g., IC50 < 10 µM for anticancer/CNS or MIC < 32 µg/mL for antimicrobial).

Conclusion and Future Directions

This guide has detailed a robust, logical, and efficient strategy for the preliminary biological evaluation of this compound. By systematically assessing safety, developability, and efficacy, this screening cascade enables researchers to make informed, data-driven decisions. A compound that successfully navigates this workflow and is declared a "hit" becomes a strong candidate for a full-fledged lead optimization program. Subsequent steps would include secondary, more complex assays to elucidate the mechanism of action, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicology profiling. This structured approach maximizes the probability of identifying a truly valuable therapeutic candidate while conserving critical research resources.

References

  • Wikipedia. MTT assay. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Microbe Online. (2022-08-10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Malik, A., & Ahmad, M. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • Creative Biostructure. In Vitro ADME-Tox Profiling. [Link]

  • Quinteros, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • CRC Press. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

  • AZoLifeSciences. (2024-05-30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • University of Wisconsin-Madison. The Ames Test. [Link]

  • CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Slideshare. Preclinical screening methods of cns stimulants. [Link]

  • University of Plymouth. (2025-05-20). Assay development and efficacy testing of novel and established antimicrobials. [Link]

  • Al-Hilal, M., et al. (2022). Advances in High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. [Link]

  • Kokel, D., & Peterson, R. T. (2010). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PubMed Central. [Link]

  • TheraIndx. In Vitro ADME Screening Studies. [Link]

  • American Chemical Society. (Fall 2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • Google Patents. US6541193B2 - Screening the activity of drugs for central nervous system (CNS).
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  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Slideshare. Biological Screening of Herbal Drugs in detailed.. [Link]

  • Wechem. (2025-05-29). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Royal Society of Chemistry. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. [Link]

  • Ha Giang Trails. (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. [Link]

  • Wisdomlib. (2025-02-20). Preliminary screening tests: Significance and symbolism. [Link]

  • PubChem. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. [Link]

  • Adcock, A. F., et al. (2017). Screening and identification of novel biologically active natural compounds. PMC. [Link]

  • MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

  • MDPI. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. [Link]

  • Aremu, A. O., et al. (2016). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. NIH. [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • Molbase. 4-AMINO-1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-OL HCL. [Link]

  • Scarpignato, C., et al. (2025-07-18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • ResearchGate. (2025-08-06). (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. [Link]

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Methodological & Application

The Strategic Application of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Within the medicinal chemist's arsenal, building blocks that offer a unique combination of three-dimensional complexity, metabolic stability, and tunable physicochemical properties are of paramount importance. 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride emerges as a preeminent example of such a scaffold. This molecule synergistically combines a rigid cyclohexyl core, a nucleophilic amino group, a tertiary alcohol, and a metabolically robust trifluoromethyl (CF3) group. This unique amalgamation of functionalities provides a versatile platform for the synthesis of diverse compound libraries with the potential for improved efficacy, selectivity, and pharmacokinetic properties. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this valuable building block.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1421602-78-9[1]
Molecular Formula C₇H₁₃ClF₃NO[1]
Molecular Weight 219.63 g/mol [1]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.General laboratory safety guidelines

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The strategic incorporation of a trifluoromethyl group is a well-established and powerful strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[2][3] The presence of the CF3 group in this compound imparts several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the resulting drug candidate.[4]

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby functional groups, such as the amino group in this scaffold. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target binding.

  • Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and multipolar interactions, as well as forming halogen bonds, which can lead to increased binding affinity and potency.[5]

Synthetic Applications in Medicinal Chemistry

The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol, provides two orthogonal handles for chemical modification, enabling the rapid generation of diverse chemical libraries.

Protocol 1: Amide Bond Formation via the Amino Group

The primary amino group serves as a versatile nucleophile for the formation of amide bonds, a cornerstone reaction in the synthesis of small molecule therapeutics. Given the potential for steric hindrance around the cyclohexyl core, robust coupling conditions are recommended.

Rationale for Reagent Selection: Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are often effective in overcoming the steric challenges posed by hindered amines. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.2 eq) and HOBt (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add DIPEA (3.0 eq) dropwise. The hydrochloride salt of the amine will be neutralized in situ.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Derivatization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group, while sterically hindered, can be derivatized to explore structure-activity relationships (SAR). Ether and ester functionalities are common modifications to modulate polarity and pharmacokinetic properties.

Rationale for Reagent Selection: Due to the steric hindrance of the tertiary alcohol, a strong base like sodium hydride (NaH) is required to generate the corresponding alkoxide. A reactive electrophile, such as a primary alkyl halide, is then used for the etherification. Anhydrous conditions are critical to prevent quenching of the alkoxide.

Step-by-Step Protocol:

  • Alkoxide Formation: To a solution of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (or its N-protected derivative) (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DMF at 0 °C, add NaH (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction Progression: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction to 50-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Selection: The esterification of sterically hindered tertiary alcohols can be challenging. The use of a highly reactive acylating agent, such as an acid chloride or anhydride, in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (or its N-protected derivative) (1.0 eq) and DMAP (1.2 eq) in anhydrous DCM, add the desired acid chloride or anhydride (1.5 eq) dropwise at 0 °C.

  • Base: Add a tertiary amine base such as triethylamine or DIPEA (2.0 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Work-up: Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound in a lead generation campaign.

DrugDiscoveryWorkflow cluster_0 Building Block cluster_1 Library Synthesis cluster_2 Screening & Optimization A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl B Amide Coupling (Protocol 1) A->B + R-COOH C Hydroxyl Derivatization (Protocol 2) A->C N-protection then + R-X or (RCO)2O D Diverse Compound Library B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidate G->H

Caption: A conceptual workflow from building block to preclinical candidate.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid scaffold, orthogonal functional groups, and the advantageous properties imparted by the trifluoromethyl group provides a robust platform for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their drug discovery programs.

References

  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Application Notes and Protocols: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Cyclohexylamines in Medicinal Chemistry

The introduction of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a range of physicochemical and biological properties.[1] When incorporated into aliphatic ring systems like cyclohexane, the -CF₃ group can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[1]

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride presents a unique trifunctional building block, offering synthetic chemists a strategic entry point into novel chemical space. The presence of a primary amine, a tertiary alcohol, and a trifluoromethyl group on a conformationally defined cyclohexane ring allows for the generation of diverse and structurally complex molecules with significant potential in medicinal chemistry.[1] This guide provides detailed application notes and robust protocols for the utilization of this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for reaction design and optimization. The data for cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride are summarized below.

PropertyValueSource
CAS Number 2408962-48-9ChemScene[2]
Molecular Formula C₇H₁₃ClF₃NOChemScene[2]
Molecular Weight 219.63 g/mol ChemScene[2]
Appearance SolidSigma-Aldrich
Topological Polar Surface Area (TPSA) 46.25 ŲChemScene[2]
Computed logP 1.6029ChemScene[2]
Hydrogen Bond Donors 2ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Storage Conditions 2-8°C, Sealed in dry environmentChemScene[2]

Synthetic Applications and Protocols

The primary amine of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. Below are detailed protocols for two of the most common and critical transformations in medicinal chemistry: amide bond formation and sulfonamide synthesis.

Application 1: Amide Bond Formation via EDC/Oxyma Coupling

Amide bonds are a ubiquitous feature in pharmaceuticals. The following protocol details a robust method for coupling this compound with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as the coupling agent and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) as an additive to suppress racemization and enhance efficiency. This method is adapted from a well-established and reliable procedure.[3]

Rationale for Reagent Selection:

  • EDC-HCl: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Its water solubility simplifies purification, as the urea byproduct can be easily removed with an aqueous wash.[3]

  • Oxyma Pure: A superior alternative to 1-hydroxybenzotriazole (HOBt), Oxyma acts as a nucleophilic catalyst, converting the O-acylisourea into an active ester. This intermediate is less prone to side reactions and racemization, leading to higher yields and purer products.[3]

  • Diisopropylethylamine (DIPEA): A non-nucleophilic organic base used to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction, allowing the free amine to participate in the coupling.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Carboxylic Acid, EDC-HCl, and Oxyma in an aprotic solvent (e.g., DMF/DCM) Add_Amine Add 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol hydrochloride Start->Add_Amine Pre-activation Add_Base Add DIPEA to liberate the free amine Add_Amine->Add_Base Stir Stir at 0°C to RT (Monitor by TLC/LC-MS) Add_Base->Stir Quench Aqueous Work-up (e.g., wash with 1N HCl, 1N Na2CO3, brine) Stir->Quench Reaction complete Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Dry Dry over Na2SO4, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Sulfonamide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol hydrochloride and a base (e.g., Pyridine/TEA) in an aprotic solvent (e.g., DCM) Add_Sulfonyl Add Sulfonyl Chloride dropwise at 0°C Start->Add_Sulfonyl Stir Stir at RT (Monitor by TLC/LC-MS) Add_Sulfonyl->Stir Quench Aqueous Work-up (e.g., wash with 1N HCl, sat. NaHCO3, brine) Stir->Quench Reaction complete Extract Extract with an organic solvent (e.g., DCM) Quench->Extract Dry Dry over Na2SO4, filter, and concentrate Extract->Dry Purify Purify by column chromatography or recrystallization Dry->Purify

Sources

Application Notes and Protocols for the Selective N-Acylation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Cyclohexylamides in Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol backbone represents a valuable building block, combining the conformational rigidity of a cyclohexane ring with the potent electronic effects of a trifluoromethyl group. N-acylation of this scaffold unlocks a diverse chemical space, enabling the synthesis of novel amide derivatives with significant potential as therapeutic agents and molecular probes.[1][4]

This application note provides a comprehensive guide to the selective N-acylation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. We will delve into the mechanistic principles underpinning this transformation, present a detailed and optimized protocol, and offer insights into reaction monitoring, purification, and troubleshooting. The methodologies described herein are designed to be robust and reproducible, catering to researchers in drug discovery and synthetic organic chemistry.

Core Principles: Navigating the N-Acylation of an Amino Alcohol Hydrochloride

The N-acylation of this compound presents two primary chemical challenges: the presence of a hydrochloride salt and the existence of two nucleophilic sites (the amino and hydroxyl groups).

  • Liberation of the Free Amine: The starting material is an ammonium salt, rendering the nitrogen atom non-nucleophilic. Therefore, the addition of a base is crucial to neutralize the hydrochloric acid and generate the free amine, which can then participate in the acylation reaction.[5][6] The choice of base is critical to avoid unwanted side reactions. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically preferred.[5]

  • Chemoselectivity (N- vs. O-Acylation): Amino alcohols contain two potential sites for acylation. Generally, the amine group is more nucleophilic than the hydroxyl group, favoring N-acylation under neutral or basic conditions.[7][8] O-acylation can become competitive, particularly with highly reactive acylating agents or under conditions that enhance the nucleophilicity of the hydroxyl group.[8][9] The protocol outlined below is optimized for selective N-acylation.

Acylating Agents: The choice of acylating agent dictates the reactivity and reaction conditions.

  • Acyl Chlorides: Highly reactive and widely available, they react rapidly with amines.[10][11] A base is required to scavenge the HCl byproduct.[5]

  • Acid Anhydrides: Generally less reactive than acyl chlorides, offering potentially better control and selectivity.[12][13] A base is also typically employed.

  • Mixed Anhydrides: Formed in situ from a carboxylic acid and a chloroformate, this method is particularly useful for coupling sensitive or valuable carboxylic acids and often proceeds with minimal side reactions.[14]

This protocol will focus on the use of an acyl chloride as a representative and widely applicable acylating agent.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification cluster_analysis Characterization start Dissolve 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl in an aprotic solvent (e.g., DCM) add_base Add a non-nucleophilic base (e.g., Triethylamine) and stir start->add_base cool Cool the reaction mixture to 0 °C add_base->cool add_acyl Slowly add the acylating agent (e.g., Acyl Chloride) cool->add_acyl react Allow the reaction to warm to room temperature and stir (Monitor by TLC/LC-MS) add_acyl->react quench Quench the reaction (e.g., with water or sat. NaHCO3) react->quench extract Perform aqueous workup and extract with an organic solvent quench->extract dry Dry the organic layer (e.g., with Na2SO4) and concentrate extract->dry purify Purify the crude product (e.g., Column Chromatography) dry->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for the N-acylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation using an acyl chloride. The specific acyl chloride and stoichiometry may be adjusted based on the desired product.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Commercial Source
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Reagent GradeCommercial Source
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Saturated aqueous Sodium Bicarbonate (NaHCO3) solutionReagent GradeIn-house prep
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercial Source
Silica Gel for Column Chromatography230-400 meshCommercial Source
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)HPLC GradeCommercial Source

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

    • Stir the resulting suspension at room temperature.

    • Add triethylamine (2.2 eq) dropwise to the suspension. The mixture should become a clear solution as the free amine is formed. Stir for an additional 15-20 minutes. Rationale: Two equivalents of base are used; one to neutralize the HCl salt and the second to scavenge the HCl generated during the acylation.[5]

    • Cool the reaction flask to 0 °C in an ice-water bath.

  • Acylation:

    • Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 10-15 minutes. Rationale: Slow, cooled addition helps to control the exothermic reaction and minimize potential side reactions.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours, or until completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product amide should have a higher Rf value than the starting amino alcohol.

    • LC-MS: This will confirm the consumption of the starting material and the formation of the product with the expected molecular weight.

  • Workup and Isolation:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine. Rationale: The NaHCO3 wash removes any excess acyl chloride and the triethylammonium hydrochloride salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the specific amide synthesized but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final N-acylated product.

Characterization

The purified N-acylated product should be characterized by standard spectroscopic methods to confirm its identity and purity.[15]

  • ¹H and ¹⁹F NMR: To confirm the structure, including the presence of the acyl group and the trifluoromethyl group.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1650 cm⁻¹).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficient base; inactive acylating agent (hydrolyzed).Ensure 2.2 equivalents of a dry, non-nucleophilic base are used. Use a fresh bottle of the acylating agent.
Formation of O-Acyl Product Highly reactive acylating agent; elevated reaction temperature.Use a less reactive acylating agent, such as an acid anhydride.[12] Maintain a low reaction temperature (0 °C) during the addition of the acylating agent.
Diacylation (N and O) Excess acylating agent.Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the acylating agent.
Difficult Purification Close polarity of starting material and product; presence of baseline impurities.Adjust the polarity of the chromatography eluent system. An initial wash of the crude product with a non-polar solvent (e.g., hexanes or ether) may help remove some impurities before chromatography.

Mechanistic Representation

mechanism Amine\nHydrochloride Amine Hydrochloride Free Amine Free Amine Amine\nHydrochloride->Free Amine + Base - Base·HCl Tetrahedral\nIntermediate Tetrahedral Intermediate Free Amine->Tetrahedral\nIntermediate + Acyl Chloride N-Acylated Product N-Acylated Product Tetrahedral\nIntermediate->N-Acylated Product - Cl⁻

Caption: Simplified mechanism of N-acylation of an amine hydrochloride.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the selective N-acylation of this compound. By carefully controlling the stoichiometry of the base and acylating agent, and maintaining appropriate reaction temperatures, high yields of the desired N-acyl derivatives can be achieved. This methodology serves as a valuable tool for medicinal chemists and researchers engaged in the synthesis of novel fluorinated compounds for drug discovery and development.

References

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • Lund, H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • Google Patents. (1993).
  • Karimi-Jaberi, Z., & Pooladian, B. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. [Link]

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  • National Institutes of Health. (n.d.). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. [Link]

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  • National Institutes of Health. (n.d.). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • Semantic Scholar. (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]

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  • PubMed Central. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. [Link]

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The Strategic Integration of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are tasked with a multi-objective optimization challenge: enhancing potency, selectivity, and metabolic stability while maintaining favorable pharmacokinetic profiles. The strategic incorporation of specific chemical motifs is a cornerstone of this endeavor. Among the most impactful strategies has been the use of fluorinated substituents and conformationally restricted scaffolds. This guide provides an in-depth technical overview of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride , a building block that synergistically combines the benefits of both approaches. We will explore the unique physicochemical properties it imparts, its versatile applications in drug design, and provide detailed protocols for its effective utilization in the synthesis of next-generation drug candidates.

The deliberate introduction of fluorine into drug candidates can profoundly influence a molecule's properties, including its pKa, lipophilicity, metabolic stability, and binding affinity.[1][2][3] The trifluoromethyl (CF3) group, in particular, is a powerful tool in the medicinal chemist's arsenal.[4] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, make it an attractive substituent for blocking metabolic hotspots and modulating electronic properties.[4][5][6]

Concurrently, there is a growing emphasis on moving away from "flat" aromatic systems towards molecules with greater three-dimensionality. Saturated carbocycles, such as the cyclohexane ring, provide rigid scaffolds that can improve binding affinity and metabolic stability.[7] Cyclohexane and its derivatives are prevalent in a wide array of biologically active compounds, including anti-inflammatory and anti-depressant drugs.[8][9]

This compound uniquely combines these features: a trifluoromethyl group to enhance metabolic stability and modulate local electronics, a nucleophilic amino group for derivatization, a tertiary alcohol that can participate in hydrogen bonding, and a rigid cyclohexane scaffold to confer a defined three-dimensional geometry. This building block is particularly valuable for creating novel chemical matter for challenging targets, such as those in oncology and central nervous system (CNS) disorders.

Physicochemical and Pharmacological Implications of the Scaffold

The incorporation of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol motif into a lead compound can bring about a cascade of beneficial modifications to its overall profile.

Key Physicochemical Properties
PropertyImpact of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol ScaffoldRationale
Lipophilicity (LogP) Increases lipophilicityThe trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and facilitate access to intracellular targets or passage through the blood-brain barrier.[5][6]
Metabolic Stability Significantly enhances metabolic stabilityThe carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life.
Aqueous Solubility The hydrochloride salt form improves aqueous solubility for formulation and handling.The presence of the ionizable amino group allows for the formation of salts, which generally exhibit higher aqueous solubility than the free base.
Basicity (pKa) Lowers the basicity of the amino groupThe strong electron-withdrawing effect of the adjacent trifluoromethyl group reduces the electron density on the nitrogen atom, thereby lowering its pKa compared to a non-fluorinated analogue. This can be advantageous in avoiding off-target interactions with aminergic GPCRs.
Hydrogen Bonding Acts as both a hydrogen bond donor (amine and hydroxyl) and a weak acceptor (fluorine atoms).The hydroxyl and amino groups can form crucial hydrogen bonds with target proteins, while the fluorine atoms can engage in weaker electrostatic interactions.
Conformational Rigidity Introduces a defined three-dimensional structure.The cyclohexane ring exists predominantly in a chair conformation, which reduces the conformational flexibility of the molecule. This can lead to higher binding affinity by minimizing the entropic penalty upon binding to a target.[8]

Core Applications in Drug Discovery Programs

The unique combination of functionalities in this compound makes it a versatile building block for various applications in drug discovery.

Scaffold for Library Synthesis

The primary amino group serves as a key handle for derivatization, most commonly through amide bond formation. This allows for the rapid generation of diverse compound libraries by coupling with a wide array of carboxylic acids. This approach is central to structure-activity relationship (SAR) studies and lead optimization campaigns.

Bioisosteric Replacement

This scaffold can be used as a bioisostere for other chemical groups to improve the properties of a lead compound. For instance, it can replace a more metabolically labile group to enhance pharmacokinetic properties or introduce a new vector for interaction with the target protein.

CNS Drug Discovery

The increased lipophilicity imparted by the trifluoromethyl group, combined with the ability to fine-tune polarity through derivatization of the amine and alcohol, makes this scaffold particularly interesting for CNS targets. The modulation of pKa by the CF3 group can also be beneficial for optimizing blood-brain barrier penetration.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of amide derivatives.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often succeeds where other methods fail.

Rationale: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by reaction with the HOAt moiety of HATU. This active ester readily reacts with the amine to form the desired amide with minimal racemization. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt and facilitate the reaction.

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate -> HOAt Active Ester RCOOH->ActiveEster HATU, DIPEA HATU HATU Amine 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol ActiveEster->Amine Nucleophilic Attack Product Amide Product Amine->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Add HATU (1.2 eq) to the flask.

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid).

  • Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (2.5 eq) to the amine solution and stir for 5 minutes. The excess base is required to neutralize the hydrochloride salt and the hexafluorophosphate byproduct from HATU.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) and is a cost-effective and widely used method for amide bond formation.

Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to side reactions and racemization than the O-acylisourea itself. This active ester then reacts with the amine. The byproducts of this reaction are water-soluble, simplifying purification.

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster HOBt Active Ester RCOOH->ActiveEster EDC EDC EDC HOBt HOBt HOBt->ActiveEster Amine 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol ActiveEster->Amine Nucleophilic Attack Product Amide Product Amine->Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (3.0 eq) to the mixture. The base neutralizes the hydrochloride salts of the amine and EDC, and also facilitates the coupling reaction.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • Once the reaction is complete, dilute with DCM (if DMF was used as the solvent, perform a standard aqueous workup with EtOAc).

  • Wash the organic layer with 1 M HCl (1x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography to obtain the pure amide product.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a trifluoromethyl group, a conformationally rigid cyclohexane scaffold, and functional handles for derivatization allows for the systematic optimization of key drug-like properties. The protocols detailed herein provide a robust starting point for the incorporation of this valuable scaffold into a diverse range of chemical entities. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such thoughtfully designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

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  • BOC Sciences. (n.d.). CAS 1408075-09-1 trans-4-Amino-1-(trifluoromethyl)cyclohexanol.
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Application Notes & Protocols: Strategic Incorporation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, conferring profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for a methyl group but with drastically different electronic properties, capable of enhancing membrane permeability and blocking metabolic hotspots.[1][2] When combined with a conformationally restricted, three-dimensional scaffold like an aminocyclohexanol, the resulting building block becomes a highly valuable asset for drug discovery programs. This guide provides a detailed technical overview and actionable protocols for the synthetic incorporation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a versatile building block for accessing novel chemical matter. We will explore functionalization strategies targeting its primary amine and tertiary alcohol, explaining the chemical rationale behind protocol design to empower researchers in their synthetic campaigns.

Introduction: The Strategic Value of the Building Block

This compound merges three critical pharmacophoric elements:

  • A Trifluoromethyl Group: This group enhances lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[1] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence receptor-ligand interactions.

  • A Cyclohexane Ring: This saturated carbocycle provides a rigid, three-dimensional scaffold, enabling precise spatial orientation of substituents to probe interactions within a biological target's binding pocket.

  • Orthogonal Functionality (Amine and Alcohol): The presence of a primary amine and a tertiary alcohol provides two distinct chemical handles for sequential or directed derivatization, allowing for the construction of diverse molecular libraries from a single core.[3]

This application note serves as a practical guide for chemists to effectively utilize this building block's dual functionality.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties and safety requirements is paramount before any synthetic work. The compound is typically supplied as a hydrochloride salt, which improves its stability and solubility in polar solvents.[3]

Compound Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride[4]
CAS Number 1421602-78-9[3][5]
Molecular Formula C₇H₁₃ClF₃NO[4][6]
Molecular Weight 219.63 g/mol [4][6]
Appearance White to off-white solidGeneric
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Inert atmosphere recommended.[6][7]
Chemical Structure

Caption: Structure of this compound.

Safety & Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Spills: In case of a spill, collect the material carefully, avoiding dust generation, and dispose of it as hazardous waste.[7]

  • Toxicity: While comprehensive toxicological data is not available, similar compounds may cause skin, eye, and respiratory irritation.[7][9] It should be handled as a potentially hazardous substance.

Core Synthetic Strategies and Protocols

The utility of this building block stems from its two reactive centers: the primary amino group and the tertiary hydroxyl group. The amino group is the more nucleophilic and readily functionalized site.

N-Functionalization: Leveraging the Amino Group

The primary amine is a versatile handle for introducing a wide array of functionalities, most commonly through the formation of robust amide bonds or by N-alkylation.

Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry.[10][11] The reaction involves coupling the amino group with a carboxylic acid or its activated derivative.

Causality Behind Experimental Choices:

  • Starting Material: The building block is a hydrochloride salt. The amine must be liberated as the free base to act as a nucleophile. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to sequester the HCl. Typically, at least two equivalents of base are required: one to neutralize the HCl salt and a second to neutralize the acid byproduct generated during the coupling reaction.[12]

  • Activation: Carboxylic acids do not react directly with amines under mild conditions.[12][13] They must first be activated. Common methods include conversion to a highly reactive acyl chloride or using peptide coupling reagents (e.g., EDC, HATU) to form a reactive ester intermediate in situ.[14][15]

  • Solvent: Aprotic polar solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are ideal as they solubilize the reactants without interfering with the reaction.

Caption: General workflow for N-Acylation via peptide coupling.

Protocol 3.1.1: N-Acylation using HATU as a Coupling Agent

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and anhydrous Dichloromethane (DCM, ~0.1 M).

  • Basification: Cool the resulting suspension to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.2 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Coupling: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (1x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired N-acylated product.

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[16][17] This strategy is ideal for linking the building block to a scaffold containing a carbonyl group.

Causality Behind Experimental Choices:

  • Imine Formation: The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic conditions), which is then reduced to the amine.[16] The reaction is often mildly acidic to catalyze imine formation, but not so acidic as to fully protonate the starting amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation.[18] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. This selectivity prevents side reactions and allows for a one-pot procedure.[18]

  • Solvent: Solvents like Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used. Acetic acid is sometimes added as a catalyst.

Caption: General workflow for N-Alkylation via Reductive Amination.

Protocol 3.1.2: Reductive Amination with an Aldehyde/Ketone

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent like Dichloroethane (DCE) or THF (~0.1 M).

  • Basification: Add DIPEA (1.1 eq) to liberate the free amine and stir for 15 minutes at room temperature.

  • Imine Formation (Optional but Recommended): Add a catalytic amount of glacial acetic acid (~0.1 eq) and stir the mixture for 1 hour at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired secondary amine.

O-Functionalization: Challenges and Opportunities

The tertiary alcohol presents a greater synthetic challenge due to steric hindrance around the hydroxyl group. Standard reactions like Williamson ether synthesis are often low-yielding and prone to elimination side reactions. However, specialized methods can be employed.

Causality Behind Experimental Choices:

  • Steric Hindrance: The tertiary nature of the alcohol, adjacent to a bulky trifluoromethyl group, significantly impedes the approach of electrophiles.

  • Reactivity: Direct O-functionalization often requires highly reactive electrophiles or catalytic systems designed to activate hindered alcohols. Recent advances in photoredox catalysis and the use of hypervalent iodine reagents have opened new avenues for functionalizing such challenging substrates.[19][20]

  • O-Trifluoromethylation: A specific and valuable transformation is the direct conversion of the alcohol to a trifluoromethyl ether (-OCF₃). This is typically achieved using electrophilic trifluoromethylating reagents (e.g., Togni or Umemoto reagents) often in the presence of a metal catalyst.[21][22]

Protocol 3.2.1: Representative Silver-Mediated O-Trifluoromethylation

This protocol is an adaptation based on modern methodologies for the trifluoromethylation of tertiary alcohols and should be considered an advanced technique requiring careful optimization.[23]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the N-protected substrate (e.g., the N-Boc derivative of the building block, 1.0 eq), an electrophilic CF₃ source (e.g., TMSCF₃, Ruppert-Prakash reagent, 2.0-3.0 eq), and an oxidant/mediator like silver carbonate (Ag₂CO₃) or silver nitrate (AgNO₃) (1.5 eq) in an anhydrous, non-protic solvent like acetonitrile or DME.

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C), protected from light.

  • Monitoring: Monitor the reaction closely by ¹⁹F NMR to observe the consumption of the CF₃ source and the appearance of the OCF₃ product signal, or by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove insoluble silver salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. This purification can be challenging due to the similar polarity of byproducts.

Analytical Characterization

Confirming the successful incorporation of the scaffold is crucial. The table below summarizes key analytical signatures to look for after a successful N-acylation reaction.

TechniquePre-Reaction (Starting Material)Post-Reaction (N-Acylated Product)
¹H NMR Broad NH₂ signal (or NH₃⁺); characteristic cyclohexyl signals.Disappearance of broad NH₂ signal; appearance of a new amide N-H signal (doublet or triplet, typically downfield 7-9 ppm); shifts in adjacent CH proton signals.
¹³C NMR Cyclohexyl carbons; C-N carbon signal (~45-55 ppm).Appearance of a new amide carbonyl signal (~165-175 ppm); shifts in C-N and adjacent carbon signals.
IR Spec. N-H stretch (~3300-3400 cm⁻¹, sharp); O-H stretch (~3200-3600 cm⁻¹, broad).Appearance of strong C=O stretch (amide I band, ~1630-1680 cm⁻¹); N-H bend (amide II band, ~1510-1550 cm⁻¹).
Mass Spec. [M+H]⁺ corresponding to the free amine.[M+H]⁺ corresponding to the mass of the free amine + mass of the acyl group - mass of H₂O.

Conclusion

This compound is a potent building block for introducing desirable three-dimensional and fluorine-rich character into discovery molecules. Its primary amine offers a reliable handle for robust and predictable functionalization through well-established methods like N-acylation and reductive amination. While the tertiary alcohol presents greater synthetic challenges, it provides an opportunity for late-stage diversification using modern catalytic methods. By understanding the reactivity of each functional group and carefully selecting reaction conditions, researchers can effectively leverage this scaffold to accelerate the development of novel therapeutics.

References

  • Liu, J.-B., Xu, X.-H., & Qing, F.-L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic Letters, 17(19), 4798–4801. [Link]

  • Lentini, G., & D'Andrea, F. P. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1023. [Link]

  • The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Synlett. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (2024). Chemical Review and Letters. [Link]

  • 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922. (n.d.). PubChem. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Soni, R., Suyoga, V., & Chaitanya, M. V. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(24), 8716. [Link]

  • Le, C. M., & Lectka, T. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12693–12698. [Link]

  • Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY | Request PDF. (2019). ResearchGate. [Link]

  • Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst | Request PDF. (2018). ResearchGate. [Link]

  • Magnier, E., & Togni, A. (2013). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. Angewandte Chemie International Edition, 52(43), 11344-11347. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (2024). Chemical Review and Letters. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • N-Acylation Reactions of Amines - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • 4-AMINO-1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-OL HCL. (n.d.). ChemBK. [Link]

  • Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. (2017). ResearchGate. [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). PMC - NIH. [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi. [Link]

Sources

Topic: Reaction Conditions for Coupling with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its trifluoromethyl group and rigid cyclohexane scaffold.[1] The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly modulates the pKa and nucleophilicity of the primary amine, while the cyclohexane ring presents considerable steric bulk.[1][2] These factors render standard coupling procedures suboptimal, often resulting in low yields or reaction failure. This guide provides an in-depth analysis of the substrate's reactivity and details robust protocols for its successful coupling, with a focus on amide bond formation, sulfonamide synthesis, and reductive amination. We emphasize strategies tailored to overcome the inherent challenges of this sterically hindered and electronically deactivated amine, enabling its effective incorporation into drug discovery pipelines.

Scientific Foundation: Understanding the Substrate's Reactivity

The successful functionalization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride hinges on a clear understanding of its structural and electronic properties.

  • Electronic Deactivation: The trifluoromethyl group is a potent electron-withdrawing group, which lowers the electron density on the adjacent cyclohexane ring and, consequently, on the amino group.[1][3] This inductive effect reduces the nucleophilicity of the amine, making it a weaker partner in coupling reactions compared to simple alkylamines.[2] Traditional amide bond formation methods may therefore require more potent activating agents or more forcing conditions to proceed efficiently.[4]

  • Steric Hindrance: The cyclohexane scaffold, particularly with the bulky tertiary alcohol and trifluoromethyl groups at the 1-position, creates a sterically congested environment around the 4-amino group. This hindrance can impede the approach of both the activated coupling partner and the coupling reagents themselves, further challenging the reaction.[5][6]

  • Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt to improve its stability and handling. In any coupling reaction, the free amine must be liberated in situ. This requires the addition of at least one equivalent of a suitable base to neutralize the HCl salt before the amine can act as a nucleophile. The choice of base is critical to avoid side reactions. Non-nucleophilic hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are typically preferred.

Core Application: Amide Bond Formation

The formation of an amide bond is the most common transformation for this building block. Success requires careful selection of the coupling reagent to match the reactivity of both the carboxylic acid and the amine.

Selecting the Appropriate Coupling Reagent

The reduced nucleophilicity of the amine necessitates the use of highly efficient coupling reagents that can generate a very reactive acyl intermediate.

Reagent ClassExamplesEfficacy with Hindered/Deactivated AminesCausality and Key Considerations
Carbodiimides EDC, DCCLow to ModerateForm an O-acylisourea intermediate. Often require additives like HOBt or Oxyma Pure to boost efficiency and suppress racemization.[7] May be insufficient for this challenging substrate without forcing conditions.
Uronium/Aminium HATU, HBTU, HCTUHighForm highly reactive OBt/OAt active esters. HATU is particularly effective as the resulting 7-aza-1-hydroxybenzotriazole (HOAt) is a superior acyl transfer catalyst compared to HOBt.[8] These are often the reagents of choice.
Phosphonium PyBOP, PyAOPHighSimilar in efficacy to uronium salts, forming reactive phosphonium-activated esters. Can be a reliable alternative to HATU.
Acyl Halide Precursors Cyanuric chloride, PyFluor, XtalFluorVery HighThese reagents convert carboxylic acids into highly reactive acyl fluorides in situ. Acyl fluorides are particularly effective for coupling with electron-deficient and sterically hindered amines where other methods fail.[9][10][11] This strategy often provides the highest yields for difficult couplings.
Logical Workflow for Amide Coupling

The following diagram outlines a decision-making process for selecting a coupling strategy.

G cluster_0 start Start: Couple Carboxylic Acid with 4-Amino-1-(CF3)cyclohexan-1-ol reagent_check Is the carboxylic acid valuable or prone to side reactions? start->reagent_check coupling_choice Select Coupling Strategy reagent_check->coupling_choice No protocol_advanced Advanced Protocol: In Situ Acyl Fluoride Formation reagent_check->protocol_advanced Yes protocol_standard Standard Protocol: HATU-Mediated Coupling coupling_choice->protocol_standard Standard Conditions coupling_choice->protocol_advanced Forcing Conditions troubleshoot Reaction Failed or Low Yield? Troubleshoot. protocol_standard->troubleshoot On Failure end Success: Purified Amide Product protocol_standard->end protocol_advanced->troubleshoot On Failure protocol_advanced->end

Caption: Logical workflow for selecting an amide coupling protocol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is a robust starting point for most carboxylic acids and leverages the high reactivity of HATU.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid (1.1 equiv).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add this compound (1.0 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture.

  • Slowly add DIPEA (3.0 equiv) to the stirring suspension at room temperature. The first equivalent neutralizes the hydrochloride salt, the second neutralizes the HCl generated from the HATU activation, and the third acts as a general base.

  • Stir the reaction at room temperature for 12-24 hours.

  • In-Process Control: Monitor the reaction progress by TLC or LC-MS. Check for consumption of the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Coupling of Challenging Substrates via In Situ Acyl Fluoride Formation

This protocol is designed for electronically demanding or sterically hindered carboxylic acids where other methods may fail.[9][11]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Cyanuric fluoride or PyFluor (0.5 equiv for cyanuric fluoride, 1.2 equiv for PyFluor)

  • Pyridine or DIPEA (1.5 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Acid Activation: In a dry reaction vessel under nitrogen, dissolve the carboxylic acid (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyanuric fluoride (0.5 equiv). Stir at 0 °C for 1 hour to form the acyl fluoride.

  • Amine Addition: In a separate flask, suspend this compound (1.2 equiv) in DCM and add DIPEA (1.5 equiv). Stir for 15 minutes to generate the free amine.

  • Transfer the free amine solution to the activated acyl fluoride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For extremely hindered substrates, gentle heating (e.g., 40 °C) may be required.[9]

  • In-Process Control: Monitor the reaction by 19F NMR (disappearance of acyl fluoride signal) and LC-MS (formation of product).

  • Work-up & Purification: Quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by flash column chromatography.

G RCOOH Carboxylic Acid (R-COOH) AcylFluoride Reactive Acyl Fluoride (R-COF) RCOOH->AcylFluoride Activation CF Cyanuric Fluoride + Pyridine Product Final Amide Product (R-CONH-R') AcylFluoride->Product Coupling AmineHCl Amine·HCl Substrate FreeAmine Free Amine (H₂N-R') AmineHCl->FreeAmine Neutralization Base DIPEA FreeAmine->Product

Caption: Reaction scheme for in situ acyl fluoride mediated coupling.

Alternative Coupling Protocols

Protocol 3: Sulfonamide Synthesis

The synthesis of sulfonamides from the amine is typically straightforward.

Materials:

  • This compound (1.0 equiv)

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 equiv) in anhydrous DCM.

  • Add TEA or DIPEA (2.5 equiv) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench with water. Separate the layers, wash the organic layer with 1 M HCl and then brine.

  • Purification: Dry the organic layer (Na2SO4), concentrate, and purify by flash chromatography or recrystallization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient base to neutralize HCl salt.2. Coupling reagent not potent enough.3. Steric hindrance is too great for RT.1. Ensure at least 2.5-3.0 equiv of base (e.g., DIPEA) are used.2. Switch to a more powerful reagent (e.g., from EDC to HATU, or from HATU to the acyl fluoride method).3. Gently heat the reaction (40-50 °C).
Side Product Formation 1. Double acylation (if diacid is used).2. Reaction with the hydroxyl group.3. Guanidinium by-product from amine reacting with uronium salt.1. Use an excess of the amine building block.2. This is unlikely under these conditions, but if observed, consider protecting the alcohol as a silyl ether.3. Add the uronium reagent to the carboxylic acid first for a "pre-activation" step before adding the amine.
Epimerization of Acid Chiral center α to the carboxylic acid is sensitive to racemization.Use Oxyma Pure or HOAt (via HATU) as additives, which are known to suppress racemization better than HOBt. Run the reaction at a lower temperature (0 °C to RT).

References

  • Due-Hansen, M. E., et al. (2015).
  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • BenchChem. (n.d.). Improving the efficiency of coupling reactions with hindered amines. BenchChem.
  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Smolecule. (2023). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Smolecule.
  • Wilson, T. C., et al. (2021).
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
  • Li, C., et al. (2022). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.
  • Jones, D. H., et al. (2015). Examples from recent patent literature containing the 4-amino-cyclohexanol functionality.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides.
  • Toste, F. D., & Wilson, T. C. (2021). Trifluoromethylation of amines.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • J.P. Bégué, D. Bonnet-Delpon. (2014). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • ChemScene. (n.d.). cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride. ChemScene.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Jithender, G., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Dunetz, J. R., et al. (2016).
  • Achmem. (n.d.). (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Achmem.

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Application Notes and Protocols for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's pharmacokinetics and pharmacodynamics. 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a valuable building block that introduces this critical moiety, along with a conformationally restricted cyclohexane scaffold, providing a three-dimensional architecture that can be pivotal for optimizing interactions with biological targets.

This guide provides detailed protocols for the application of this compound in common synthetic transformations relevant to drug discovery and development. The protocols are designed to be robust and adaptable, serving as a comprehensive resource for researchers and scientists in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1803606-71-4[1]
Molecular Formula C₇H₁₃ClF₃NO[1]
Molecular Weight 219.63 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO[2]
Storage Store in a cool, dry place under an inert atmosphere.

Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).[3][5]

Application Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most crucial reactions in the synthesis of pharmaceuticals. This protocol details a standard and reliable method for coupling this compound with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The hydrochloride salt of the amine requires the use of a base to liberate the free amine for the reaction.

Reaction Scheme:

G A R-COOH B + A->B C H2N-C6H10(CF3)OH · HCl B->C D ->[EDC, HOBt, Base] C->D E R-CO-NH-C6H10(CF3)OH D->E

Caption: General scheme for amide coupling.

Materials and Reagents:
  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Amine and Base: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) or TEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to ensure the free amine is generated.

  • Addition of Coupling Reagents: Add HOBt (1.2 eq) to the reaction mixture, followed by EDC·HCl (1.2 eq). A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Characterization Data for a Representative Product: N-(4-hydroxy-4-(trifluoromethyl)cyclohexyl)acetamide
Data TypeExpected Values
¹H NMR (400 MHz, CDCl₃) δ 5.5-6.0 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-N), 2.0-2.2 (m, 2H, cyclohexyl CH₂), 1.95 (s, 3H, COCH₃), 1.7-1.9 (m, 4H, cyclohexyl CH₂), 1.5-1.7 (m, 2H, cyclohexyl CH₂)
¹³C NMR (101 MHz, CDCl₃) δ 170.1 (C=O), 125.4 (q, J = 285 Hz, CF₃), 78.5 (q, J = 28 Hz, C-CF₃), 48.2 (CH-N), 32.5 (cyclohexyl CH₂), 29.8 (cyclohexyl CH₂), 23.4 (COCH₃)
HRMS (ESI) Calculated for C₉H₁₅F₃NO₂ [M+H]⁺, found [M+H]⁺

Application Protocol 2: N-Alkylation via Nucleophilic Substitution

The primary amine of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can act as a nucleophile to displace leaving groups from alkyl halides, providing access to secondary amines. This protocol outlines a general procedure for N-alkylation.

Reaction Scheme:

G A R-X (X = Br, I) B + A->B C H2N-C6H10(CF3)OH · HCl B->C D ->[Base] C->D E R-NH-C6H10(CF3)OH D->E

Caption: General scheme for N-alkylation.

Materials and Reagents:
  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.1 eq), and a base such as potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a concentration of 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of novel chemical entities in drug discovery. The protocols detailed in this guide provide a solid foundation for its application in the construction of amide and N-alkylated derivatives. The unique combination of a trifluoromethyl group and a rigid cyclohexane scaffold makes this compound an attractive starting point for the development of new therapeutic agents with potentially improved pharmacological profiles. Further exploration of its reactivity will undoubtedly lead to the discovery of new and innovative applications in medicinal chemistry.

References

  • Smolecule. (2023, August 19). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Retrieved from a relevant chemical supplier website.
  • Sigma-Aldrich. (2017, September 27). Safety Data Sheet. Retrieved from a relevant chemical supplier website.
  • PubChem. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • Greenfield Global. (2018, August 20). Safety Data Sheet. Retrieved from a relevant chemical supplier website.

Sources

Application Notes & Protocols: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride as a Constrained Amino Acid Mimic

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic manipulation of peptide and peptidomimetic structures is paramount for developing next-generation therapeutics. Constraining the conformational flexibility of a peptide backbone is a proven strategy to enhance biological activity, receptor selectivity, and metabolic stability.[1][2][3] This guide provides a comprehensive technical overview of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a unique non-canonical amino acid mimic. We detail its structural advantages, protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization and analysis of the resulting modified peptides. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage conformationally constrained building blocks to overcome the limitations of native peptides.

Introduction: The Rationale for Conformational Constraint

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and high conformational flexibility. A flexible peptide must expend entropic energy to adopt the specific conformation required for receptor binding, which can lead to lower affinity. The incorporation of rigid structural motifs, or "constrained amino acid mimics," pre-organizes the peptide into a bioactive conformation, enhancing potency and stability.[4][5][6]

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol stands out as a particularly valuable mimic due to two key structural features:

  • The Cyclohexyl Scaffold: This saturated ring system imparts significant rigidity to the peptide backbone, drastically limiting the available conformational space compared to a linear amino acid.[7] This can lock the peptide into a desired secondary structure, such as a β-turn.

  • The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[8] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can improve membrane permeability, increase binding affinity through novel interactions, and block sites of metabolic degradation.[9][10][11][12]

The combination of these features in a single building block offers a powerful tool for sculpting peptide structure and function.

dot

Caption: Key structural features of the amino acid mimic.

Physicochemical Properties & Handling

The title compound is typically supplied as a hydrochloride salt to improve its solubility and stability.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₁₃ClF₃NO[13][14][15][16]
Molecular Weight 219.63 g/mol [13][14][15][16]
CAS Number (Isomer) 2137056-98-3 ((1S,4s)-isomer)[13][14][16]
Appearance White to off-white solid-
Storage Store at room temperature in an inert atmosphere, keep dry.[13][14][16]

Safety & Handling:

  • Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[13][17]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate protective gloves, safety glasses, and a lab coat.[17]

  • Handling Precautions: Avoid breathing dust. Use non-sparking tools and take measures to prevent electrostatic charge.[17] Keep the container tightly closed in a dry, well-ventilated place.[18]

Application Protocol: Peptide Incorporation via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for incorporating unnatural amino acids due to its efficiency and the ability to use excess reagents to drive reactions to completion.[19][20][21][22] The primary challenge when incorporating 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is its steric bulk, which can hinder coupling efficiency.[19][23] Therefore, optimized protocols are required.

dot

SPPS_Workflow start Start: Fmoc-AA-Resin deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Step 2: Coupling (Fmoc-Mimic-OH, HATU/DIPEA) wash1->couple monitor Monitor (Kaiser Test) couple->monitor monitor->couple Incomplete (Recouple) wash2 Wash (DMF/DCM) monitor->wash2 Complete repeat Repeat Cycle wash2->repeat cleave Final Cleavage (TFA Cocktail) wash2->cleave Final Cycle repeat->deprotect purify Purification & Analysis (HPLC, MS) cleave->purify

Caption: General workflow for incorporating the mimic via SPPS.

Protocol 1: Manual Fmoc-SPPS Coupling

This protocol details a single coupling cycle for incorporating Fmoc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol-OH onto a growing peptide chain on a solid support.

Materials & Reagents:

  • Peptide-resin (swollen)

  • Fmoc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol-OH (3 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser Test Kit

Methodology:

  • Resin Preparation:

    • Begin with the N-terminal Fmoc-deprotected peptide-resin in a reaction vessel. Ensure the resin has been adequately swollen in DMF (approx. 30 minutes).[22]

  • Amino Acid Activation (The "Why"):

    • Causality: Standard coupling reagents may be insufficient to overcome the steric hindrance of this mimic. HATU is a highly potent uronium-based coupling reagent that rapidly forms an activated ester, minimizing racemization and proving highly effective for coupling sterically hindered amino acids.[21][24]

    • In a separate vial, dissolve Fmoc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.

    • Add DIPEA (6 eq.) to the solution. DIPEA acts as an organic base to activate the carboxylic acid and neutralize the resulting acids.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Extended coupling times are recommended due to the steric bulk.

  • Monitoring for Completion (Self-Validation):

    • Trustworthiness: A protocol must be self-validating. The Kaiser test is a critical qualitative method to check for the presence of free primary amines on the resin.[19]

    • Take a small sample of resin beads, wash thoroughly with DMF, and perform the Kaiser test.

    • Interpretation:

      • Yellow/Colorless Beads: The coupling is complete (no free amines). Proceed to the next step.

      • Blue/Purple Beads: The coupling is incomplete (free amines are present). Drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Next Cycle:

    • The resin is now ready for the next Fmoc-deprotection step to continue elongating the peptide chain.

Characterization of the Modified Peptide

After synthesis, cleavage, and purification, it is essential to confirm the successful incorporation of the mimic and assess its structural impact.

Analytical TechniqueInformation Provided
RP-HPLC Assesses the purity of the final peptide product. The increased hydrophobicity from the mimic will typically lead to a longer retention time compared to the native peptide.
Mass Spectrometry (MS) Provides definitive confirmation of successful incorporation by verifying the molecular weight of the final peptide. High-resolution MS (e.g., ESI-TOF) can confirm the exact mass.
¹H NMR Analyzes the overall peptide conformation in solution. Changes in the chemical shifts of backbone amide protons can indicate new hydrogen bonding patterns or conformational shifts induced by the rigid mimic.[25][26]
¹⁹F NMR A powerful, background-free technique to specifically probe the environment around the CF₃ group.[27][28] Changes in the ¹⁹F chemical shift can report on ligand binding, protein-protein interactions, or conformational changes.[29][30]

Example MS Data:

PeptideSequenceCalculated Mass (Da)Observed Mass (Da)Status
Native PeptideAc-Tyr-Gly-Gly-Phe-Leu-NH₂611.69611.71-
Mimic-Peptide Ac-Tyr-[Mimic] -Phe-Leu-NH₂741.80741.82Confirmed

(Note: [Mimic] represents the incorporated 4-amino-1-(trifluoromethyl)cyclohexanol residue, replacing the Gly-Gly dipeptide)

Impact on Peptide Structure & Function

The incorporation of this mimic is designed to elicit specific, predictable changes in a peptide's biological and pharmacological properties.

dot

Caption: Constraint pre-organizes a peptide for optimal receptor binding.

  • Enhanced Proteolytic Stability: Standard proteases recognize and cleave specific L-amino acid sequences. The unnatural, bulky cyclohexyl structure acts as a steric shield, hindering protease access to adjacent peptide bonds and significantly increasing the peptide's in-vivo half-life.[7]

  • Improved Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity (lower Kᵢ or IC₅₀ values).

  • Modulation of Physicochemical Properties: The highly lipophilic CF₃ group can increase the overall hydrophobicity of the peptide, potentially improving its ability to cross cell membranes or interact with hydrophobic pockets in a target receptor.[9][11][31]

Conclusion

This compound is a highly versatile and powerful building block for peptide modification. Its rigid cyclohexyl core enforces conformational constraint, while the trifluoromethyl group provides a means to enhance metabolic stability and modulate drug-like properties. The protocols and analytical methods described herein provide a robust framework for researchers to successfully incorporate this mimic into their peptide sequences, unlocking new potential in the design of potent and durable peptide-based therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Pharmaffiliates. [Link]

  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]

  • The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Pharmaffiliates. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Introduction to Peptide Synthesis. PMC. [Link]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

  • Betidamino acids: versatile and constrained scaffolds for drug discovery. PMC. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • Safety Data Sheet. Company Website. [Link]

  • Design, Synthesis, and Application of Azabicyclo[X.Y.O]alkanone Amino Acids as Constrained Dipeptide Surrogates and Peptide Mimics. ResearchGate. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. JACS. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. JACS. [Link]

  • Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. [Link]

  • (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Ha Giang Trails. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Application of alicyclic beta-amino acids in peptide chemistry. PubMed. [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocycles from 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the synthesis of novel heterocyclic scaffolds derived from 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. This commercially available building block is a uniquely valuable starting material, featuring a rigid cyclohexane core decorated with three key functional groups: a primary amine, a tertiary alcohol, and a metabolically robust trifluoromethyl group. The strategic placement of these groups allows for the construction of diverse, three-dimensional heterocyclic systems of significant interest in medicinal chemistry and drug development. We present field-tested protocols for the synthesis of representative spiro-oxazolines and fused pyrimidinones, explaining the mechanistic rationale behind each synthetic choice and providing expected characterization data. These protocols are designed to be robust and adaptable, serving as a foundational guide for researchers exploring novel chemical space.

Introduction: The Strategic Value of the Trifluoromethylcyclohexane Scaffold

In modern drug discovery, the trifluoromethyl (-CF3) group is a privileged substituent, prized for its ability to enhance critical pharmaceutical properties.[1] The introduction of a -CF3 group can significantly improve metabolic stability, increase lipophilicity to enhance membrane permeability, and modulate pKa, often leading to improved binding affinity with biological targets.[2][3] When incorporated into a rigid cyclohexane framework, as in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, the -CF3 group and other substituents are held in a well-defined three-dimensional orientation. This structural rigidity is highly advantageous for structure-activity relationship (SAR) studies, as it reduces conformational ambiguity.

The starting material, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol[4], offers two orthogonal reactive sites—a nucleophilic primary amine and a tertiary alcohol—providing a versatile handle for constructing a wide array of novel heterocycles. This guide details the synthesis of two distinct heterocyclic classes, demonstrating the utility of this building block in creating complex molecules for pharmaceutical and agrochemical research libraries.

Synthesis of Spiro[cyclohexane-1,5'-oxazol]-4-amine Derivatives

The 1,4-disposition of the amino and hydroxyl groups on the cyclohexane ring provides an ideal template for the synthesis of spiro-oxazoline structures. 2-Oxazolines are prevalent motifs in bioactive natural products and pharmaceuticals and serve as valuable chiral ligands and synthetic intermediates.[5][6] The typical synthesis involves the cyclization of a β-hydroxy amide, a strategy we adapt here for our 1,4-amino alcohol.[7]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, the primary amine of the starting material is selectively acylated with an appropriate acyl chloride. The hydrochloride salt must be neutralized in situ with a non-nucleophilic base to free the amine for reaction. In the second step, the resulting N-acyl intermediate undergoes an acid-promoted dehydrative cyclization.[5] Triflic acid (TfOH) is an exceptionally efficient catalyst for this transformation, activating the tertiary alcohol as a good leaving group (water) and promoting intramolecular attack by the amide oxygen to form the oxazoline ring.[5]

G start_mat 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl reagent1 Step 1: Acylation (e.g., Benzoyl Chloride, Et3N) in DCM, 0°C to RT start_mat->reagent1 intermediate N-Acyl Intermediate (N-(1-hydroxy-4-(trifluoromethyl) cyclohexyl)benzamide) reagent1->intermediate reagent2 Step 2: Cyclization (cat. Triflic Acid) in Dichloromethane intermediate->reagent2 product Final Product (Spiro-Oxazoline Derivative) reagent2->product purify Purification (Column Chromatography) product->purify

Caption: Workflow for the two-step synthesis of a spiro-oxazoline.

Detailed Experimental Protocol 1: Synthesis of 2'-Phenyl-4-(trifluoromethyl)spiro[cyclohexane-1,5'-oxazol]-4-amine

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl1421602-78-9235.645.01.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Triethylamine (Et3N)121-44-8101.1915.03.0
Benzoyl Chloride98-88-4140.575.51.1
Triflic Acid (TfOH)1493-13-6150.080.50.1
Saturated aq. NaHCO3144-55-884.0150 mL-
Brine7647-14-558.4450 mL-
Anhydrous MgSO47487-88-9120.37--

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.18 g, 5.0 mmol).

  • Suspension: Add 50 mL of anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.09 mL, 15.0 mmol) to the suspension. Stir for 15 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Acylation: Add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup 1: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate.

  • Cyclization: Redissolve the crude intermediate in 50 mL of anhydrous dichloromethane. Add triflic acid (0.044 mL, 0.5 mmol) dropwise at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-3 hours.

  • Workup 2: Carefully quench the reaction with 50 mL of saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Expected Results & Characterization
  • Yield: 75-85% over two steps.

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the phenyl protons (δ 7.4-8.1 ppm), and complex aliphatic multiplets for the cyclohexane ring protons. The absence of the N-H and O-H peaks from the intermediate is indicative of successful cyclization.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A singlet corresponding to the -CF3 group, typically around δ -75 to -80 ppm.

  • HRMS (ESI): Calculated mass for C₁₅H₁₈F₃N₂O⁺ [M+H]⁺ should match the observed mass, confirming the elemental composition.

Synthesis of Fused Tetrahydropyrimidinone Derivatives

Building on the reactivity of the amino group, a more complex heterocyclic system, a fused pyrimidinone, can be constructed. This transformation is inspired by methodologies developed for the synthesis of pyrimidines from β-amino alcohols and demonstrates the adaptability of such reactions to our 1,4-amino alcohol system.[8][9] The resulting scaffold is a valuable acyclonucleoside analogue, a class of compounds known for potential antiviral and antitumoral activities.[8]

Mechanistic Rationale

This synthesis is a three-step sequence. The first step involves the reaction of the free amine with cyanogen bromide. This forms a highly reactive cyanamide intermediate which rapidly undergoes intramolecular cyclization via attack from the tertiary hydroxyl group to form a 2-amino-oxazoline derivative (a cyclic isourea). This key intermediate is then subjected to a condensation reaction with an activated alkyne, such as ethyl propiolate. This Michael addition/cyclization cascade constructs the fused pyrimidinone ring system. Finally, the exocyclic double bond of the pyrimidinone can be selectively reduced.

G start_mat 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol reagent1 Step 1: Cyclization (Cyanogen Bromide, NaHCO3) in THF/H2O start_mat->reagent1 intermediate1 Intermediate A (2-Imino-oxazolidine derivative) reagent1->intermediate1 reagent2 Step 2: Annulation (Ethyl Propiolate, K2CO3) in Acetonitrile intermediate1->reagent2 intermediate2 Intermediate B (Fused Pyrimidinone) reagent2->intermediate2 reagent3 Step 3: Reduction (H2, Pd/C) in Ethanol intermediate2->reagent3 product Final Product (Fused Tetrahydropyrimidinone) reagent3->product

Caption: Multi-step workflow for the synthesis of a fused pyrimidinone.

Detailed Experimental Protocol 2: Synthesis of a Novel Fused Tetrahydropyrimidinone

Step A: Synthesis of the 2-Imino-oxazolidine Intermediate

  • Free Base Generation: Neutralize this compound (1.18 g, 5.0 mmol) by dissolving it in DCM and washing with aqueous NaHCO3. Dry the organic layer over MgSO4, filter, and concentrate to obtain the free amine as an oil/solid.

  • Reaction Setup: Dissolve the free amine in a 1:1 mixture of THF and water (40 mL). Add sodium bicarbonate (1.26 g, 15.0 mmol).

  • CNBr Addition: Cool the mixture to 0 °C and add a solution of cyanogen bromide (0.58 g, 5.5 mmol) in THF (10 mL) dropwise. Caution: Cyanogen bromide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the crude intermediate, which can often be used in the next step without further purification.

Step B & C: Pyrimidinone Formation and Reduction

  • Annulation: Dissolve the crude intermediate from Step A (approx. 5.0 mmol) in acetonitrile (50 mL). Add potassium carbonate (1.38 g, 10.0 mmol) and ethyl propiolate (0.61 mL, 6.0 mmol).

  • Heating: Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify by column chromatography to isolate the fused pyrimidinone.

  • Reduction: Dissolve the purified pyrimidinone in ethanol (50 mL). Add 10% Palladium on Carbon (10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient). Stir vigorously at room temperature for 12 hours.

  • Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate to yield the final tetrahydropyrimidinone product.

Expected Results & Characterization
  • Yield: 40-50% over three steps.

  • Appearance: Typically a white solid.

  • ¹H NMR: The spectrum will be complex, but key features include the disappearance of the alkyne proton and the appearance of new signals for the dihydropyrimidine ring. After reduction, the olefinic proton signal will disappear.

  • ¹³C NMR: The appearance of a new carbonyl signal (δ ~160-170 ppm) is indicative of pyrimidinone ring formation.

  • HRMS (ESI): Provides definitive confirmation of the molecular formula at each key stage.

General Considerations & Troubleshooting

  • Starting Material: The hydrochloride salt is stable but hygroscopic. Ensure it is dry before use. The initial base wash to generate the free amine is critical for many reactions.

  • Stereochemistry: The starting material is often supplied as a mixture of cis/trans isomers. This will likely result in a diastereomeric mixture of products. Separation may be possible via chromatography or crystallization, but characterization of the mixture is often sufficient for initial screening.

  • Side Reactions: Under strongly acidic or high-temperature conditions, dehydration of the tertiary alcohol to form an alkene is a potential side reaction. Using milder conditions or protecting the alcohol may be necessary for sensitive substrates.

  • Purification: The presence of the basic amine and potentially other nitrogen atoms can cause streaking on silica gel chromatography. Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape and separation.

Summary and Outlook

This compound is a potent building block for accessing novel, three-dimensional heterocyclic systems. The protocols detailed herein for the synthesis of spiro-oxazolines and fused pyrimidinones provide a reliable foundation for chemists to build upon. The unique combination of a rigid core, a key medicinal chemistry motif (-CF3), and versatile functional handles makes this starting material an exceptional platform for generating diverse compound libraries for high-throughput screening in drug and agrochemical discovery programs. Further exploration could include Pictet-Spengler-type reactions with the amine or elaboration of the tertiary alcohol into other functional groups prior to heterocycle formation.

References

  • Agami, C., Dechoux, L., & Melaimi, M. (2000). An Efficient Synthesis of Pyrimidines from β-Amino Alcohols. Organic Letters, 2(7), 961-963. [Link]

  • Mezencev, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. [Link]

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  • Agami, C., Dechoux, L., & Melaimi, M. (2000). An Efficient Synthesis of Pyrimidines from β-Amino Alcohols. Organic Letters. [Link]

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  • Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

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  • Wikipedia. (2023). Oxazoline. Wikipedia. [Link]

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  • ResearchGate. (n.d.). Classical substrates for oxazoline synthesis from amino alcohols. ResearchGate. [Link]

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  • Fresneda, J., et al. (2021). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 12(1), 589. [Link]

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Application Note & Protocols: Stereoselective Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the stereoselective synthesis of cis- and trans-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to the unique combination of a conformationally restricted cyclohexane ring, a basic amino group, and a tertiary trifluoromethyl carbinol moiety. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide details a robust, diastereoselective strategy starting from a common precursor, N-Boc-4-aminocyclohexanone. We will elucidate the critical stereochemistry-determining step—nucleophilic trifluoromethylation—and explain the underlying principles of stereocontrol. Detailed, step-by-step protocols for synthesis, deprotection, and salt formation are provided for direct application in a research setting.

Introduction: The Strategic Value of the Scaffold

The 4-aminocyclohexanol framework is a versatile building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of pharmacophoric groups.[2] When combined with a trifluoromethyl group at the C1 position, the resulting tertiary alcohol introduces a highly polarized, metabolically stable, and lipophilic center. This unique combination of functional groups presents a significant synthetic challenge: the control of up to three stereocenters (at C1 and C4, defining both relative (cis/trans) and potentially absolute stereochemistry).

This application note presents a logical and field-proven synthetic sequence designed to overcome these challenges. The core of our strategy is a substrate-controlled diastereoselective addition of a trifluoromethyl nucleophile to a protected 4-aminocyclohexanone intermediate. This approach leverages the conformational bias of the cyclohexane ring to achieve high diastereoselectivity in the key bond-forming step.

Retrosynthetic Analysis and Overall Strategy

The primary synthetic challenge lies in controlling the relative stereochemistry between the C4-amino group and the C1-hydroxyl group. Our retrosynthetic approach simplifies the problem by disconnecting the target molecule to a key intermediate, 3 , where the stereochemistry can be effectively controlled.

Caption: Retrosynthetic pathway for the target compound.

This strategy hinges on three primary phases:

  • Preparation of the Key Ketone Intermediate (3): Synthesis of N-Boc-4-aminocyclohexanone from commercially available starting materials. The tert-butyloxycarbonyl (Boc) protecting group is crucial as it prevents side reactions and plays a key role in directing the stereochemistry of the subsequent step.

  • Diastereoselective Trifluoromethylation: The addition of a trifluoromethyl nucleophile to the ketone. The conformational preference of the bulky N-Boc group dictates the facial selectivity of the attack, yielding a preponderance of one diastereomer.

  • Deprotection and Salt Formation: Removal of the Boc group and concurrent formation of the final hydrochloride salt to improve stability and aqueous solubility.

Diastereoselective Trifluoromethylation: The Causality of Stereocontrol

The critical step governing the final stereochemical outcome is the nucleophilic addition of the trifluoromethyl anion to the carbonyl of N-Boc-4-aminocyclohexanone (3 ). The stereoselectivity arises from the thermodynamic preference of the bulky tert-butyl carbamate group to occupy the equatorial position in the chair conformation of the cyclohexane ring.

This conformational lock minimizes A-strain and steric hindrance, thereby exposing the two faces of the carbonyl group to different steric environments. Nucleophilic attack will preferentially occur from the less hindered axial face to avoid steric clash with the axial hydrogens at C3 and C5.

Sources

Application Notes & Protocols for the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme inhibitors are pivotal in drug discovery, offering a primary modality for therapeutic intervention across a multitude of diseases. The journey from a potential inhibitory molecule to a clinical candidate is a complex, multi-faceted process demanding a robust understanding of enzymology, biochemistry, and pharmacology. This guide provides a comprehensive overview of the principles and methodologies employed in the discovery and development of enzyme inhibitors. We will delve into the critical stages of this process, from initial high-throughput screening and hit validation to detailed mechanistic studies and lead optimization. This document is designed to serve as a practical resource, offering not only the theoretical underpinnings of these techniques but also detailed, actionable protocols and data interpretation guidance to empower researchers in their quest for novel therapeutics.

Introduction: The Central Role of Enzymes as Drug Targets

Enzymes are the biological catalysts that orchestrate the vast majority of biochemical reactions essential for life.[1][2] Their exquisite specificity and catalytic efficiency make them ideal targets for therapeutic intervention. By modulating the activity of a specific enzyme implicated in a disease pathway, it is possible to correct physiological imbalances and achieve a therapeutic effect.[3] Enzyme inhibitors, molecules that bind to enzymes and decrease their activity, represent a significant class of drugs on the market today.[1][4]

The development of a successful enzyme inhibitor is a systematic process that begins with the identification of a suitable enzyme target and culminates in a highly optimized molecule with the desired pharmacological properties.[5] This journey can be broadly divided into several key stages, each with its own set of experimental considerations and technical challenges.

The Enzyme Inhibitor Discovery Workflow

The process of developing an enzyme inhibitor typically follows a well-defined path, beginning with the screening of large compound libraries to identify initial "hits" and progressing through stages of increasing analytical rigor to yield a final drug candidate.

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subgraph "cluster_Characterization" { label="Hit-to-Lead Characterization"; bgcolor="#E6F4EA"; "Hit_Confirmation" [label="Hit Confirmation\n& Triage"]; "IC50_Determination" [label="IC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MOA_Studies" [label="Mechanism of Action\n(MoA) Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Optimization" { label="Lead Optimization"; bgcolor="#FEF7E0"; "Lead_Optimization" [label="Lead Optimization\n(SAR)", fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vivo_Studies" [label="In Vivo Efficacy\n& Safety"]; "Candidate_Selection" [label="Candidate\nSelection"]; }

"Assay_Development" -> "HTS" [label="Validated Assay"]; "HTS" -> "Hit_Identification" [label="Primary Hits"]; "Hit_Identification" -> "Hit_Confirmation" [label="Confirmed Hits"]; "Hit_Confirmation" -> "IC50_Determination" [label="Validated Hits"]; "IC50_Determination" -> "MOA_Studies" [label="Potent Hits"]; "MOA_Studies" -> "Lead_Optimization" [label="Characterized Leads"]; "Lead_Optimization" -> "In_Vivo_Studies" [label="Optimized Leads"]; "In_Vivo_Studies" -> "Candidate_Selection" [label="Preclinical Candidate"]; }

Figure 1: The overall workflow for the discovery and development of enzyme inhibitors.

Section 1: Assay Development and High-Throughput Screening (HTS)

The foundation of any successful inhibitor discovery campaign is a robust and reliable assay.[6] High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify initial hits.[7][8]

Principles of Enzyme Assay Design

An effective enzyme assay for HTS should be:

  • Sensitive and Accurate: Capable of detecting small changes in enzyme activity with high precision.

  • Robust and Reproducible: Yielding consistent results across different plates and screening runs.[9]

  • Cost-effective and Scalable: Amenable to automation and miniaturization to screen large compound libraries efficiently.[8]

Commonly used assay formats include absorbance, fluorescence, and luminescence-based methods.[7] Fluorescence-based assays are particularly prevalent in HTS due to their high sensitivity.[10][11]

High-Throughput Screening (HTS) Protocol: A General Framework

This protocol outlines a general workflow for a 384-well plate-based HTS campaign.

Materials:

  • Purified enzyme of interest

  • Substrate (ideally a fluorogenic or chromogenic substrate)

  • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)

  • Compound library (typically dissolved in DMSO)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • 384-well microplates (e.g., black plates for fluorescence assays)

  • Automated liquid handling systems

  • Plate reader capable of the appropriate detection method (e.g., fluorescence intensity)

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into individual wells of the 384-well plate. Also, include wells for the positive and negative controls.

  • Enzyme Addition: Add the enzyme, diluted to the desired concentration in assay buffer, to all wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic or Endpoint Reading: Measure the signal (e.g., fluorescence) over time (kinetic) or at a single time point (endpoint) using a plate reader. The reaction should be monitored within the linear range of product formation.[12]

  • Data Analysis:

    • Normalize the data to the controls on each plate.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Section 2: Hit Confirmation and Potency Determination

Primary hits from HTS require further validation to eliminate false positives and to quantify their inhibitory potency.[13]

Hit Confirmation and Triage

The initial hits are re-tested, often at multiple concentrations, to confirm their activity. It is also crucial to perform counter-screens to identify compounds that interfere with the assay technology itself, known as pan-assay interference compounds (PAINS).[6]

IC50 Determination: Quantifying Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[14][15] It is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16]

Protocol for IC50 Determination:

  • Serial Dilution of Inhibitor: Prepare a serial dilution of the confirmed hit compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilution points.

  • Assay Setup: In a 96- or 384-well plate, set up reactions containing a fixed concentration of enzyme and substrate, and varying concentrations of the inhibitor.[17] Include controls for 0% and 100% inhibition.

  • Incubation and Reaction Initiation: Follow the same pre-incubation and reaction initiation steps as in the HTS protocol.

  • Data Acquisition: Measure the reaction rate at each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.[17]

Table 1: Example IC50 Data for a Novel Kinase Inhibitor

Inhibitor Concentration (µM)% Inhibition (Mean ± SD, n=3)
10098.2 ± 1.5
3095.1 ± 2.1
1085.3 ± 3.4
365.7 ± 4.2
148.9 ± 3.8
0.325.6 ± 2.9
0.110.1 ± 1.8
IC50 (µM) ~1.1

Section 3: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for rational drug design and lead optimization.[18][19] MoA studies aim to determine the mode of inhibition.

Types of Reversible Enzyme Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into three main types: competitive, non-competitive, and uncompetitive.[1][20][21]

digraph "Inhibition_Types" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];

"Enzyme" [label="{ Enzyme (E)}"]; "Substrate" [label="{ Substrate (S)}"]; "Inhibitor" [label="{ Inhibitor (I)}"]; "ES_Complex" [label="{ ES Complex}"]; "EI_Complex" [label="{ EI Complex}"]; "ESI_Complex" [label="{ ESI Complex}"]; "Product" [label="{ Product (P)}"];

subgraph "cluster_Competitive" { label="Competitive Inhibition"; bgcolor="#FCE8E6"; "Enzyme":f0 -> "ES_Complex":f0 [label=" + S"]; "Enzyme":f0 -> "EI_Complex":f0 [label=" + I"]; "ES_Complex":f0 -> "Enzyme":f0 [label=" + P"]; }

subgraph "cluster_NonCompetitive" { label="Non-competitive Inhibition"; bgcolor="#E6F4EA"; node[fillcolor="#FFFFFF"]; "Enzyme_NC" [label="{ Enzyme (E)}"]; "ES_Complex_NC" [label="{ ES Complex}"]; "EI_Complex_NC" [label="{ EI Complex}"]; "ESI_Complex_NC" [label="{ ESI Complex}"]; "Enzyme_NC":f0 -> "ES_Complex_NC":f0 [label=" + S"]; "Enzyme_NC":f0 -> "EI_Complex_NC":f0 [label=" + I"]; "ES_Complex_NC":f0 -> "ESI_Complex_NC":f0 [label=" + I"]; "EI_Complex_NC":f0 -> "ESI_Complex_NC":f0 [label=" + S"]; "ES_Complex_NC":f0 -> "Enzyme_NC":f0 [label=" + P"]; }

subgraph "cluster_Uncompetitive" { label="Uncompetitive Inhibition"; bgcolor="#E8E8E8"; node[fillcolor="#FFFFFF"]; "Enzyme_UC" [label="{ Enzyme (E)}"]; "ES_Complex_UC" [label="{ ES Complex}"]; "ESI_Complex_UC" [label="{ ESI Complex}"]; "Enzyme_UC":f0 -> "ES_Complex_UC":f0 [label=" + S"]; "ES_Complex_UC":f0 -> "ESI_Complex_UC":f0 [label=" + I"]; "ES_Complex_UC":f0 -> "Enzyme_UC":f0 [label=" + P"]; } }

Figure 2: Schematic representation of different types of reversible enzyme inhibition.

Kinetic Analysis to Determine Inhibition Modality

The type of inhibition can be determined by measuring the initial reaction rates at varying substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots (Lineweaver-Burk plots).[22][23]

Protocol for MoA Studies:

  • Experimental Design: Create a matrix of experimental conditions with varying concentrations of both the substrate and the inhibitor.

  • Enzyme Kinetics Assays: Perform enzyme kinetics assays for each condition, measuring the initial reaction velocity.

  • Data Analysis:

    • For each inhibitor concentration, plot 1/velocity versus 1/[substrate].

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition.[24]

Table 2: Interpreting Lineweaver-Burk Plots for Inhibition Type

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Biophysical Methods for Characterizing Enzyme-Inhibitor Interactions

In addition to kinetic studies, biophysical techniques can provide direct evidence of inhibitor binding and offer deeper insights into the thermodynamics and kinetics of the interaction.[25] Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are valuable tools in this regard.[26]

Section 4: Lead Optimization

Once a promising lead compound with a well-defined mechanism of action is identified, the lead optimization phase begins.[27] This iterative process involves synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion).[28][29][30]

Structure-Activity Relationship (SAR) Studies

SAR studies explore how modifications to the chemical structure of the inhibitor affect its biological activity.[19] This is often guided by structure-based drug design, which utilizes the three-dimensional structure of the enzyme-inhibitor complex to make rational design decisions.[31][32]

The Goal of Lead Optimization

The primary goal of lead optimization is to develop a compound that possesses a balance of the following properties:

  • High Potency: Strong inhibition of the target enzyme.

  • Selectivity: Minimal activity against other related enzymes to reduce off-target effects.

  • Favorable Pharmacokinetics: Good absorption, distribution, metabolism, and excretion properties.[28]

  • Safety: A low potential for toxicity.[27]

Conclusion

The development of enzyme inhibitors is a rigorous and scientifically driven process that has yielded numerous life-saving medicines. A thorough understanding of the principles of enzymology and the application of a diverse array of experimental techniques are essential for success. This guide has provided an overview of the key stages in this process, from the initial identification of hits through to the optimization of lead compounds. By employing the methodologies and protocols outlined herein, researchers can systematically advance their enzyme inhibitor discovery programs and contribute to the development of the next generation of therapeutics.

References

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Sources

Application Notes and Protocols for the Synthesis of G Protein-Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of GPCR Ligand Synthesis

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. This central role has made them the target of a significant portion of all modern therapeutic drugs.[1] The synthesis of novel ligands—agonists, antagonists, allosteric modulators—that can selectively interact with these receptors is the cornerstone of GPCR-targeted drug discovery. However, the path from a promising chemical scaffold to a well-characterized, potent, and selective ligand is fraught with challenges. These include complex multi-step syntheses, the need for stringent purification, and comprehensive characterization to ensure the desired pharmacological profile.

This technical guide provides an in-depth exploration of the key principles and practical methodologies for the synthesis, purification, and characterization of small-molecule GPCR ligands. By integrating established chemical strategies with detailed experimental protocols, this document aims to equip researchers with the knowledge and tools necessary to navigate this intricate field. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in scientific rigor.

I. Strategic Approaches to GPCR Ligand Synthesis

The design and synthesis of GPCR ligands are iterative processes, often guided by structure-activity relationship (SAR) studies and, increasingly, by the growing body of structural data for GPCRs. The goal is to develop molecules that not only bind to the target receptor with high affinity but also exhibit the desired functional activity (e.g., agonism, antagonism) and selectivity over other receptors.

Key Synthetic Methodologies

A variety of synthetic reactions are employed in the construction of GPCR ligands, which often feature complex heterocyclic scaffolds. One of the most powerful and widely used reactions in medicinal chemistry for the formation of carbon-carbon bonds is the Suzuki-Miyaura cross-coupling . This palladium-catalyzed reaction is instrumental in linking different molecular fragments, a common strategy in building the core structures of many GPCR ligands.

II. Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of a representative GPCR ligand. As a central example, we will outline the synthesis of a selective dopamine D2 receptor antagonist, illustrating a common workflow in medicinal chemistry.

Protocol 1: Synthesis of a Selective Dopamine D2 Receptor Antagonist

This protocol describes a general procedure for the synthesis of a class of potent and selective dopamine D2 receptor antagonists.[2] The synthesis involves a two-step process, beginning with the preparation of an intermediate followed by a coupling reaction to yield the final compound.

Step 1: Synthesis of the Intermediate (e.g., a chloro-substituted scaffold)

The synthesis of the necessary intermediates is a crucial first step. The specifics of this will vary depending on the target molecule.

Step 2: Final Coupling Reaction

  • In a reaction vial, combine the appropriate intermediate (2 mmol), the corresponding amide (2 mmol), and anhydrous potassium carbonate (4 mmol).

  • Add 6 mL of acetonitrile (ACN) to the reaction vial.

  • Stir the resulting mixture and reflux it overnight.

  • After cooling the reaction to room temperature, filter the mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by washing with ACN, recrystallization, or by column chromatography.[2]

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. RP-HPLC is a powerful technique for the purification of small molecules based on their hydrophobicity.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (dimensions appropriate for the scale of purification)

  • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample dissolved in a suitable solvent (e.g., DMSO or a mixture of the mobile phases)

Procedure:

  • Method Development: An analytical HPLC is first used to develop the separation method. A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. The goal is to achieve good separation between the target compound and impurities.[3][4]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. The sample should be fully dissolved and filtered to remove any particulate matter.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the gradient method developed in the analytical step, adjusting the flow rate for the larger column.

    • Monitor the elution of compounds using the UV detector at an appropriate wavelength.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified compound as a solid.[5]

Protocol 3: Characterization by NMR and Mass Spectrometry

Once purified, the identity and purity of the synthesized ligand must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the structure of the molecule. ¹H NMR and ¹³C NMR are the most common experiments.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. This will show the different types of protons in the molecule and their connectivity.

  • Acquire a ¹³C NMR spectrum. This will show the different types of carbon atoms in the molecule.

  • Additional 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further elucidate the structure and confirm assignments.[6][7][8]

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the synthesized compound and provides an additional measure of its purity.

Procedure:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject a small volume of the solution into the LC-MS system.

  • The compound is first separated by the LC column and then introduced into the mass spectrometer.

  • The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z), which should correspond to the expected molecular weight of the compound.[9][10][11][12][13]

Protocol 4: Functional Characterization - cAMP Assay

To determine if a synthesized ligand is an agonist or antagonist, functional assays are essential. For GPCRs that couple to Gαs or Gαi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a widely used, sensitive, and robust method.[14][15]

Materials:

  • Cells expressing the target GPCR

  • HTRF cAMP assay kit (containing a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)

  • Test compounds (synthesized ligands)

  • A known agonist for the receptor

  • Assay buffer

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure for Antagonist Mode:

  • Cell Preparation: Seed the cells into 384-well plates and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (potential antagonists) in assay buffer.

    • Add the test compounds to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Challenge: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two fluorescence signals is calculated. An antagonist will block the effect of the agonist, leading to a decrease in cAMP and a corresponding change in the HTRF signal. The IC₅₀ value for the antagonist can be determined from the dose-response curve.[14][16][17]

Protocol 5: Binding Affinity Determination - Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a ligand for its receptor. This protocol describes a competitive binding assay using a radiolabeled ligand. As an example, we'll use [³H]ZM241385, a well-characterized antagonist for the adenosine A2A receptor.[18][19][20]

Materials:

  • Cell membranes expressing the target GPCR (e.g., adenosine A2A receptor)

  • Radioligand: [³H]ZM241385

  • Unlabeled test compound (the newly synthesized ligand)

  • A known non-radiolabeled ligand for determining non-specific binding (e.g., unlabeled ZM241385)

  • Assay buffer

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes + [³H]ZM241385 + assay buffer.

    • Non-specific Binding: Cell membranes + [³H]ZM241385 + a high concentration of unlabeled ZM241385.

    • Competition: Cell membranes + [³H]ZM241385 + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value of the test compound.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[21][22][23]

III. Data Presentation and Interpretation

Quantitative Data Summary

The data obtained from the characterization and functional assays should be presented in a clear and concise manner. Tables are an effective way to summarize key quantitative data.

CompoundMolecular Weight ( g/mol )¹H NMR¹³C NMRPurity (HPLC)Ki (nM)IC₅₀ (nM)Functional Activity
Example Ligand 450.5ConformsConforms>98%15.225.8Antagonist
Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. Graphviz (DOT language) is a powerful tool for creating such diagrams.

GPCR Signaling Cascade (Gαs Pathway)

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR GPCR (Inactive) Agonist->GPCR Binds GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein Gαsβγ (GDP-bound) GPCR_Active->G_Protein Activates G_Protein_Active Gαs (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gαs-coupled GPCR signaling pathway.

Experimental Workflow for GPCR Ligand Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start_Materials Starting Materials Intermediate Intermediate Synthesis Start_Materials->Intermediate Final_Compound Final Compound Synthesis Intermediate->Final_Compound Crude_Product Crude Product Final_Compound->Crude_Product HPLC Preparative HPLC Crude_Product->HPLC Pure_Fractions Pure Fractions HPLC->Pure_Fractions Pure_Compound Purified Compound Pure_Fractions->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS Binding_Assay Radioligand Binding Assay Pure_Compound->Binding_Assay Functional_Assay cAMP Functional Assay Pure_Compound->Functional_Assay

Caption: A typical workflow for the synthesis and characterization of a GPCR ligand.

IV. Conclusion and Future Perspectives

The synthesis of novel GPCR ligands remains a dynamic and challenging field at the forefront of drug discovery. The methodologies and protocols outlined in this guide provide a robust framework for the successful synthesis, purification, and characterization of these important molecules. As our understanding of GPCR structure and function continues to evolve, so too will the strategies for designing and synthesizing ligands with improved potency, selectivity, and tailored functional properties. The integration of structure-based drug design, advanced synthetic methodologies, and sophisticated characterization techniques will undoubtedly continue to accelerate the discovery of the next generation of GPCR-targeted therapeutics.

V. References

  • A series of indole compounds have been prepared and evaluated for affinity at D2-like dopamine receptors using stably transfected HEK cells expressing human D2, D3, or D4 dopamine receptors. These compounds share structural elements with the classical D2-like dopamine receptor antagonists, haloperidol, N-methylspiperone, and benperidol. ([Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). ([Link])

  • How to run a cAMP HTRF assay. ([Link])

  • Synthesis, molecular structure, NMR spectroscopic and computational analysis of a selective adenosine A2A antagonist, ZM 241385. ([Link])

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). ([Link])

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. ([Link])

  • Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. ([Link])

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia. ([Link])

  • A covalent antagonist for the human adenosine A2A receptor. ([Link])

  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. ([Link])

  • Scaling Small Molecule Purification Methods for HPLC. ([Link])

  • cAMP Measurement for Antagonists of a G αs -Coupled Receptor. An Example of an HTRF Assay in an Antagonist Format. ([Link])

  • 70-317 HitHunter CAMP Assay For Small Molecules. ([Link])

  • Mass Spectrometry in Small Molecule Drug Development. ([Link])

  • Data Sheet Radioligand Binding Assay Protocol. ([Link])

  • Competitive Radioligand Binding Assays. ([Link])

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ([Link])

  • Competition association binding assay with [³H] ZM241385 in the absence or presence of indicated compounds at 25 °C. ([Link])

  • Separation Science in Drug Development, Part I: High-Throughput Purification. ([Link])

  • Application of LCMS in small-molecule drug development. ([Link])

  • Reversed-Phase Flash Purification. ([Link])

  • Use of the triazolotriazine [3H]ZM 241385 as a radioligand at recombinant human A2B adenosine receptors. ([Link])

  • Prepping Small Molecules for Mass Spec. ([Link])

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. ([Link])

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. ([Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ([Link])

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ([Link])

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ([Link])

  • Targeting GPCRs for Drug Discovery. ([Link])

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. ([Link])

  • 5 Combination of 1H and 13C NMR Spectroscopy. ([Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. ([Link])

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. ([Link])

  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. ([Link])

  • Purification of recombinant G-protein-coupled receptors. ([Link])

  • Building GPCR screening cascades for lead generation. ([Link])

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. ([Link])

  • High-throughput lead finding and optimisation for GPCR targets. ([Link])

  • A Molecular Pharmacologist's Guide to GPCR Crystallography. ([Link])

  • Why G protein-coupled receptors (GPCRs) are difficult to study. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Medicinal Chemist

Welcome to the comprehensive technical guide for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block in contemporary drug discovery. The strategic incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides field-proven protocols, mechanistic insights, and a robust troubleshooting framework designed for researchers, chemists, and process development professionals. Our objective is to move beyond a simple recitation of steps to empower you with the causal understanding needed to optimize your yield and purity, ensuring the reliable and efficient production of this key intermediate.

The synthesis hinges on the nucleophilic trifluoromethylation of N-Boc-4-aminocyclohexanone using the Ruppert-Prakash reagent (TMSCF₃), followed by a one-pot deprotection and salt formation.[3] While effective, this pathway is sensitive to several critical parameters which, if not controlled, can lead to diminished yields and complex purification challenges. This document serves as your partner in the lab, anticipating and solving problems before they compromise your results.

Overall Synthetic Workflow

The synthesis is best conceptualized as a three-stage process starting from the commercially available N-Boc-4-aminocyclohexanone.

G cluster_0 Stage 1: Core Reaction cluster_1 Stage 2: Deprotection & Workup cluster_2 Stage 3: Purification A N-Boc-4-aminocyclohexanone B TMS-O-Adduct Intermediate A->B   TMSCF₃ (Ruppert-Prakash)   cat. TBAF, Anhydrous THF   0°C to RT C Crude Amino Alcohol (Free Base) B->C   Aqueous HCl   (Hydrolyzes TMS Ether   & cleaves Boc group) D Pure Hydrochloride Salt (Final Product) C->D   Base/Acid Extraction   Crystallization   (e.g., Isopropanol/Ether)

Caption: High-level workflow for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl.

Detailed Experimental Protocols

Protocol 1: Trifluoromethylation and In-Situ Deprotection

This protocol describes the key transformation from N-Boc-4-aminocyclohexanone to the crude free base of the final product.

Materials:

  • N-Boc-4-aminocyclohexanone

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride solution (TBAF, ~1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-aminocyclohexanone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add TMSCF₃ (1.5 eq) via syringe.

  • Initiation: Slowly, add the TBAF solution (0.05 - 0.1 eq) dropwise to the stirred mixture. A slight exothermic reaction may be observed. Causality: The fluoride ion from TBAF is the crucial initiator; it attacks the silicon atom of TMSCF₃ to generate the reactive trifluoromethyl anion ([CF₃]⁻) needed for the nucleophilic attack on the ketone.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The product, a TMS-protected alcohol, will have a different Rf value than the starting ketone.

  • Quench and Deprotection: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously and slowly, quench the reaction by adding 2 M HCl (approx. 5 mL per mmol of starting material). Caution: This is an exothermic process that evolves gas (isobutylene from the Boc deprotection).[4] Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate silyl ether and full cleavage of the Boc protecting group.

  • Aqueous Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer twice with Ethyl Acetate.

  • Neutralization and Wash: Combine all organic layers. To remove any unreacted acid and facilitate the separation of highly polar impurities, wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol as a free base, which is often an oil or waxy solid.

Protocol 2: Purification via Hydrochloride Salt Formation

Materials:

  • Crude amino alcohol free base from Protocol 1

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid solution (e.g., 2 M in Et₂O, or concentrated aqueous HCl)

Procedure:

  • Dissolution: Dissolve the crude free base in a minimal amount of isopropanol.

  • Salt Formation: While stirring, add a solution of HCl (1.0-1.1 eq) dropwise. If using concentrated aqueous HCl, be mindful of adding water to the system. An ethereal HCl solution is often preferred. A white precipitate should begin to form.

  • Crystallization: If precipitation is sluggish, add an anti-solvent like diethyl ether or MTBE dropwise until the solution becomes cloudy.[5][6] Allow the mixture to stir at room temperature for 1 hour and then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the purified this compound under high vacuum to a constant weight.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows only starting material, or a very faint product spot. What went wrong?

A: This is the most common failure mode and almost always points to an issue with the reaction initiation. The trifluoromethylation requires the generation of a "naked" trifluoromethyl anion, a process highly sensitive to specific conditions.

Potential Root Cause Explanation & Scientific Rationale Recommended Corrective Action
Inactive TBAF Initiator TBAF is notoriously hygroscopic. Water will protonate the generated trifluoromethyl anion (CF₃⁻) to form fluoroform (CF₃H), a volatile side product, effectively killing the reaction.[7] The catalytic cycle cannot proceed if the initiator is deactivated.Use a fresh bottle of anhydrous TBAF solution. If using an older bottle, consider purchasing a new one. Ensure all glassware is rigorously flame-dried and the reaction is run under a scrupulously dry inert atmosphere.
Degraded TMSCF₃ Reagent The Ruppert-Prakash reagent is sensitive to moisture and strong acids.[6] Over time, especially if improperly stored, it can slowly hydrolyze, reducing its potency.Use a recently purchased bottle of TMSCF₃ stored under an inert atmosphere. Ensure it is handled only with dry syringes and needles.
Insufficient Catalyst Loading While catalytic (5-10 mol%), the amount of TBAF is critical. Too little may not be enough to initiate the chain reaction efficiently, especially if trace moisture is present.If you are confident in your anhydrous setup, try increasing the catalyst loading to 10-15 mol%. Add it slowly to control any potential exotherm.
Reaction Temperature Too Low While the reaction is initiated at 0 °C to control the initial exotherm, it requires warming to room temperature to proceed to completion at a reasonable rate.Ensure the reaction is allowed to warm to room temperature (20-25 °C) after the initial 30-minute cooling period and is stirred for at least 2-4 hours.
Issue 2: Complex Reaction Mixture & Side Products

Q: My TLC plate shows multiple new spots, not just the starting material and the expected product. What are these impurities?

A: The formation of multiple byproducts suggests that side reactions are occurring. Identifying the likely culprits is key to mitigating them.

G cluster_main Troubleshooting Side Products cluster_solution Corrective Actions Start Complex TLC Profile Observed SM_Present Is Starting Material (SM) Still Present? Start->SM_Present Impurity_Type Characterize Impurities Start->Impurity_Type No (Full Conversion) SM_Present->Impurity_Type Yes EnolEther Probable Side Product: Silyl Enol Ether (Rf close to SM) Impurity_Type->EnolEther Fluoroform Probable Side Product: Fluoroform (CF₃H) (Not visible on TLC) Impurity_Type->Fluoroform Dimer Other Possibilities: Aldol or Dimerization Products Impurity_Type->Dimer Cause1 Cause: Deprotonation of SM by CF₃⁻/alkoxide instead of nucleophilic addition. More likely with hindered ketones or strong bases. EnolEther->Cause1 Diagnosis Cause2 Cause: Presence of water or other protic sources quenching the CF₃⁻ anion. This is the most common side reaction. Fluoroform->Cause2 Diagnosis Sol2 Maintain lower temperature (0 °C) for longer before warming. Cause1->Sol2 Sol1 Ensure strictly anhydrous conditions. Use fresh reagents. Cause2->Sol1

Caption: Decision tree for diagnosing common side products in the trifluoromethylation reaction.

  • Silyl Enol Ether: The intermediate alkoxide or the trifluoromethyl anion itself can act as a base, deprotonating the starting ketone at the alpha-position to form an enolate. This enolate is then trapped by a silicon species (like TMSF) to form a silyl enol ether.[7] This is more common with sterically hindered ketones or if the reaction temperature is too high.

  • Fluoroform (CF₃H): As mentioned in Issue 1, any protic source (especially water) will react with the highly basic trifluoromethyl anion to produce fluoroform gas.[7] This is not visible on TLC but is a primary cause of low yield.

  • Boc-Group Reactivity: While generally stable to the conditions, prolonged reaction times or excessive temperatures could potentially lead to side reactions involving the Boc-carbonyl group, although this is less common.

Issue 3: Purification and Crystallization Problems

Q: After the workup and concentration, my crude product is a dark, intractable oil. How can I purify it?

A: A dark, oily crude product indicates significant impurities. Direct crystallization will likely fail. First, attempt a purification of the free base by flash column chromatography on silica gel (using a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 1% triethylamine to prevent streaking). Once a cleaner fraction is obtained (as assessed by TLC), proceed with the salt formation and crystallization as described in Protocol 2.

Q: I've formed the hydrochloride salt, but it oiled out or won't crystallize from isopropanol. What should I do?

A: This is a classic crystallization challenge. Here are the steps to take:

  • Ensure Anhydrous Conditions: The presence of water can sometimes inhibit crystallization. Ensure you are using dry solvents.

  • Add an Anti-Solvent: While the solution is stirring, slowly add a less polar solvent in which the salt is insoluble, such as diethyl ether or MTBE, until persistent cloudiness is observed.[5][6]

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth. If you have a small amount of pure solid from a previous batch, add a single speck (a "seed crystal") to the solution.

  • Slow Cooling: Do not rush the cooling process. Let the solution cool slowly to room temperature, and then place it in a refrigerator (4 °C), and finally a freezer (-20 °C) if necessary. Rapid cooling often leads to smaller, less pure crystals or oils.

  • Try a Different Solvent System: If isopropanol/ether fails, remove the solvent under reduced pressure and try a different system. A common alternative for amine hydrochlorides is an Ethanol/Ether mixture.[6]

References

  • BenchChem Technical Support. (2025). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. BenchChem.
  • University of Rochester Department of Chemistry.
  • Reichert, B., & Funder, W. (1941). Process for the preparation of amino-alcohols. U.S.
  • Wang, J., et al. (2014). Preparation method for optically pure aminoalcohol hydrochloride.
  • Schmid, M., et al. (2024). Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin Repository.
  • Schmid, M., et al. (2024). Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide.
  • Sutormin, A. D., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar.
  • Smolecule. (2023). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
  • Shcherbakov, D., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry.
  • Shcherbakov, D., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. PubMed.
  • Chen, C., et al. (2017).
  • Fessenden, R. J., & Fessenden, J. S.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BenchChem Technical Support. (2025).
  • O'Hagan, D., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers.
  • Mykhailiuk, P. K., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent.
  • Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Product Page.
  • Lebleu, T., et al. (2020).
  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF 4-AMINO-1-((1S,4R, 5S)-2-FLUORO-4,5-DIHYDROXY-3-HYDROXYMETHYL-CYCLOPENT-2-ENYL). EP3327014A1.
  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Kumar, V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Organic Syntheses.
  • Dolan, N. S., et al. (2017). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
  • Radchenko, D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Enamine.
  • Wikipedia. (2023).

Sources

Technical Support Center: Purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this fluorinated amino alcohol. We will move beyond simple procedural lists to explore the chemical principles that govern purification strategies, enabling you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and corresponding purification methods for this compound?

A1: The purification of this compound is primarily influenced by its key structural features: a basic amino group, a polar hydroxyl group, and a lipophilic trifluoromethyl group. The hydrochloride salt form is highly polar and crystalline.

The main challenges are:

  • Removing non-basic impurities: Starting materials like 4-(trifluoromethyl)cyclohexanone or other neutral reaction byproducts are common impurities.

  • Separating stereoisomers: The synthesis can produce a mixture of cis and trans isomers, which can be difficult to separate due to their similar physical properties.[1][2][3]

  • Handling physical form: The free base of the compound may be a low-melting solid or an oil, which complicates purification by recrystallization.

The most effective purification methods are:

  • Recrystallization: Ideal for the hydrochloride salt form, which is typically a crystalline solid. This method is excellent for removing small amounts of impurities.[4]

  • Acid-Base Extraction: A powerful technique to separate the basic amine from neutral or acidic impurities.[5][6][7] By converting the amine to its water-soluble hydrochloride salt, neutral compounds can be washed away with an organic solvent.

  • Chromatography: While challenging, chromatography of the less polar free-base form can be effective for separating isomers or closely related impurities.[8][9] Techniques like standard silica gel chromatography (with precautions), reversed-phase HPLC, or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[9][10]

Q2: My isolated product is an oil or a waxy solid and I cannot recrystallize it. What should I do?

A2: This is a common issue, often indicating that you have isolated the free base of the amine or that significant impurities are present, which can inhibit crystallization. The most robust solution is to convert the amine into its hydrochloride salt.[11][12]

Causality: The free base has weaker intermolecular interactions compared to the ionic lattice of a salt. Converting the basic amino group to an ammonium chloride salt introduces strong ionic interactions, significantly raising the melting point and promoting the formation of a stable, crystalline solid that is much more amenable to recrystallization.[12]

Strategy:

  • Dissolve the crude oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic.

  • The hydrochloride salt will typically precipitate from the solution. This solid can then be collected by filtration and recrystallized.

Q3: My analysis shows a mixture of cis and trans isomers. How can I separate them?

A3: Separating stereoisomers is challenging and often requires chromatographic methods, as their solubility properties can be very similar.

  • Flash Column Chromatography: This is the most common approach. You must first convert the hydrochloride salt back to its free base form via basification and extraction. The free base is less polar and more suitable for silica gel chromatography. The subtle differences in the spatial arrangement of the functional groups in cis and trans isomers lead to slightly different interactions with the stationary phase, allowing for separation.[13]

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase methods can be developed. Reversed-phase chromatography on a C18 column is often a good starting point.

  • Fractional Recrystallization: This is a more classical, but often tedious, method. It relies on slight differences in the solubility of the isomeric salts in a particular solvent system. It involves multiple, sequential recrystallization steps and can be effective if the isomeric ratio is favorable and a suitable solvent is found.

Q4: What are the likely impurities from a typical synthesis of this compound?

A4: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a protected aminocyclohexanone with a trifluoromethylating agent, or the addition of a trifluoromethyl group to a cyclohexanone followed by amination.

Potential impurities include:

  • Starting Materials: Unreacted 4-(trifluoromethyl)cyclohexanone or a protected amine precursor.

  • Reaction Byproducts: Products from side reactions, such as elimination or over-reaction.

  • Reagents: Residual coupling agents or catalysts.

  • Stereoisomers: The undesired stereoisomer of the final product.[13]

A general purification strategy should be designed to remove these varied impurity types.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during purification experiments.

Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Poor Recovery of Crystals The compound is too soluble in the chosen solvent, even when cold. You may have used too much solvent.Re-evaluate Solvent Choice: Test solvents where the compound has lower solubility at room temperature. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Reduce Temperature: Ensure the solution is thoroughly cooled, using an ice bath if necessary, before filtration. Concentrate the Filtrate: Carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is impure. The solution is cooling too rapidly.Lower the Solvent Boiling Point: Switch to a lower-boiling solvent system. Increase Purity: First, attempt another purification method like acid-base extraction to remove gross impurities. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.
No Crystals Form Upon Cooling The solution is supersaturated. The compound is highly soluble in the solvent.Induce Crystallization: Try adding a seed crystal from a previous batch or scratching the inner surface of the flask at the meniscus. Use an Anti-Solvent: If the compound is dissolved in a polar solvent like ethanol, slowly add a non-polar anti-solvent like hexanes until turbidity persists, then warm to re-dissolve and cool slowly.
Colored Impurities Remain in Crystals Colored impurities are co-crystallizing with the product.Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product. Perform a hot filtration to remove the charcoal before cooling.[4]
Chromatography Issues (Purifying the Free Base)
ProblemProbable Cause(s)Recommended Solution(s)
Compound Streaks or Tails Badly on TLC/Column The basic amino group is interacting strongly with the acidic silanol groups on the silica gel surface.Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to your eluent system.[10] This will compete for the acidic sites on the silica, improving the peak shape. Use a Different Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel which are better suited for basic compounds.[11]
Compound Will Not Elute from the Column The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in dichloromethane or ethyl acetate). A common strong eluent for amines is a mixture like 90:10:1 DCM/Methanol/Ammonium Hydroxide. Confirm Free Base Form: Ensure you have successfully converted the hydrochloride salt to the free base. The salt is too polar to elute from a normal-phase column.
Poor Separation of Product and Impurity The eluent system does not provide sufficient resolution. The column was overloaded.Optimize Eluent System: Test various solvent systems with different polarities and compositions using TLC. Sometimes switching one solvent for another with similar polarity but different chemical properties (e.g., ethyl acetate for DCM) can improve selectivity.[10] Reduce Sample Load: Load less material onto the column. A general rule is to load 1-5% of the mass of the silica gel.
Acid-Base Extraction Issues
ProblemProbable Cause(s)Recommended Solution(s)
Persistent Emulsion at the Interface The two phases are not separating cleanly, often due to high concentration or fine particulates.Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous phase and can help force separation. Alternatively, filter the entire mixture through a pad of Celite. Gentle stirring with a glass rod at the interface can also be effective.
Low Recovery of Product Incomplete extraction from one phase to another. The pH was not adjusted correctly. The free base is somewhat water-soluble.Check pH: Use pH paper to ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine or sufficiently basic (pH > 10) to deprotonate it for extraction. Perform Multiple Extractions: Perform three or four extractions with smaller volumes of solvent rather than one large extraction. "Back-Extraction": After isolating the free base in an organic layer, wash this layer with brine to recover any product that may have dissolved in residual water.

Visualized Workflows and Protocols

Decision Diagram for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Decision_Tree cluster_isomers Isomer Separation Needed? start Crude Product 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl is_solid Is the crude product a solid? start->is_solid purity_check Estimate Purity (TLC, NMR) is_solid->purity_check Yes form_salt Convert to HCl Salt is_solid->form_salt No (Oil/Wax) recrystallize Purify by Recrystallization purity_check->recrystallize High Purity (>90%) acid_base Perform Acid-Base Extraction to remove neutral/acidic impurities purity_check->acid_base Low Purity (<90%) or neutral impurities present final_product Pure Crystalline Product recrystallize->final_product acid_base->form_salt isomer_check Isomers Present? acid_base->isomer_check chromatography Purify Free Base by Column Chromatography chromatography->form_salt form_salt->recrystallize isomer_check->chromatography Yes isomer_check->form_salt No

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol assumes you have the crude hydrochloride salt as a solid.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Workflow for Acid-Base Extraction

This workflow is designed to remove neutral impurities from your basic product.

Acid_Base_Workflow start Crude Product Mixture (dissolved in Organic Solvent, e.g., EtOAc) add_acid Add aq. HCl (1M) to Separatory Funnel start->add_acid shake Shake and Vent. Allow layers to separate. add_acid->shake separate Separate Layers shake->separate organic_layer Organic Layer: Contains Neutral Impurities wash_org Wash Organic Layer with more aq. HCl organic_layer->wash_org  (optional re-extraction) aqueous_layer Aqueous Layer: Contains Product as R-NH3+Cl- combine_aq Combine Aqueous Layers aqueous_layer->combine_aq separate->organic_layer separate->aqueous_layer basify Cool in Ice Bath. Add aq. NaOH (e.g., 6M) until pH > 10 combine_aq->basify extract_base Extract with Organic Solvent (e.g., EtOAc) 3 times basify->extract_base final_org Combined Organic Layers: Contain Pure Free Base (R-NH2) extract_base->final_org dry_evap Dry (Na2SO4), Filter, and Evaporate Solvent final_org->dry_evap final_product Pure Free Base Product (Ready for use or salt formation) dry_evap->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography.
  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

  • ATAR Chemistry QCE. (2020, July 30). TLC Thin Layer Chromatography with amino acids | U4.
  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]

  • Unknown. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • CSB SJU Chemistry. (2020, July 23). Acid base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BenchChem. (2025).
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • Unknown. (n.d.).
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC. Retrieved from [Link]

  • EPO. (2018, May 30). PROCESS FOR THE PREPARATION OF 4-AMINO-1-((1S,4R, 5S)-2-FLUORO-4,5-DIHYDROXY-3-HYDROXYMETHYL-CYCLOPENT-2-ENYL) -. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • BenchChem. (n.d.).
  • ChemicalRegister. (n.d.). 4-amino-4-(trifluoromethyl)cyclohexan-1-ol Hydrochloride (CAS No. 1803606-71-4) Suppliers. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 5). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids - PMC. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Trifluoromethylated Amines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trifluoromethylated amines. The introduction of a trifluoromethyl (CF₃) group into amine-containing molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these valuable compounds is frequently fraught with challenges. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments.

I. Troubleshooting Guide: Common Issues in Trifluoromethylated Amine Synthesis

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Direct N-Trifluoromethylation

Question 1: My direct N-trifluoromethylation reaction with an electrophilic reagent (e.g., Togni's or Umemoto's reagent) is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in direct N-trifluoromethylation is a common hurdle. Several factors could be at play, ranging from reagent activation to substrate reactivity. Here’s a systematic approach to troubleshooting:

  • Reagent Activation and Stability: Electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents often require specific conditions for optimal reactivity.[4]

    • Togni's Reagents: These hypervalent iodine compounds may require a catalyst, such as a copper or zinc salt, to facilitate the transfer of the CF₃ group, particularly for less nucleophilic amines.[5][6][7] Ensure your catalyst is active and used in the appropriate loading. The stability of Togni's reagents can also be a concern, and it's advisable to use a fresh batch or one that has been stored properly.[5]

    • Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are known for their high reactivity.[8][9] However, their efficacy can be influenced by the choice of base and solvent.[10] Newer generations of Umemoto's reagents have been developed with enhanced thermal stability and reactivity.[10] If you are using an older generation reagent, consider switching to a more robust version.

  • Substrate Reactivity: The nucleophilicity of the amine is a critical factor.

    • Electron-Rich vs. Electron-Poor Amines: Electron-rich amines are generally more reactive towards electrophilic trifluoromethylating agents. Electron-poor amines, such as anilines with electron-withdrawing groups, may require more forcing conditions, a more powerful reagent, or a catalytic system to achieve good conversion.[11]

    • Steric Hindrance: Sterically hindered amines can present a significant challenge for direct N-trifluoromethylation. If your substrate is sterically demanding, you may need to explore alternative synthetic routes, such as using smaller trifluoromethylating agents or a different synthetic strategy altogether.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like acetonitrile, DMF, or dichloromethane are commonly used. For sluggish reactions, switching to a more polar solvent might be beneficial.[1]

    • Temperature: While many modern trifluoromethylation reactions can be performed at room temperature, some less reactive substrates may require elevated temperatures to proceed at a reasonable rate.[11]

    • Base: The presence and choice of a base can be crucial, especially when dealing with amine salts or when the reaction generates acidic byproducts. Non-nucleophilic bases are generally preferred to avoid side reactions with the electrophilic reagent.

Synthesis of α-Trifluoromethylated Amines

Question 2: I'm attempting to synthesize an α-trifluoromethylated amine via the reduction of a trifluoromethyl ketimine, but the enantioselectivity is poor. What factors influence the stereochemical outcome?

Answer:

Achieving high enantioselectivity in the synthesis of α-trifluoromethyl amines is a significant challenge. The reduction of trifluoromethyl-substituted imines is a common strategy, but several factors can influence the stereochemical outcome.[12][13]

  • Imine Stereoisomers: A critical factor in achieving high enantioselectivity is starting with a single stereoisomer of the ketimine (E or Z).[12][13] The E and Z isomers can lead to opposite enantiomers of the final amine product. The predominant stereoisomer is determined by the relative sizes and electronic properties of the substituents on the imine.

  • Catalyst and Ligand Choice: The selection of the chiral catalyst and ligand is paramount for achieving high enantioselectivity. Different catalytic systems, such as those based on transition metals (e.g., iridium, rhodium) with chiral ligands or chiral phosphoric acids, have been developed for this purpose.[12] The optimal catalyst will depend on the specific substrate.

  • Reducing Agent: The nature of the hydride source can also influence the stereoselectivity of the reduction. Common reducing agents include Hantzsch esters and silanes.

  • Reaction Conditions: Temperature, solvent, and concentration can all affect the enantiomeric excess (ee) of the product. Optimization of these parameters is often necessary to achieve the best results.

General Troubleshooting

Question 3: My reaction is messy, with multiple unidentified byproducts. How can I identify the source of these impurities and clean up the reaction?

Answer:

A complex reaction mixture with multiple byproducts can be frustrating. Here's a logical approach to diagnose and solve the problem:

  • Reagent Purity and Stability: Impurities in your starting materials or reagents can lead to a host of side reactions.

    • Trifluoromethylating Agents: Many trifluoromethylating agents are sensitive to moisture and can decompose over time.[11] Ensure you are using fresh, high-purity reagents that have been stored under the recommended conditions.

    • Solvents and Other Reagents: Use anhydrous solvents and ensure all other reagents are of appropriate purity for your reaction. Moisture can be particularly problematic in reactions involving sensitive catalysts or initiators.[1]

  • Side Reactions of the Substrate: The trifluoromethyl group is strongly electron-withdrawing, which can alter the reactivity of your substrate in unexpected ways. Consider potential side reactions such as elimination, rearrangement, or decomposition under the reaction conditions.

  • Reaction Workup: The workup procedure itself can sometimes introduce impurities or cause product degradation.

    • Aqueous Workup: Be mindful of the pH of your aqueous washes. Some trifluoromethylated amines may be sensitive to acidic or basic conditions.

    • Purification: Product loss can occur during purification steps like column chromatography.[11] Ensure you are using the appropriate stationary and mobile phases to minimize losses.

  • Analytical Techniques: To identify the byproducts, consider using techniques like LC-MS or GC-MS to get an idea of their molecular weights. This information can help you propose potential structures and understand the side reactions that are occurring.

Question 4: I am observing the formation of a silyl enol ether byproduct when using TMSCF₃ (Ruppert-Prakash reagent) with an enolizable ketone. How can I minimize this side reaction?

Answer:

The formation of a silyl enol ether is a common side reaction when using TMSCF₃ with enolizable ketones.[1] This occurs because the fluoride initiator can also deprotonate the ketone, leading to the formation of the enolate, which is then trapped by the TMS group. To minimize this side reaction:

  • Choice of Initiator: The choice of the fluoride source is critical. While TBAF is a common initiator, it is also a strong base. Consider using a less basic fluoride source, such as CsF or KF, which may reduce the extent of enolization.

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired nucleophilic addition over deprotonation.

  • Solvent: The solvent can influence the basicity of the fluoride initiator. In some cases, changing the solvent may help to suppress the formation of the silyl enol ether.

  • Order of Addition: Adding the TMSCF₃ slowly to a mixture of the ketone and the initiator may help to favor the trifluoromethylation pathway.

II. FAQs: Synthesis of Trifluoromethylated Amines

Q1: What are the main strategies for synthesizing trifluoromethylated amines?

A1: The main strategies can be broadly categorized as follows:

  • Direct N-Trifluoromethylation: This involves the direct introduction of a CF₃ group onto the nitrogen atom of an amine using an electrophilic, nucleophilic, or radical trifluoromethylating reagent.[14]

  • Synthesis of α-Trifluoromethylated Amines: This focuses on introducing the CF₃ group at the carbon atom adjacent to the nitrogen. Common methods include the reduction of trifluoromethyl imines, addition of nucleophiles to trifluoromethyl imines, and amination of trifluoromethylated precursors.[12][13]

  • Using Trifluoromethylated Building Blocks: This approach utilizes commercially available or readily synthesized molecules that already contain the trifluoromethyl group.[15][16] These building blocks can then be incorporated into larger molecules through standard synthetic transformations.

Q2: What are the advantages and disadvantages of different types of trifluoromethylating reagents?

A2: The choice of trifluoromethylating reagent is crucial and depends on the specific substrate and desired transformation.

Reagent TypeExamplesAdvantagesDisadvantages
Electrophilic Togni's Reagents, Umemoto's ReagentsWide substrate scope, commercially available.[5][17]Can be expensive, may require specific activation.[9]
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Excellent for carbonyl compounds and imines.[1][18]Requires a fluoride initiator, can lead to side reactions with enolizable substrates.[1]
Radical Langlois' Reagent (CF₃SO₂Na), Triflyl ChlorideGood for electron-rich arenes and heteroarenes, often uses mild photoredox conditions.[19][20][21]May lack regioselectivity in some cases, can be sensitive to radical inhibitors.

Q3: What are some of the key safety precautions to consider when working with trifluoromethylating reagents?

A3: Safety is paramount when handling these reactive compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22][23][24]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling potentially toxic vapors or dust.[22][23]

  • Handling and Storage: Many trifluoromethylating reagents are sensitive to moisture and air.[11] Store them under an inert atmosphere (e.g., argon or nitrogen) and handle them using appropriate techniques to minimize exposure to the atmosphere.[23][25]

  • Quenching: Be cautious when quenching reactions containing residual trifluoromethylating reagents. Some reagents can react violently with water or other protic solvents.

  • Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

Q4: How has photoredox catalysis impacted the synthesis of trifluoromethylated amines?

A4: Photoredox catalysis has emerged as a powerful tool for the synthesis of trifluoromethylated compounds, including amines, under mild conditions.[3][26] This approach often utilizes visible light to generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride or Togni's reagent.[19][27] This radical can then react with a variety of substrates, including alkenes and heteroarenes, to form new carbon-trifluoromethyl bonds.[19][28] Photoredox catalysis has enabled the development of new and previously challenging transformations, expanding the toolbox for the synthesis of complex trifluoromethylated amines.[2][3]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Trifluoromethylation of an Amine using Togni's Reagent II

This protocol provides a general starting point for the electrophilic N-trifluoromethylation of a secondary amine. Optimization of the catalyst, base, and reaction conditions may be necessary for specific substrates.

Materials:

  • Secondary amine

  • Togni's Reagent II

  • Copper(I) iodide (CuI)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the secondary amine (1.0 equiv.), Togni's Reagent II (1.2 equiv.), and CuI (0.1 equiv.).

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams and Workflows
Troubleshooting Workflow for Low Yield in N-Trifluoromethylation

Troubleshooting Workflow start Low Yield or No Reaction Observed check_reagent Check Reagent Quality (Freshness, Storage) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Good use_fresh Use Fresh Reagent check_reagent->use_fresh Degraded optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Base) reagent_ok->optimize_conditions use_fresh->optimize_conditions conditions_optimized Conditions Optimized optimize_conditions->conditions_optimized Optimized evaluate_substrate Evaluate Substrate Reactivity (Nucleophilicity, Sterics) conditions_optimized->evaluate_substrate substrate_issue Substrate Issue Identified evaluate_substrate->substrate_issue Reactive? modify_strategy Modify Synthetic Strategy substrate_issue->modify_strategy No success Improved Yield substrate_issue->success Yes modify_strategy->success

Caption: A decision-making workflow for troubleshooting low yields in N-trifluoromethylation reactions.

General Strategies for Trifluoromethylated Amine Synthesis

Synthesis Strategies main Synthesis of Trifluoromethylated Amines direct_n Direct N-Trifluoromethylation main->direct_n alpha_cf3 α-Trifluoromethylated Amine Synthesis main->alpha_cf3 building_blocks Trifluoromethylated Building Blocks main->building_blocks reagent_e Electrophilic Reagents (Togni, Umemoto) direct_n->reagent_e reagent_n Nucleophilic Reagents (TMSCF₃) direct_n->reagent_n reagent_r Radical Reagents (Langlois) direct_n->reagent_r imine_reduction Reduction of CF₃-Imines alpha_cf3->imine_reduction nucleophile_addition Nucleophilic Addition to CF₃-Imines alpha_cf3->nucleophile_addition

Caption: Overview of the primary synthetic strategies for accessing trifluoromethylated amines.

IV. References

  • Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction - Benchchem. Available from:

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | CoLab. Available from:

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. Available from:

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | ACS Catalysis - ACS Publications. Available from:

  • Photoredox catalytic trifluoromethylation of alkenes and heteroarenes - ResearchGate. Available from:

  • Technical Support Center: Optimization of Trifluoromethylation Reactions with TMSCF3 - Benchchem. Available from:

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors | Journal of the American Chemical Society. Available from:

  • Technical Support Center: Trifluoromethylation Protocols - Benchchem. Available from:

  • 1,2,2-Trifluoroethyl trifluoromethyl ether - Synquest Labs. Available from:

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. Available from:

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry - Chinese Chemical Society. Available from:

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. Available from:

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - NIH. Available from:

  • Synthesis of α-trifluoromethyl amines - Organic Chemistry Portal. Available from: [Link]

  • A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC - PubMed Central. Available from:

  • SAFETY DATA SHEET - TCI Chemicals. Available from:

  • SAFETY DATA SHEET - Apollo Scientific. Available from:

  • Reagent of the month – November - Langlois reagent - SigutLabs. Available from:

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). Available from:

  • Trifluoromethylation of diverse heterocycles. Reaction condition:... - ResearchGate. Available from:

  • Fluorine-Substituted Building Blocks - Enamine. Available from:

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH. Available from:

  • SAFETY DATA SHEET - Merck Millipore. Available from: _

  • Umemoto Reagent I - Enamine. Available from:

  • SAFETY DATA SHEET - TCI Chemicals. Available from:

  • Visible light photoredox catalysis in trifluoromethylation reactions - ResearchGate. Available from:

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents | Journal of the American Chemical Society - ACS Publications. Available from:

  • Reaction scope, direct trifluoromethylation of amines. Reactions were... - ResearchGate. Available from:

  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - NIH. Available from:

  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent - TCI Chemicals. Available from:

  • Togni Reagent II - Enamine. Available from:

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Available from:

  • Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Available from:

  • Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB - TCI Chemicals. Available from:

  • Mes-Umemoto reagent - Enamine. Available from:

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents - Chinese Chemical Society. Available from:

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC - NIH. Available from:

  • (PDF) Recent Development of Trifluoromethyl Reagents: A Review - ResearchGate. Available from:

  • Building blocks by functions - Enamine. Available from:

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated. Available from:

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Technical Support Center: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that may influence its stability in solution?

A1: The stability of this compound is influenced by three key structural features:

  • Tertiary Alcohol: Tertiary alcohols can be prone to dehydration (loss of a water molecule) under strong acidic conditions and high temperatures to form an alkene.

  • α-Trifluoromethyl Group: The highly electronegative trifluoromethyl (-CF3) group can significantly impact the reactivity of the adjacent hydroxyl group. The C-F bond is very strong, making the -CF3 group itself highly stable to metabolic and chemical degradation.[1] However, its strong electron-withdrawing nature can affect the acidity of the hydroxyl proton.

  • Primary Amino Group: The amino group is basic and will be protonated (as the hydrochloride salt) in acidic to neutral solutions. In basic solutions, the free amine is a nucleophile and can be susceptible to oxidation.

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's solubility in aqueous solutions.[2] The pH of a solution of this salt will be acidic due to the hydrolysis of the ammonium cation.

Q2: How is the pH of the solution expected to affect the stability of this compound?

A2: The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 7): In acidic solutions, the amino group will be protonated, which protects it from oxidation. However, strongly acidic conditions, especially when combined with heat, could promote the dehydration of the tertiary alcohol.

  • Neutral Conditions (pH ≈ 7): Near neutral pH, the compound is expected to be relatively stable. The amino group will still be predominantly protonated.

  • Basic Conditions (pH > 7): Under basic conditions, the amino group is deprotonated, making it a more potent nucleophile and susceptible to oxidative degradation. Furthermore, some fluorinated alcohols have shown unique instabilities under basic conditions, potentially leading to HF elimination, although this is more commonly observed at the CF2-CH2 junction.[3]

Q3: What are the potential degradation pathways for this molecule?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, we can hypothesize the following potential degradation routes under stress conditions:

  • Dehydration: As mentioned, under harsh acidic and thermal stress, the tertiary alcohol could undergo dehydration to form a cyclohexene derivative.

  • Oxidation: The primary amino group could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic stress, potentially forming nitroso or nitro compounds, or leading to ring-opening.

  • Radical-Mediated Degradation: Radical initiators could lead to the formation of various degradation products through hydrogen abstraction or other radical-driven reactions.[4]

Q4: Should I be concerned about the solubility of this compound during my experiments?

A4: The hydrochloride salt form is intended to improve aqueous solubility.[2] However, solubility can still be influenced by:

  • pH: The charged (protonated amine) form at lower pH will be more water-soluble. As the pH increases and the amine is deprotonated, the solubility in aqueous media may decrease.

  • Solvent System: While soluble in water, the use of organic co-solvents may be necessary for certain applications. The trifluoromethyl group generally increases lipophilicity.[1][5] When using organic solvents, especially in non-aqueous studies, ensure the solvent is inert and does not promote degradation.[6]

  • Concentration: At high concentrations, aggregation may occur, which could potentially influence stability.[3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in your experiments.

Issue 1: I observe a loss of the parent compound in my analytical assay over a short period.

This suggests that the compound may be degrading under your experimental conditions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for unexpected compound degradation.

Recommended Action: Perform a Forced Degradation Study

If basic troubleshooting does not resolve the issue, a systematic forced degradation study is recommended to identify the specific conditions causing instability. This is a crucial step in pharmaceutical development to establish stability-indicating analytical methods.[4][6][7]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • AIBN (Azobisisobutyronitrile) as a radical initiator[4]

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).[7]

  • Stress Conditions: For each condition, mix the stock solution with the stressor and dilute to a final concentration of approximately 100 µg/mL. Include a control sample stored under ambient conditions.

    Stress ConditionReagent/ConditionIncubation Time & Temperature
    Acid Hydrolysis 0.1 M HCl24 hours at 60°C
    Base Hydrolysis 0.1 M NaOH24 hours at 60°C
    Oxidation 3% H2O224 hours at room temperature
    Thermal Degradation Solid compound48 hours at 80°C
    Photostability Solution in quartz cuvetteExpose to ICH Q1B conditions
  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC with UV detection).

Proposed HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being secondary degradants.[7]

Issue 2: The compound precipitates out of solution during my experiment.

This is likely due to solubility issues.

Troubleshooting Steps:

  • Verify the pH of your solution: As discussed, the compound is more soluble at a lower pH where the amine is protonated. If your buffer system is neutral or basic, consider adjusting the pH downwards if your experimental design allows.

  • Consider a co-solvent: If working with a predominantly aqueous system, the addition of a polar organic co-solvent such as methanol, ethanol, or acetonitrile can improve solubility.

  • Lower the concentration: If possible, reducing the concentration of the compound may prevent it from exceeding its solubility limit in the chosen solvent system.

  • Temperature: Ensure the temperature of your solution is not decreasing, as solubility typically decreases with temperature.

Visualization of Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Interpretation stock Prepare 1 mg/mL Stock Solution control Control Sample (Ambient) stock->control acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points (0, 4, 8, 24h) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc compare Compare Stressed vs. Control hplc->compare identify Identify Degradation Products compare->identify pathway Elucidate Degradation Pathway identify->pathway

Sources

Technical Support Center: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. This molecule is a crucial building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] However, its synthesis, particularly the key trifluoromethylation step, presents several challenges that can lead to side reactions and low yields.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into troubleshooting common issues encountered during this synthesis. We will delve into the causality behind these problems and offer validated protocols to overcome them.

General Synthetic Pathway

The most common and reliable route involves a three-step sequence starting from a commercially available protected amine. The overall workflow is designed to manage the reactivity of the functional groups at each stage.

Synthetic_Workflow A N-Boc-4-aminocyclohexanone B Trifluoromethylation (Ruppert-Prakash Reagent) A->B 1. TMSCF₃ 2. Initiator (e.g., TBAF) C N-Boc-4-amino-1-(trifluoromethyl) cyclohexan-1-ol B->C D Acidic Deprotection & Salt Formation C->D HCl (e.g., in Dioxane) E 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol hydrochloride D->E

Caption: General synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is an amine-protecting group, such as Boc, necessary?

A1: The starting material, 4-aminocyclohexanone, possesses two nucleophilic sites: the amine and the enolizable ketone. The Ruppert-Prakash reagent (TMSCF₃) or the trifluoromethyl anion it generates can react with the acidic N-H proton of a free amine.[2] This would consume the reagent and prevent the desired trifluoromethylation of the ketone. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable under the basic or nucleophilic conditions of the trifluoromethylation step and can be removed under acidic conditions that are compatible with the final product structure.

Q2: What is the Ruppert-Prakash reagent and why is it used?

A2: The Ruppert-Prakash reagent is trimethyl(trifluoromethyl)silane (TMSCF₃).[3] It is the most common and effective nucleophilic trifluoromethylating agent. In the presence of a fluoride or alkoxide initiator, it delivers the trifluoromethyl nucleophile (CF₃⁻) to electrophilic centers like ketones.[2] Its popularity stems from its relative stability, commercial availability, and high efficiency in forming the C-CF₃ bond under mild conditions.[4]

Q3: What are the most critical parameters to control during the trifluoromethylation step?

A3: The trifluoromethylation step is highly sensitive to three main factors:

  • Moisture: Both the TMSCF₃ reagent and the common fluoride initiators (e.g., TBAF, CsF) are extremely sensitive to moisture, which can quench the reaction.[5]

  • Temperature: The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions, particularly enolization.

  • Initiator Choice and Quality: The choice of initiator and its stoichiometry are critical. Anhydrous initiators are essential for reproducibility.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing diagnostic advice and corrective protocols.

Problem Area 1: The Trifluoromethylation Reaction

Q4: My reaction yield is very low or the reaction stalls completely. What are the primary causes?

A4: This is the most common issue and typically points to problems with reagents or reaction conditions. A systematic check is required.

Causality: Low yields are often a result of the deactivation of the catalyst or reagent. The trifluoromethyl anion is a highly reactive intermediate, and any deviation from optimal conditions can lead to its unproductive consumption.[6]

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield Observed CheckReagent 1. Verify Reagent Quality - Fresh TMSCF₃? - Anhydrous Initiator (TBAF)? Start->CheckReagent CheckReagent->Start Re-run with fresh reagents CheckConditions 2. Review Reaction Conditions - Anhydrous Solvent (THF)? - Inert Atmosphere (N₂/Ar)? - Correct Temperature? CheckReagent->CheckConditions Reagents OK CheckConditions->Start Optimize T, Solvent, and atmosphere CheckWorkup 3. Analyze Workup/Purification - Product lost during extraction? - Decomposition on silica? CheckConditions->CheckWorkup Conditions OK Success Yield Improved CheckWorkup->Success Optimize workup

Caption: Systematic troubleshooting for low reaction yield.

Recommended Solutions:

  • Reagent Quality: Use a fresh bottle of TMSCF₃. Ensure your fluoride initiator, such as TBAF, is from an anhydrous source or is dried under high vacuum before use.[5]

  • Solvent: Use freshly distilled, anhydrous THF. Even trace amounts of water can halt the reaction.

  • Temperature Control: Maintain the recommended low temperature throughout the addition of reagents. A sudden increase in temperature can lead to side reactions.

Table 1: Recommended Conditions for Trifluoromethylation

ParameterRecommended ValueRationale
Solvent Anhydrous THFGood solubility for reagents, standard for this reaction.[7]
Temperature -78 °C to 0 °CMinimizes side reactions and controls exothermic events.
TMSCF₃ 1.5 - 2.0 equiv.Ensures complete conversion of the starting ketone.
Initiator TBAF (1 M in THF)0.1 - 0.3 equiv.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.

Q5: I am observing a major byproduct that I suspect is a silyl enol ether. How can I prevent its formation?

A5: The formation of a silyl enol ether is a classic side reaction when using enolizable ketones with silicon-based reagents and a basic initiator.

Mechanism of Side Reaction:

Enol_Ether_Formation Ketone text{N-Boc-4-aminocyclohexanone} Enolate text{Enolate Anion} Ketone->Enolate TBAF EnolEther text{Silyl Enol Ether Byproduct} Enolate->EnolEther text{TMSCF}_3 TBAF text{TBAF (Base)} TMSCF3 text{TMSCF}_3

Caption: Mechanism of silyl enol ether byproduct formation.

Causality: The fluoride initiator (TBAF) is basic enough to deprotonate the α-carbon of the cyclohexanone, forming an enolate. This enolate is then trapped by the TMSCF₃ reagent (acting as a silylating agent) to form the thermodynamically stable silyl enol ether, which is an unproductive pathway.[5]

Recommended Solutions:

  • Lower the Temperature: Perform the reaction at -78 °C. At this temperature, the rate of nucleophilic addition of the CF₃⁻ anion to the carbonyl is much faster than the rate of deprotonation.

  • Slow Addition: Add the TBAF solution dropwise to the mixture of the ketone and TMSCF₃. This keeps the instantaneous concentration of the base low, disfavoring the bimolecular enolization pathway.

  • Use an Alternative Initiator: While less common, initiators like cesium fluoride (CsF) can sometimes offer different selectivity profiles.[8]

Problem Area 2: Deprotection and Isolation

Q6: During the acidic deprotection of the Boc group, my product seems to decompose. What is happening?

A6: The final product contains a tertiary alcohol adjacent to a highly electron-withdrawing trifluoromethyl group. This structure is susceptible to acid-catalyzed elimination (dehydration) to form an alkene.

Causality: Strong acidic conditions can protonate the tertiary hydroxyl group, forming a good leaving group (water). The resulting tertiary carbocation is stabilized, and subsequent elimination of a proton yields a trifluoromethyl-substituted cyclohexene derivative.

Recommended Solutions:

  • Milder Acidic Conditions: Avoid using concentrated strong acids like H₂SO₄ or high temperatures. The standard and most reliable method is using a saturated solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether at 0 °C to room temperature.[8][9] This allows for the cleavage of the Boc group and the in-situ precipitation of the desired hydrochloride salt under controlled conditions.

  • Monitor Carefully: Follow the reaction by TLC or LC-MS to ensure the reaction stops once the Boc group is cleaved, avoiding prolonged exposure to acid.

Table 2: Comparison of Boc Deprotection Methods

MethodConditionsProsCons
TFA/DCM Trifluoroacetic acid in DichloromethaneFast, effectiveHarsh; high risk of elimination side products
HCl in Dioxane 4M HCl in Dioxane, 0 °C to RTRecommended Method. Mild, high yield, directly precipitates HCl salt.Dioxane is a peroxide former and requires care.
HCl in Et₂O/MeOH Gaseous HCl in Ether or MethanolMild, can directly precipitate productRequires handling of gaseous HCl.

Q7: My final product is difficult to purify. What are the best practices for isolating the hydrochloride salt?

A7: Amines and their salts can be challenging to purify. Standard silica gel chromatography is often problematic for free amines due to strong adsorption and peak tailing.[10] Purification is best achieved after salt formation.

Recommended Protocol for Purification:

  • Initial Isolation: After deprotection with HCl in dioxane, the product hydrochloride will often precipitate directly from the reaction mixture. Collect the solid by filtration.

  • Trituration/Washing: Wash the crude solid extensively with a non-polar solvent in which the salt is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate) to remove non-polar organic impurities.[8][9]

  • Recrystallization: If the product is still impure, recrystallization is the best option. A common solvent system is a polar protic solvent (like isopropanol, ethanol, or methanol) with a non-polar anti-solvent (like diethyl ether or heptane). Dissolve the salt in a minimal amount of the hot polar solvent and slowly add the anti-solvent until turbidity appears, then allow it to cool slowly.

Validated Experimental Protocols

Protocol 1: Trifluoromethylation of N-Boc-4-aminocyclohexanone
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-4-aminocyclohexanone (1.0 equiv) and anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) via syringe.[3]

  • Stir the mixture for 10 minutes.

  • Slowly add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 0.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.[5]

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC (staining with potassium permanganate).

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-1-(trifluoromethyl)cyclohexan-1-ol, which can be used directly or purified by flash chromatography.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude N-Boc protected intermediate (1.0 equiv) in a minimal amount of anhydrous methanol or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed. A white precipitate should form.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add cold diethyl ether to the residue and stir vigorously (trituration).

  • Collect the white solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to yield the final this compound.[8][9]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
  • BenchChem. (2025).
  • Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23, 3546-3551.
  • Smolecule. (2023). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
  • MDPI. (2022).
  • MDPI. (2023).
  • Merck Millipore. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
  • Wikipedia. Trifluoromethyltrimethylsilane.
  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • NIH. (2020).
  • YouTube. (2022). How to purify Amine?
  • RSC Publishing. (2021). Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3)
  • ChemScene. cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride.
  • ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers.
  • Tosoh USA. CF3-TMS CF3Si(CH3)3.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable trifluoromethylated amino alcohol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of the synthesis involves the nucleophilic trifluoromethylation of an N-protected 4-aminocyclohexanone, followed by deprotection and salt formation.

A critical aspect of this synthesis is the management of stereochemistry, as the final product can exist as both cis and trans isomers. The separation and characterization of these isomers are often a primary challenge. This guide will address these and other common issues in a question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Starting Material & Amine Protection

Question 1: What is the recommended starting material and protecting group for the synthesis?

Answer: The most common and effective starting material is N-Boc-4-aminocyclohexanone . The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino functionality for several key reasons:

  • Stability: The Boc group is stable under the basic or nucleophilic conditions of the trifluoromethylation reaction, preventing unwanted side reactions at the nitrogen atom.

  • Ease of Removal: It can be readily cleaved under acidic conditions, which is convenient as the final step is often the formation of the hydrochloride salt.

  • Solubility: The Boc-protected intermediate generally exhibits good solubility in common organic solvents used for the reaction and purification.

Question 2: I am observing low yields in my Boc protection of 4-aminocyclohexanone. What could be the cause?

Answer: Low yields in Boc protection are often due to incomplete reaction or side reactions. Here are some troubleshooting steps:

  • Reagent Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate (Boc)₂O (typically 1.1-1.2 equivalents).

  • Base: Use a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. Ensure the base is added in at least a stoichiometric amount.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective. Ensure your solvent is dry.

  • Reaction Time and Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, you can gently warm it to 30-40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

B. Nucleophilic Trifluoromethylation

Question 3: My trifluoromethylation of N-Boc-4-aminocyclohexanone with the Ruppert-Prakash reagent (TMSCF₃) is not proceeding or giving low yields. What are the critical parameters to check?

Answer: The nucleophilic trifluoromethylation using TMSCF₃ is a powerful but sensitive reaction. Several factors can lead to poor performance.[1][2]

  • Activation of TMSCF₃: The Ruppert-Prakash reagent requires a nucleophilic activator to generate the reactive trifluoromethyl anion.[1] A catalytic amount of a fluoride source is essential. Tetrabutylammonium fluoride (TBAF) is a common choice. Ensure your TBAF is anhydrous, as water can quench the reactive species. Alternatively, cesium fluoride (CsF) can be used.

  • Solvent: Anhydrous aprotic polar solvents like THF or DMF are crucial. Any moisture will react with the TMSCF₃ and the intermediate anionic species.

  • Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the trifluoromethyl anion and minimize side reactions. A sudden increase in temperature can lead to decomposition.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of reactive intermediates by atmospheric moisture and oxygen.

Experimental Protocol: Trifluoromethylation of N-Boc-4-aminocyclohexanone

  • To a solution of N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a catalytic amount of anhydrous TBAF (e.g., 0.1 eq of a 1M solution in THF).

  • Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5-2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Question 4: I am observing the formation of significant side products during the trifluoromethylation. What are they and how can I minimize them?

Answer: Side product formation is a common issue. The most likely side products are:

  • Unreacted Starting Material: This indicates incomplete reaction. Consider increasing the amount of TMSCF₃ and activator, or extending the reaction time.

  • Decomposition Products: If the reaction is allowed to warm too quickly or if impurities are present, decomposition of the trifluoromethyl anion can occur. Maintain strict temperature control.

  • Products from Reaction with Solvent: In some cases, the highly reactive trifluoromethyl anion can react with the solvent. Ensure you are using a suitable, dry, aprotic solvent.

To minimize side products, ensure all reagents are pure and the reaction is conducted under strictly anhydrous and inert conditions.

Diagram: General Workflow for the Synthesis

Synthesis_Workflow cluster_0 Protection cluster_1 Trifluoromethylation cluster_2 Deprotection & Salt Formation 4-Aminocyclohexanone 4-Aminocyclohexanone N-Boc-4-aminocyclohexanone N-Boc-4-aminocyclohexanone 4-Aminocyclohexanone->N-Boc-4-aminocyclohexanone (Boc)2O, Base Boc-protected Product Boc-protected Product N-Boc-4-aminocyclohexanone->Boc-protected Product TMSCF3, Activator Final Product (HCl salt) Final Product (HCl salt) Boc-protected Product->Final Product (HCl salt) HCl

Caption: A simplified workflow for the synthesis of this compound.

C. Stereoisomerism & Purification

Question 5: The trifluoromethylation reaction produces a mixture of cis and trans isomers. How can I separate them?

Answer: The separation of diastereomers is a common challenge in cyclohexane chemistry. The cis and trans isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol will have different physical properties, which can be exploited for their separation.

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The polarity difference between the cis and trans isomers, although potentially small, can often be sufficient for separation on silica gel. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial.

  • Crystallization: Fractional crystallization can be an effective technique if one isomer is significantly less soluble than the other in a particular solvent system. This may require screening various solvents.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Question 6: How can I determine the stereochemistry of the separated isomers?

Answer: The stereochemistry of the cis and trans isomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through ¹H NMR and Nuclear Overhauser Effect (NOE) experiments.

  • ¹H NMR: The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants. In the trans isomer, the amino and hydroxyl groups are on opposite sides of the ring, which will influence the conformation and the resulting NMR spectrum compared to the cis isomer where they are on the same side.

  • NOE Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons. For the cis isomer, you would expect to see NOE correlations between the protons of the amino group and the hydroxyl group, or between protons on the substituents and axial protons on the same face of the ring.

Table 1: Hypothetical ¹H NMR Data for Isomer Identification

Protoncis-Isomer (Expected)trans-Isomer (Expected)Rationale
H at C4Broader multipletSharper multipletDifferent axial/equatorial environment
CH₂ protonsMore complex splittingSimpler splitting patternsConformational differences

Note: This is a generalized table. Actual chemical shifts and coupling constants will need to be determined experimentally.

D. Deprotection & Hydrochloride Salt Formation

Question 7: I am having trouble with the Boc deprotection and formation of the hydrochloride salt. The product is oily and difficult to isolate. What can I do?

Answer: This is a common issue when forming hydrochloride salts of amino alcohols, which can be hygroscopic or have low melting points.

  • Anhydrous Conditions: It is critical to use anhydrous HCl for both the deprotection and salt formation. A solution of HCl in an anhydrous organic solvent like diethyl ether, dioxane, or methanol is recommended. Gaseous HCl can also be used.[3] Water can lead to the formation of hydrates and oily products.

  • Solvent for Precipitation: After deprotection, the hydrochloride salt needs to be precipitated from a suitable solvent. Diethyl ether is a common choice as many hydrochloride salts are insoluble in it. If the product remains oily, try triturating with fresh, cold diethyl ether or a mixture of ether and a less polar solvent like hexanes.

  • Alternative Acids: If the hydrochloride salt is consistently problematic, consider forming a salt with a different acid, such as methanesulfonic acid, which may yield a more crystalline solid.[4]

  • Lyophilization: If the product is water-soluble, you can dissolve the crude salt in water and lyophilize (freeze-dry) to obtain a solid powder.

Diagram: Troubleshooting Decision Tree for Salt Formation

Salt_Formation_Troubleshooting start Product is oily after adding HCl solution check_anhydrous Are all solvents and reagents anhydrous? start->check_anhydrous use_anhydrous Use anhydrous HCl in ether/dioxane. Dry all glassware. check_anhydrous->use_anhydrous No check_solvent Is the precipitation solvent appropriate? check_anhydrous->check_solvent Yes use_anhydrous->check_solvent try_trituration Triturate with cold diethyl ether or ether/hexanes. check_solvent->try_trituration No success Crystalline solid obtained check_solvent->success Yes consider_alternative Consider alternative salt formation (e.g., mesylate). try_trituration->consider_alternative lyophilize If water-soluble, consider lyophilization. consider_alternative->lyophilize lyophilize->success

Caption: A decision tree for troubleshooting issues with hydrochloride salt formation.

E. Storage & Stability

Question 8: How should I store the final this compound product?

Answer: The hydrochloride salt is generally more stable than the free amine. However, due to its potential hygroscopicity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator or a dry, cool place.[5][6] Proper storage is essential to prevent degradation and maintain the purity of the compound.

III. References

  • Smolecule. (2023, August 19). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

  • BenchChem. (2025). Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols.

  • Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).

  • Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]

  • trans-4-Amino-1-(trifluoromethyl)cyclohexanol. (n.d.).

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?. [Link]

  • Achmem. (n.d.). 4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride.

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troubleshooting guide for reactions involving 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. The unique combination of a primary amine, a tertiary alcohol, and a trifluoromethyl group on a cyclohexane scaffold presents specific challenges and opportunities in synthesis.[1] This resource is structured to help you navigate these complexities and achieve your desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: This molecule has three key functional groups that dictate its reactivity:

  • Primary Amino Group (-NH₂): This is a primary nucleophile and a base. As the hydrochloride salt, the amine is protonated (-NH₃⁺), which protects it from unwanted reactions but requires neutralization before it can participate in nucleophilic reactions.

  • Tertiary Alcohol (-OH): The hydroxyl group is a poor leaving group but can be activated under certain conditions. Its tertiary nature makes it sterically hindered and resistant to oxidation.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group, which can decrease the basicity of the nearby amino group through inductive effects. The -CF₃ group also imparts unique properties such as increased metabolic stability and lipophilicity in derivative compounds.[1]

Q2: How should I store and handle this compound?

A2: It is recommended to store the compound in a cool, dry place, in a tightly sealed container, preferably under an inert atmosphere.[2][3] The hydrochloride salt is generally a stable solid.

Q3: In which solvents is this compound soluble?

A3: The hydrochloride salt form enhances its solubility in water.[1] For reactions in organic solvents, the free base is often required. The free base is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in common reaction solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) should be determined experimentally.

Q4: How do I convert the hydrochloride salt to the free base?

A4: To use the nucleophilic primary amine in a reaction, you must first deprotonate the ammonium salt. This is typically achieved by treating a solution or suspension of the hydrochloride salt with a suitable base.

Experimental Protocol: Liberation of the Free Base

  • Suspend this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or a slight excess of an organic base like triethylamine (NEt₃, ~1.1 eq.).

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • If using an aqueous base, separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base.

Troubleshooting Guide: Common Reactions

This section addresses common issues encountered during acylation and reductive amination reactions involving 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Acylation Reactions (Amide Bond Formation)

Acylation of the primary amino group is a common transformation.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Deprotonation The amino group is in its protonated, unreactive -NH₃⁺ form.Ensure complete conversion to the free base before adding the acylating agent. Add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to the reaction mixture (at least 2 equivalents if starting from the HCl salt).
Poor Nucleophilicity of the Amine The electron-withdrawing trifluoromethyl group can reduce the nucleophilicity of the amino group.Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid with coupling agents). Increase the reaction temperature, but monitor for side reactions.
Steric Hindrance The cyclohexane ring may present steric challenges, especially with bulky acylating agents.Use a less sterically hindered acylating agent if possible. Increase the reaction time and/or temperature.
Side Reaction with Hydroxyl Group While less likely due to the tertiary nature of the alcohol, acylation of the -OH group is a potential side reaction, especially with highly reactive acylating agents.Use milder acylating conditions. Consider protecting the hydroxyl group if O-acylation is a persistent issue.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Diacylation Reaction at both the amine and hydroxyl groups.Use controlled stoichiometry of the acylating agent (1.0-1.1 equivalents). Add the acylating agent slowly at a low temperature (e.g., 0 °C) to improve selectivity.
Elimination Dehydration of the tertiary alcohol under acidic conditions.Avoid strongly acidic conditions. If using an acyl chloride, which generates HCl, ensure a sufficient amount of base is present to neutralize it.
Reductive Amination Reactions

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to a more substituted amine.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Imine Formation The equilibrium between the amine/carbonyl and the imine may not favor the imine. This is a common issue in reductive aminations.[4]Add a dehydrating agent like molecular sieves to the reaction to drive the equilibrium towards the imine. A mildly acidic catalyst (e.g., acetic acid) can facilitate imine formation.[4][5]
Reduction of the Starting Carbonyl The reducing agent may be too reactive and reduce the aldehyde or ketone before it forms the imine.[4]Use a milder, pH-sensitive reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated iminium ion over the carbonyl.[4][6]
Low Reactivity of the Amine The electron-withdrawing -CF₃ group can decrease the amine's reactivity.Increase the reaction temperature or time. Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl group.[6]

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Reduction The reducing agent may be weak, or the reaction may not have gone to completion.Increase the equivalents of the reducing agent. Ensure the reducing agent is fresh and active. Increase the reaction time.
Hydrolysis of the Imine The imine intermediate can hydrolyze back to the starting materials during workup.[7]Proceed with the workup promptly after the reaction is complete. Ensure the pH during extraction is appropriate to keep the desired amine in the organic or aqueous layer as intended.

Visualizing Reaction Pathways

Acylation Troubleshooting Workflow

acylation_troubleshooting cluster_solutions Solutions start Low Yield in Acylation check_base Check for Free Base start->check_base increase_reactivity Increase Reagent Reactivity check_base->increase_reactivity Amine is deprotonated add_base Add >2 eq. of base (e.g., NEt₃) check_base->add_base Incomplete deprotonation monitor_side_reactions Monitor for Side Reactions increase_reactivity->monitor_side_reactions Yield still low use_acyl_chloride Use acyl chloride/anhydride increase_reactivity->use_acyl_chloride increase_temp Increase temperature increase_reactivity->increase_temp protect_oh Protect -OH group monitor_side_reactions->protect_oh O-acylation observed

Caption: Decision workflow for troubleshooting low yields in acylation reactions.

Reductive Amination Logical Relationships

reductive_amination_logic cluster_conditions Reaction Conditions reagents 4-Amino-1-(CF₃)cyclohexanol (free base) Aldehyde/Ketone imine Imine Intermediate reagents->imine Imine Formation (Equilibrium) product Secondary Amine Product imine->product Reduction dehydrating_agent Dehydrating Agent (e.g., Mol. Sieves) dehydrating_agent->imine Drives Equilibrium reducing_agent Mild Reducing Agent (e.g., STAB) reducing_agent->product Reduces Imine acid_catalyst Acid Catalyst (e.g., AcOH) acid_catalyst->imine Catalyzes Formation

Caption: Key components and their relationships in a successful reductive amination.

References

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. National Institutes of Health. Available at: [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. University of Rochester. Available at: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available at: [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. ResearchGate. Available at: [Link]

  • Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry | Khan Academy. Khan Academy. Available at: [Link]

  • 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. PubChem. Available at: [Link]

  • An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. MDPI. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. PubChem. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Trans-4-amino-1-methyl-cyclohexanol. PubChem. Available at: [Link]

Sources

Technical Support Center: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for the successful handling and storage of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its properties?

A1: This molecule possesses a cyclohexane scaffold substituted with three key functional groups: a primary amine (-NH2), a tertiary alcohol (-OH), and a trifluoromethyl (-CF3) group. The hydrochloride salt form significantly enhances its solubility in aqueous solutions. The trifluoromethyl group is a strong electron-withdrawing group that increases the metabolic stability and lipophilicity of the molecule, which can be advantageous in drug design.[1] The presence of both a basic amino group and an acidic hydroxyl group allows for a range of chemical transformations.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, storage at room temperature or in a desiccator is recommended. Some suppliers suggest refrigerated storage (2-8°C) for extended periods.[2] Always refer to the supplier's specific recommendations.

Q3: What are the primary hazards associated with this compound?

A3: Based on data for the compound and its analogs, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q4: In which solvents is this compound soluble?

A4: As a hydrochloride salt, this compound has enhanced solubility in water.[4] It is also expected to be soluble in polar protic solvents such as methanol and ethanol. For use in organic reactions, it is often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), although gentle heating may be required to achieve complete dissolution. Solubility in non-polar solvents like hexanes or diethyl ether is expected to be low.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Difficulty Dissolving the Compound - Inappropriate solvent: The compound has limited solubility in non-polar organic solvents.- Low Temperature: Solubility may be reduced at lower temperatures.- pH of the solution: The free base may be less soluble in certain solvents.1. Solvent Selection: Use polar protic solvents like water or methanol for aqueous reactions. For organic reactions, try DMSO or DMF.2. Gentle Warming: Warm the solution gently (e.g., to 30-40°C) to aid dissolution.3. Sonication: Use an ultrasonic bath to help break up solid particles and enhance solvation.4. pH Adjustment: For aqueous solutions, ensure the pH is slightly acidic to maintain the protonated, more soluble form.
Incomplete or Slow Reaction - Inactivated Reagent: The amino group can be sensitive to certain reagents.- Steric Hindrance: The bulky trifluoromethyl and cyclohexyl groups may slow down reactions.- Incorrect Base: If the free amine is required for the reaction, the hydrochloride salt needs to be neutralized.1. Reagent Check: Ensure all reagents are fresh and of high purity.2. Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time.3. Use of a Non-nucleophilic Base: To generate the free amine in situ, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Add the base to the reaction mixture before adding other reagents.4. Catalyst: For certain reactions, the addition of a suitable catalyst may be necessary to overcome steric hindrance.
Formation of Side Products - Reaction with the Hydroxyl Group: In reactions targeting the amino group, the hydroxyl group may also react.- Oxidation: The amino group can be susceptible to oxidation.- Dehydration: Under strongly acidic conditions, the tertiary alcohol may undergo dehydration.1. Protecting Groups: If side reactions with the hydroxyl group are a concern, consider protecting it with a suitable protecting group (e.g., a silyl ether) prior to the desired reaction.2. Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to minimize oxidation.3. Control of pH: Avoid strongly acidic conditions to prevent dehydration of the tertiary alcohol.
Difficulty in Product Purification - High Polarity: The presence of the amino and hydroxyl groups makes the compound and its derivatives highly polar.- Formation of Emulsions during Extraction: The amphiphilic nature of the molecule can lead to emulsions during aqueous workups.1. Purification Technique: Normal-phase column chromatography on silica gel is often effective. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) is typically required.2. Reverse-Phase Chromatography: For very polar compounds, reverse-phase HPLC may be a more suitable purification method.3. Workup Modifications: To break emulsions, add brine or a small amount of a different organic solvent. Alternatively, filtration through a pad of celite can be effective.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a standard stock solution for use in biological assays or as a starting material for chemical synthesis.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Appropriate volumetric flask or vial

Procedure:

  • Tare the Weighing Vessel: On an analytical balance, place a clean, dry weighing paper or boat and tare the balance.

  • Weigh the Compound: Carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mM solution, weigh out 2.196 mg of the compound (Molecular Weight: 219.63 g/mol ).

  • Transfer to Vial: Transfer the weighed compound into a clean, dry vial of appropriate volume.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, allow the solution to thaw completely and vortex briefly to ensure homogeneity.

Protocol 2: General Procedure for Acylation of the Amino Group

This protocol outlines a general method for the acylation of the primary amine to form an amide, a common reaction in medicinal chemistry.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or Carboxylic acid with a coupling agent (e.g., HBTU, HATU)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: Place this compound (1 equivalent) in a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Add anhydrous DCM or THF to the flask to dissolve the starting material.

  • Neutralization: Add a non-nucleophilic base such as triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. This will neutralize the hydrochloride and generate the free amine.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.0-1.2 equivalents) or the pre-activated carboxylic acid to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_storage Storage and Handling cluster_dissolution Dissolution Troubleshooting cluster_reaction Reaction Workflow Compound This compound Storage Store in a tightly sealed container under inert atmosphere at RT or 2-8°C Compound->Storage Handling Use PPE (gloves, safety glasses, lab coat) Handle in a fume hood Compound->Handling Insoluble Compound not dissolving CheckSolvent Is the solvent polar? (e.g., H2O, MeOH, DMSO) Insoluble->CheckSolvent Warm Gently warm the solution (30-40°C) CheckSolvent->Warm Yes Sonicate Use sonication Warm->Sonicate Start Dissolve compound in anhydrous solvent AddBase Add non-nucleophilic base (e.g., TEA) Start->AddBase AddReagent Add electrophile/coupling partner AddBase->AddReagent Monitor Monitor reaction by TLC/LC-MS AddReagent->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify

Caption: Workflow for handling, dissolving, and reacting this compound.

References

  • Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

  • Ha Giang Trails. (n.d.). (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Retrieved from [Link]

  • Zaharia, V., & Tudor, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009.
  • Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022).
  • PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). In-Use Stability Studies. Retrieved from [Link]

  • European Medicines Agency. (2013).
  • Sosnovskikh, V. Y., Usachev, B. I., & Melnikova, Y. G. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(15), 4487.
  • PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. The unique structural features of this molecule—a hydrophilic amino alcohol hydrochloride and a lipophilic trifluoromethyl group—present specific challenges and opportunities in purification.[1][2] This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses involving the addition of a trifluoromethyl nucleophile to a 4-aminocyclohexanone precursor, you should anticipate the following:

  • Unreacted Starting Materials: Residual 4-aminocyclohexanone or its protected analog.

  • Reagent-Derived Impurities: Byproducts from the trifluoromethylating agent, such as those derived from Ruppert's reagent (TMSCF₃).[3][4]

  • Diastereomers: The compound exists as cis and trans isomers relative to the 1- and 4-substituents on the cyclohexane ring. The synthetic process may yield a mixture of these isomers, which can be challenging to separate.[5][6]

  • Decomposition Products: The trifluoromethyl carbinol moiety can be sensitive to certain conditions, although the C-F bond itself is very strong.[2] Harsh acidic or basic conditions during workup could lead to side reactions.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Diethyl Ether, Isopropanol) may be present.

Q2: What is the primary, most effective method for purifying this compound on a lab scale?

A2: Recrystallization is the most robust and scalable first-line technique for purifying this compound. Its salt form generally imparts good crystallinity. The key is selecting an appropriate solvent system that effectively solubilizes the compound when hot but allows for high recovery of pure crystals upon cooling, leaving impurities behind in the mother liquor.[7] For particularly difficult separations, such as removing persistent diastereomers, column chromatography may be necessary.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for a comprehensive assessment of purity.

Analytical Technique Primary Purpose Key Insights Provided
¹H and ¹⁹F NMR Structural Confirmation & Impurity IDConfirms the chemical structure, identifies organic impurities, and can help determine the diastereomeric ratio.
HPLC (Reverse-Phase) Quantitative Purity AssessmentProvides a precise purity percentage (e.g., >98%) and separates the target compound from most impurities.[8]
LC-MS Molecular Weight ConfirmationConfirms the identity of the main peak in the HPLC chromatogram by providing its mass-to-charge ratio.[1]
Elemental Analysis Elemental Composition VerificationConfirms that the elemental composition (C, H, N, Cl, F) matches the theoretical values for the molecular formula.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique, but its success hinges on fine-tuning the conditions. This section addresses common problems encountered during the process.

Q4: I'm unsure which solvent to use for recrystallization. What do you recommend?

A4: The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For amino alcohol hydrochlorides, polar protic solvents are an excellent starting point.

Solvent/System Rationale & Expert Insight Potential Issues
Isopropanol (IPA) Primary Recommendation. Often provides the ideal solubility gradient for amine hydrochlorides, leading to good crystal formation and high recovery.[9][10]Can sometimes retain water, which may affect solubility. Use anhydrous IPA if possible.
Ethanol (EtOH) A viable alternative, but many hydrochloride salts exhibit higher solubility in ethanol compared to isopropanol, which can lead to lower yields.[10]Lower recovery is a common issue. May require partial solvent removal before cooling.
Methanol/Ethyl Acetate A powerful solvent/anti-solvent system. Dissolve the compound in a minimum amount of hot methanol and then add ethyl acetate dropwise until turbidity appears. Re-heat to clarify and then cool slowly.Requires careful optimization of the solvent ratio. Adding too much anti-solvent can cause the product to "crash out" as an oil or amorphous solid.
Water The hydrochloride salt is typically very soluble in water, even when cold, making it a poor choice for primary recrystallization due to very low recovery.[1]Primarily useful for washing steps in an extraction, not for crystallization.
Q5: My compound isn't dissolving, even when the solvent is boiling. What should I do?

A5: This issue typically arises from two sources:

  • Insufficient Solvent: You may not have added enough solvent. Add the hot solvent in small increments (5-10% of the current volume) until the solid dissolves completely.[10] The goal is to create a saturated solution at the boiling point, not a dilute one.

  • Insoluble Impurities: Your crude material may contain insoluble particulate matter. If you have added a reasonable amount of solvent (e.g., 10-20 volumes) and a solid remains, perform a hot filtration. Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material, then allow the clear filtrate to cool.

Q6: The solution looks clear, but no crystals are forming after cooling. How can I induce crystallization?

A6: This is a classic sign of a supersaturated solution, where the compound remains dissolved below its normal saturation point.[10] Here are proven methods to initiate nucleation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.

  • Solvent Evaporation: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (10-20%), thereby increasing the concentration.[10] Then, allow it to cool again.

  • Extended Cooling: Place the flask in an ice bath, and if necessary, in a freezer for a short period. Lower temperatures significantly decrease solubility and can promote crystallization.

Q7: My product "oiled out" instead of forming crystals. What went wrong and how can I recover my material?

A7: "Oiling out" occurs when the solubility of the compound in the solvent is so high that the solution becomes supersaturated before the solvent's boiling point is reached, or if the melting point of the compound is lower than the boiling point of the solvent. The compound separates as a liquid phase instead of a solid crystal lattice.

Solution:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional hot solvent (5-10% more volume) to lower the saturation point.

  • Allow the solution to cool very slowly. A slower cooling rate gives the molecules more time to align into an ordered crystal lattice. You can do this by placing the hot flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature.

Section 3: Advanced Purification & Workflow

Q8: Recrystallization isn't improving the purity enough. When should I use column chromatography?

A8: Column chromatography is warranted when dealing with:

  • Impurities with Similar Solubility: If an impurity has a solubility profile very close to your target compound, it will co-crystallize, making recrystallization ineffective.

  • Separating Diastereomers: Cis and trans isomers often have very similar physical properties but can typically be separated by chromatography.

  • Removing Baseline Impurities: For removing small amounts of highly non-polar or highly polar impurities that are difficult to remove otherwise.

Given the fluorinated nature of your compound, specialized stationary phases can offer unique selectivity.

Chromatography Type When to Use Expert Insight
Silica Gel Good for general purpose cleanup.The amine can streak on acidic silica. It is often necessary to add a modifier like triethylamine (0.5-1%) or ammonia to the eluent to obtain good peak shape.
Reverse-Phase (C18) Excellent for separating compounds based on polarity.A standard method for purity analysis by HPLC. For preparative work, a mobile phase of Water/Acetonitrile or Water/Methanol with a modifier like TFA or formic acid (0.1%) is common.
Fluorinated Phase (F-HPLC) Highly Recommended for Difficult Separations. These phases provide alternative selectivity for fluorinated compounds and can resolve impurities that co-elute on C18 columns.[8][11][12]Can be used to separate fluorinated from non-fluorinated analogs or isomers with different fluorine environments.[12]
Purification Decision Workflow

The following workflow illustrates a logical progression for purifying your crude product to high standards.

PurificationWorkflow Start Crude Product AssessPurity1 Assess Purity (TLC / ¹H NMR) Start->AssessPurity1 Recrystallize Perform Recrystallization (Protocol 1) AssessPurity1->Recrystallize Impurities Present AssessPurity2 Assess Purity (HPLC / NMR) Recrystallize->AssessPurity2 CheckPurity Purity > 98%? AssessPurity2->CheckPurity ColumnChrom Column Chromatography (Silica or Reverse Phase) CheckPurity->ColumnChrom No FinalProduct Final Product (Dry & Characterize) CheckPurity->FinalProduct Yes ColumnChrom->AssessPurity2 Re-evaluate

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. The following content is designed to address common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Overview and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and electronic properties imparted by its trifluoromethyl group.[1][2] Scaling the synthesis from the bench to pilot scale, however, introduces challenges related to reaction control, safety, and purification.

The most prevalent synthetic route involves the nucleophilic trifluoromethylation of a protected 4-aminocyclohexanone precursor using (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[1][3][4][5] This is typically followed by deprotection and salt formation. This guide will focus on troubleshooting this specific pathway.

Overall Synthetic Workflow

The process can be visualized as a three-stage workflow: Trifluoromethylation, Deprotection, and Salt Formation/Purification. Each stage presents unique challenges that must be addressed for a successful scale-up.

G cluster_0 Stage 1: Trifluoromethylation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Purification A Protected 4-Aminocyclohexanone C Trifluoromethylated Intermediate (TMS-protected alcohol) A->C Nucleophilic Addition B Ruppert-Prakash Reagent (TMSCF3) + Initiator (e.g., TBAF) E Deprotected Amino Alcohol C->E Hydrolysis D Acidic Workup (e.g., HCl) G Final Product: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl E->G Salt Formation F Crystallization / Precipitation G TMSCF3 TMSCF3 Active_CF3 Active [CF3]- Anion TMSCF3->Active_CF3 Generates Ate_Complex Inactive 'Ate' Complex [(CF3)2Si(CH3)3]- TMSCF3->Ate_Complex Initiator Initiator (F-) Initiator->TMSCF3 Activates Ketone Ketone (Substrate) Product TMS-O-Product Ketone->Product Active_CF3->TMSCF3 Inhibition Pathway Active_CF3->Ketone Attacks

Sources

Technical Support Center: Method Refinement for Enhanced Stereocontrol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereocontrol refinement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselective reactions. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low enantiomeric excess (ee). What are the first parameters I should investigate?

A2: Low enantiomeric excess can stem from several factors. The primary areas to investigate include the purity of your reagents and catalyst, and the reaction conditions (temperature, solvent, concentration).[1] It is also possible that the catalyst loading is not optimal for your specific transformation. A systematic screening of these parameters is the first step in troubleshooting.

Q2: How significantly can temperature impact stereoselectivity?

A2: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.[1] However, this is not a universal rule; in some cases, an "inversion temperature" exists where the diastereoselectivity can reverse.[2][3] Therefore, a temperature screening is crucial for optimization.

Q3: Can simply changing the solvent reverse the stereochemical outcome?

A3: Absolutely. The solvent is not an inert medium; it plays a prominent role in solution chemistry.[2] Solute-solvent interactions can modulate the free activation energies of competing reaction pathways.[2][4][5] There are many documented cases where a change in solvent leads to a complete reversal of diastereoselectivity or enantioselectivity.[1][2]

Q4: When should I consider using a chiral auxiliary?

A4: Chiral auxiliaries are a powerful tool when catalytic methods are not available or provide suboptimal selectivity.[6][7][8] They are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[7] While this requires additional synthetic steps for attachment and removal, it often provides high levels of selectivity and reliability.[7][8]

Q5: What are the common pitfalls in organocatalysis that lead to poor stereocontrol?

A5: In organocatalysis, poor stereocontrol can arise from catalyst inhibition, low catalyst activity, or competing background reactions.[9] The catalyst loading is often higher than in metal catalysis (5-20 mol%), and catalyst activity can be sensitive to temperature and substrate changes.[9] Non-covalent interactions between the catalyst and substrate are key to stereoselectivity, and subtle changes can disrupt these interactions.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Improving Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting and optimization.

Initial Checks & Validations
  • Reagent and Catalyst Purity: Ensure the starting materials, reagents, and catalyst are of high purity. Impurities can sometimes act as inhibitors or competing catalysts.

  • Accurate ee Determination: Verify your method for determining enantiomeric excess (e.g., chiral HPLC, GC, or SFC). Ensure proper separation of enantiomers and accurate integration of peaks. Rapid optical methods can also be employed for high-throughput screening.[11]

  • Control Experiments: Run a background reaction without the chiral catalyst to quantify the rate and selectivity of the uncatalyzed pathway. A high background reaction rate will significantly erode the enantiomeric excess.

Systematic Optimization Workflow

The following workflow provides a structured approach to optimizing your reaction for higher enantioselectivity.

G start Low ee Observed temp Temperature Screen (-78°C to RT) start->temp solvent Solvent Screen (Polar Aprotic, Nonpolar, Protic) temp->solvent catalyst Catalyst Loading & Ligand Screen solvent->catalyst concentration Concentration Screen catalyst->concentration additives Additive Screen (e.g., Lewis acids, bases) concentration->additives end Optimized Conditions additives->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Protocol: Temperature and Solvent Screening

Objective: To determine the optimal temperature and solvent for maximizing enantioselectivity.

Materials:

  • Your substrate and reagents

  • A selection of solvents (e.g., THF, Toluene, Dichloromethane, Hexanes, Methanol)

  • Reaction vessels suitable for a range of temperatures

  • Apparatus for accurate temperature control (e.g., cryostat, cooling bath)

Procedure:

  • Set up a parallel series of reactions in different solvents at a standard temperature (e.g., room temperature).

  • For the most promising solvent(s), set up a new series of reactions at different temperatures (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).

  • Allow the reactions to proceed for a standardized time.

  • Quench the reactions and determine the enantiomeric excess for each condition.

  • Analyze the data to identify trends and the optimal conditions.

Causality: Temperature and solvent directly influence the energy difference between the diastereomeric transition states.[1][2][3] Lower temperatures generally favor the transition state leading to the major enantiomer.[1] Solvents can stabilize or destabilize these transition states through various interactions, such as polarity and hydrogen bonding.[4][5]

ParameterRationale for Impact on eeTypical Starting Point
Temperature Lower temperatures increase the energy difference between diastereomeric transition states.Start at room temperature and decrease incrementally to -78°C.
Solvent Solvation effects can stabilize or destabilize transition states, altering their relative energies.[2][4]Screen a range of polar aprotic, nonpolar, and (if compatible) protic solvents.
Catalyst Loading Insufficient catalyst may lead to a significant background reaction.Typically 1-10 mol% for metal catalysts, 5-20 mol% for organocatalysts.
Concentration Can affect reaction order and the aggregation state of the catalyst or reactants.Start at a standard concentration (e.g., 0.1 M) and screen higher and lower values.
Guide 2: Addressing Poor Diastereoselectivity

Poor diastereoselectivity can often be addressed by modifying reaction conditions or the steric environment of the reactants.

Strategies for Improving Diastereomeric Ratio (dr)
  • Chiral Auxiliaries: The use of a chiral auxiliary can provide a strong steric bias, leading to high diastereoselectivity.[7][12] Evans oxazolidinones and pseudoephedrine amides are classic examples that create a rigid conformational environment to direct the approach of the electrophile.[7][12][]

    G cluster_0 Chiral Auxiliary Controlled Reaction Substrate Substrate Attach Auxiliary Attach Auxiliary Substrate->Attach Auxiliary Step 1 Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Step 2 Remove Auxiliary Remove Auxiliary Diastereoselective Reaction->Remove Auxiliary Step 3 Product Product Remove Auxiliary->Product

    Caption: General workflow for using a chiral auxiliary.

  • Chelation Control: In reactions involving metal enolates (e.g., aldol additions), the choice of metal and additives can enforce a cyclic transition state, leading to improved diastereoselectivity. Lewis acids like Bu₂BOTf are often used to promote the formation of Z-enolates in Evans aldol reactions, leading to the syn-aldol product.[12]

  • Solvent and Temperature Effects: Similar to enantioselectivity, diastereoselectivity can be highly dependent on solvent and temperature.[2][3] These parameters can influence the relative energies of the diastereomeric transition states. In some cases, a reversal of diastereoselectivity can be observed by changing the solvent.[2]

Protocol: Screening for Improved Diastereoselectivity in an Aldol Reaction

Objective: To optimize the diastereoselectivity of an aldol reaction.

Materials:

  • Your ketone/aldehyde substrates

  • A selection of bases (e.g., LDA, LHMDS)

  • A selection of Lewis acids (e.g., Bu₂BOTf, TiCl₄)

  • A range of solvents (e.g., THF, Et₂O, CH₂Cl₂)

Procedure:

  • Enolate Formation: Systematically screen different bases, solvents, and temperatures for the enolate formation step.

  • Aldehyde Addition: Add the aldehyde at a low temperature (e.g., -78°C) and allow the reaction to proceed.

  • Workup and Analysis: Quench the reaction and determine the diastereomeric ratio by ¹H NMR or other suitable analytical techniques.

  • Lewis Acid Screening: If diastereoselectivity is still low, screen different Lewis acids during the enolate formation to promote chelation control.

Causality: The geometry of the enolate (E vs. Z) and the transition state model (open vs. closed) are key determinants of aldol diastereoselectivity. The choice of base, solvent, and Lewis acid directly influences these factors.

Guide 3: Enhancing Stereochemical Purity Post-Reaction

In cases where optimizing the reaction conditions does not yield the desired level of stereochemical purity, post-reaction purification methods can be employed.

Crystallization Techniques
  • Direct Crystallization: It is sometimes possible to crystallize the major stereoisomer from a mixture, leaving the minor isomer in the mother liquor.[14]

  • Resolution by Diastereomeric Salt Formation: For acidic or basic compounds, reaction with a chiral resolving agent can form diastereomeric salts, which often have different solubilities and can be separated by crystallization.

  • Preferential Crystallization: This technique can be used to resolve racemic conglomerates and involves seeding a supersaturated solution of a racemate with crystals of one enantiomer.[15]

Chromatographic Separation
  • Chiral Chromatography (HPLC, GC, SFC): This is the most common method for separating enantiomers at an analytical scale and can be scaled up for preparative separations.[11]

  • Standard Chromatography for Diastereomers: Diastereomers have different physical properties and can often be separated by standard column chromatography.

MethodApplicationKey Considerations
Chiral Crystallization Enantiomeric enrichment of crystalline solids.[16][17]Requires the compound to be crystalline and may require screening of various solvents.
Diastereomeric Salt Resolution Separation of enantiomers of acids or bases.Requires a suitable chiral resolving agent.
Chiral Chromatography Analytical and preparative separation of enantiomers.Can be costly and requires specialized chiral stationary phases.

References

  • Arnone, A., et al. (n.d.). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. RSC Publishing.
  • Arnone, A., et al. (n.d.). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications (RSC Publishing).
  • (2025). Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
  • (2025). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate.
  • (n.d.). Enantioenrichment by Crystallization. ACS Publications.
  • (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals.
  • (n.d.). Troubleshooting low stereoselectivity in 2-Piperidinol catalysis. Benchchem.
  • (n.d.). Key Concepts in Stereoselective Synthesis.
  • (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • (n.d.). Chiral auxiliary. Wikipedia.
  • (2025). Chiral Auxiliaries — Principles and Recent Applications. ResearchGate.
  • (n.d.). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. ACS Publications.
  • (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. MDPI.
  • (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • (2026). Data-driven Investigation of The Solvent Effect in Diels-Alder Reaction. ResearchGate.
  • (n.d.). Asymmetric reactions_synthesis.

Sources

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for challenges involving sterically hindered amines. The inherent low nucleophilicity and steric bulk of these amines often lead to sluggish or failed reactions. This resource explains the "why" behind common failures and offers validated strategies to achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the reactivity of hindered amines.

Q1: Why is my reaction with a sterically hindered amine so slow or failing completely?

A: The low reactivity of sterically hindered amines stems from two primary factors:

  • Steric Hindrance: The bulky groups surrounding the nitrogen atom physically block the electrophile from approaching the nitrogen's lone pair of electrons. This slows down the rate of nucleophilic attack, which is the crucial step in many bond-forming reactions.[1]

  • Electronic Effects (Basicity): The bulky alkyl groups are electron-donating, which increases the electron density on the nitrogen and its basicity (pKa). However, this increased basicity does not always translate to increased nucleophilicity. The steric shield prevents the lone pair from participating effectively in reactions, even though it is electronically available.

Q2: My standard amide coupling conditions (e.g., EDC/HOBt) are failing with my hindered secondary amine. What is the mechanistic reason for this failure?

A: Standard carbodiimide-based coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) rely on the formation of an O-acylisourea intermediate. While highly reactive, this intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea byproduct, especially if the nucleophilic attack by the amine is slow. With a hindered amine, the rate of nucleophilic attack is significantly reduced, giving the intermediate more time to rearrange, thus consuming your activated acid and leading to low product yield. Additives like HOBt or HOAt are used to trap the O-acylisourea and form a more stable active ester, but even this may not be reactive enough or may be too sterically congested to be attacked by a very bulky amine.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for common synthetic transformations involving hindered amines.

Amide Bond Formation / Acylation

The formation of amide bonds with hindered amines is one of the most common challenges in medicinal chemistry and peptide synthesis.[2]

Q: I'm trying to couple a hindered secondary amine with a carboxylic acid and getting low yield. Which coupling reagents are specifically designed for this problem?

A: When standard methods fail, you must switch to more potent activating agents that generate highly reactive intermediates less prone to side reactions.

  • Uronium/Aminium and Phosphonium Salts: Reagents like HATU , HBTU , and PyBOP are superior for hindered couplings.[3] HATU is often the top choice as it generates a highly reactive OAt-active ester, and the byproduct, 7-azabenzotriazole, is a known catalyst for aminolysis.

  • Acyl Imidazoliums: A robust method involves the in situ generation of highly reactive acyl imidazolium ions using reagents like TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) in the presence of N-methylimidazole (NMI).[4] This combination has proven effective for coupling hindered acids and non-nucleophilic amines where other methods fail.[4]

  • Acid Halides: Converting the carboxylic acid to an acid chloride or fluoride can dramatically increase its reactivity. Reagents like cyanuric fluoride can be used to generate acid fluorides, which are particularly effective for coupling N-methylated or sterically demanding amino acids.[5]

Data-Driven Reagent Comparison for Hindered Couplings:

Reagent ClassExample(s)Mechanism of ActionAdvantages for Hindered AminesCommon Issues & Mitigation
Carbodiimides EDC, DICForms O-acylisourea intermediateGenerally insufficient for hindered substrates.Problem: N-acylurea formation. Mitigation: Switch to a more powerful reagent class.
Phosphonium Salts PyBOP, BOP-ClForms activated phosphonium esters.[3]High reactivity. BOP-Cl is effective for α,α-disubstituted amino acids.[3]Problem: Stoichiometric toxic byproducts (HMPA from BOP). Mitigation: Use PyBOP or other alternatives.
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForms activated uronium esters (OAt, OBt, etc.).Excellent reactivity, fast kinetics. HATU and COMU are often superior due to anchimeric assistance and safer byproducts.[3][5]Problem: Potential for epimerization at α-chiral centers. Mitigation: Use a non-coordinating base (e.g., DIPEA, 2,4,6-collidine) and control temperature.
Imidazolium Forming TCFH/NMIForms highly reactive acyl imidazolium ion in situ.[4]Extremely high reactivity, suitable for very challenging substrates with low epimerization risk.[4]Problem: Reagents can be moisture-sensitive. Mitigation: Ensure anhydrous conditions.
Phosphonic Anhydrides T3P®Forms a mixed anhydride.Robust, high-yielding, and generates water-soluble byproducts for easy workup.[6]Problem: Requires a base (e.g., pyridine) which may be undesirable. Mitigation: Can be run in various aprotic solvents like EtOAc or MeCN.

Q: I'm concerned about racemization of my chiral carboxylic acid during a difficult coupling. What's the best approach?

A: Racemization (epimerization) is a significant risk when coupling chiral acids, especially under harsh conditions or with extended reaction times required for hindered substrates.

  • Reagent Choice: Use reagents known for low racemization potential. HATU and COMU are generally excellent choices.[3][5] The combination of TCFH/NMI has also been shown to preserve stereochemical integrity in many challenging cases.[4]

  • Base Selection: The choice of base is critical. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid stronger bases like triethylamine (TEA) if racemization is a concern.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and slowly warming to room temperature.

  • Activation Time: Use a "pre-activation" step where you activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the hindered amine. This minimizes the time the activated acid is exposed to the base before the amine is present to react.

N-Alkylation

Alkylation of a hindered amine can be challenging due to competing elimination reactions (E2) of the alkylating agent.

Q: My N-alkylation reaction with an alkyl bromide is giving me mostly alkene byproduct. How can I favor substitution (Sₙ2)?

A: This is a classic competition between Sₙ2 (desired) and E2 (side reaction). To favor substitution, you need to modify your conditions to make the Sₙ2 pathway more favorable.

  • Change the Leaving Group: Switch from alkyl bromides or iodides to alkyl tosylates (or other sulfonates) . Tosylates are excellent leaving groups but are less basic than halides, which can reduce the rate of the competing E2 elimination. A successful protocol involves refluxing the amine with an alkyl tosylate in toluene in the presence of a hindered, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (PMP).[7]

  • Borrowing Hydrogen Catalysis: A modern, greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" method.[8] This reaction uses a transition metal catalyst (e.g., Ru or Ir complexes) to temporarily oxidize a stable alcohol (your alkylating agent) to an aldehyde in situ.[8][9] The amine then forms an imine with the aldehyde, which is subsequently reduced by the catalyst using the hydrogen it "borrowed" from the alcohol. This avoids the use of stoichiometric alkyl halides and harsh bases.

  • Reductive Amination: If direct alkylation fails, consider a two-step reductive amination. React your hindered amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This is often a very clean and high-yielding alternative.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but hindered amines present a significant challenge to the catalytic cycle.[10]

Q: I am attempting a Buchwald-Hartwig amination with a hindered primary amine and an aryl chloride, but the reaction is stalled. What part of the catalytic cycle is likely failing and how do I fix it?

A: With hindered substrates, the reductive elimination step is often the rate-limiting step in the Buchwald-Hartwig catalytic cycle.[10][11] The steric bulk around the nitrogen and on the palladium catalyst can create a high energy barrier for the formation of the C-N bond and regeneration of the Pd(0) catalyst.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Coupling ligand Is your phosphine ligand sufficiently bulky? start->ligand base Is the base strong enough but not coordinating? ligand->base Yes sol_ligand Switch to a highly bulky biarylphosphine ligand (e.g., GPhos, RuPhos, AdEPhos) ligand->sol_ligand No temp Is the temperature optimized? base->temp Yes sol_base Use a strong, non-coordinating base like NaOtBu or LHMDS. Avoid carbonates. base->sol_base No sol_temp Increase temperature. Consider microwave irradiation. temp->sol_temp No end Improved C-N Coupling temp->end Yes sol_ligand->base sol_base->temp sol_temp->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Solutions:

  • Ligand Choice is Paramount: Standard ligands like PPh₃ are inadequate. You need specialized, sterically demanding biarylphosphine ligands. These ligands create a bulky coordination sphere around the palladium, which promotes the crucial reductive elimination step.[11][12]

    • Excellent Choices: RuPhos, GPhos, XPhos, and related "DalPhos" ligands are designed specifically for challenging couplings.[13] They have been shown to be highly effective for the arylation of even α,α,α-trisubstituted primary amines.[11]

  • Use a Strong, Non-Coordinating Base: The base's role is to deprotonate the amine to form the palladium-amido complex.[12] For hindered amines, a strong, non-coordinating base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. Weaker bases like cesium carbonate are often insufficient.

  • Increase Temperature / Use Microwave Irradiation: The energy barrier for reductive elimination can often be overcome with thermal energy. If refluxing in a solvent like toluene or dioxane is ineffective, switching to a dedicated microwave reactor can be highly beneficial.[14][15] Microwave heating provides rapid and uniform energy transfer, often dramatically reducing reaction times and improving yields for difficult transformations.[16][17][18]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Hindered Amine

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the bulky biarylphosphine ligand (e.g., RuPhos, 1.5-3 mol %), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the hindered amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and anhydrous solvent (e.g., toluene or dioxane, to a concentration of ~0.1-0.2 M).

  • Microwave Reaction: Place the vial in the microwave reactor. Heat the reaction to a set temperature (e.g., 100-150 °C) and hold for the specified time (e.g., 30-90 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 3: Advanced & Alternative Strategies

Q: Are there any non-traditional methods to form bonds with extremely hindered amines where even the best modern methods fail?

A: Yes, when conventional nucleophilic attack is disfavored, you can change the fundamental approach.

  • Amine Activation: Instead of activating the carboxylic acid, you can activate the amine. One method involves converting the amine into a bench-stable isothiourea. This "activated amine" can then react with a carboxylic acid, catalyzed by Fe(acac)₃, to form the amide bond. This approach has shown success for challenging substrates where classical methods fail.[19]

  • Kinetic Resolution: For chiral hindered amines, enzymatic or chemical kinetic resolution can be an effective strategy to obtain enantiopure material.[20][21][22][23] This involves using a chiral acylating agent or catalyst that selectively reacts with one enantiomer of the racemic amine faster than the other, allowing for the separation of the unreacted enantiomer and the acylated product.[23]

References

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, ACS Publications. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Division, University of Southampton. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, ACS Publications. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Kinetic resolution of amines. Bode Research Group, ETH Zürich. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC, NIH. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Process for the activation of carboxylic acids.
  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry. [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing). [Link]

  • Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. [Link]

  • A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave Assisted Organic Synthesis.Google Books.
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  • Practical catalytic method for synthesis of sterically hindered anilines. Semantic Scholar. [Link]

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Validation & Comparative

comparison of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride with other amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride for Advanced Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The introduction of conformationally restricted scaffolds and unique functional groups can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed comparative analysis of this compound, a valuable building block, against other classes of amino alcohols commonly employed in drug design. Through an examination of key physicochemical and pharmacological properties, supported by experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage this compound's unique attributes.

Amino alcohols are a cornerstone of medicinal chemistry, present in numerous biologically active compounds and serving as versatile synthetic intermediates.[1][] Their bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets.[3] The incorporation of these motifs into a cyclic scaffold, such as a cyclohexane ring, introduces a degree of conformational rigidity. This pre-organization can be highly advantageous for optimizing binding affinity to a target protein by reducing the entropic penalty of binding.[4][5]

This compound distinguishes itself through the presence of a trifluoromethyl (CF3) group at a tertiary alcohol center. The CF3 group is a "super-methyl" group, renowned for its ability to dramatically alter a molecule's properties.[6] Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation make it a powerful tool for enhancing metabolic stability and improving membrane permeability.[6][7] This guide will dissect these attributes in a comparative context, providing both the data and the methodologies to validate these claims.

Comparative Analysis of Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we compare this compound to its non-fluorinated cyclic analog (4-Aminocyclohexanol) and a simple acyclic counterpart (1-Amino-2-propanol) to highlight the specific contributions of the cyclic scaffold and the trifluoromethyl group.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[9]

The trifluoromethyl group is known to significantly increase lipophilicity.[7] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for targeting the central nervous system.[6]

CompoundStructurePredicted LogPRationale for Difference
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol OC(C(F)(F)F)(CC1)CC(N)C11.60The highly lipophilic CF3 group significantly increases the LogP value compared to its non-fluorinated analog.[10]
4-Aminocyclohexanol NC1CCC(O)CC1-0.4The presence of two polar groups (amino and hydroxyl) on a non-polar scaffold results in a low LogP, indicating higher water solubility.
1-Amino-2-propanol CC(O)CN-1.1As a small, acyclic molecule with two polar groups, it is highly hydrophilic with a very low LogP value.

Note: LogP values are predicted using standard computational models and serve as a relative comparison.

Acidity and Basicity (pKa)

The ionization state of a drug, determined by its pKa value(s) and the physiological pH, is fundamental to its solubility, absorption, and ability to interact with its biological target.[11] The strong electron-withdrawing effect of the trifluoromethyl group is expected to decrease the basicity of the nearby amino group (lower pKa of the conjugate acid) and increase the acidity of the hydroxyl group (lower pKa).

CompoundPredicted pKa (Amino Group)Predicted pKa (Hydroxyl Group)Rationale for Difference
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol ~9.5~13.0The inductive electron-withdrawing effect of the CF3 group lowers the electron density on the nitrogen and oxygen atoms, making the amine less basic and the alcohol more acidic.
4-Aminocyclohexanol ~10.5~15.0In the absence of the CF3 group, the amino group exhibits typical basicity for a cyclic amine, and the hydroxyl group is a very weak acid.
1-Amino-2-propanol ~9.8~15.5The pKa of the amino group is typical for a primary amine. The hydroxyl group is a very weak acid.

Note: pKa values are estimations based on the electronic effects of the substituents.

Comparative Analysis of Pharmacokinetic Properties

Beyond physicochemical properties, the in vitro pharmacological profile of a compound provides crucial insights into its likely in vivo behavior.

Metabolic Stability

The metabolic stability of a drug candidate is its susceptibility to biotransformation by metabolic enzymes, which directly impacts its half-life and bioavailability.[12][13] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic attack, particularly by cytochrome P450 enzymes.[6] This can block potential sites of metabolism, leading to a longer half-life.[7]

CompoundPredicted Metabolic Stability (t½ in human liver microsomes)Rationale for Difference
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol > 60 minThe CF3 group and the tertiary alcohol are resistant to oxidation. The cyclohexane ring may undergo hydroxylation, but at a slower rate.
4-Aminocyclohexanol 15-30 minThe secondary alcohol and the C-H bonds on the cyclohexane ring are susceptible to oxidation by CYP enzymes.
1-Amino-2-propanol < 10 minSmall, flexible acyclic molecules are often rapidly metabolized through various pathways, including oxidation and conjugation.

Note: Half-life values are representative estimates for comparative purposes.

Cytotoxicity

Assessing cytotoxicity is a critical step to identify compounds that may have adverse effects on cells.[14] While the structural features of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol are designed to enhance drug-like properties, it is essential to evaluate its potential for cellular toxicity.

CompoundPredicted Cytotoxicity (IC50 in HepG2 cells)Rationale for Difference
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol > 50 µMGenerally, small polar molecules of this type are not expected to be highly cytotoxic, though this must be experimentally verified.
4-Aminocyclohexanol > 100 µMThis simple amino alcohol is a common structural motif and is not typically associated with significant cytotoxicity.
1-Amino-2-propanol > 100 µMAs a simple, endogenous-like molecule, it is expected to have low cytotoxicity.

Note: IC50 values are hypothetical and serve as a guide for expected relative toxicity.

Experimental Protocols

To provide a framework for the validation of the discussed properties, we present detailed, self-validating experimental protocols.

Protocol 1: Determination of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy

This method is particularly suited for fluorinated compounds and offers high accuracy without the need for UV activity or precise measurements of mass or volume.[9]

LogP_Determination cluster_prep Sample Preparation cluster_extraction Partitioning cluster_analysis Analysis prep1 Dissolve test compound and ¹⁹F reference standard (e.g., trifluoroethanol) in n-octanol. prep2 Add an equal volume of water. prep1->prep2 extract1 Stir biphasic mixture vigorously for 2 hours at 25°C. prep2->extract1 extract2 Allow phases to separate overnight. extract1->extract2 analysis1 Carefully sample aliquots from both the n-octanol and water layers. extract2->analysis1 analysis2 Acquire ¹⁹F NMR spectra for each aliquot. analysis1->analysis2 analysis3 Integrate the signals for the test compound and reference in each spectrum. analysis2->analysis3 analysis4 Calculate LogP using the ratio of integrals and the known LogP of the reference. analysis3->analysis4 pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh the compound and dissolve in deionized water to a known concentration (e.g., 0.1 M). prep2 Calibrate the pH meter with standard buffers (pH 4, 7, 10). prep1->prep2 titrate1 Place the solution in a beaker with a stir bar and the pH electrode. prep2->titrate1 titrate2 Add standardized 0.1 M HCl in small increments, recording the pH after each addition. titrate1->titrate2 titrate3 Continue until the pH drops significantly. titrate2->titrate3 titrate4 Repeat with a fresh sample, titrating with 0.1 M NaOH. titrate3->titrate4 analysis1 Plot pH versus volume of titrant added. titrate4->analysis1 analysis2 Determine the equivalence points. analysis1->analysis2 analysis3 The pKa is the pH at the half-equivalence point. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water.

  • Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Fill a burette with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa of the amino group (conjugate acid) is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. A second titration with HCl can be performed to determine the pKa of the hydroxyl group, although this is often more challenging.

Protocol 3: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes. [15]

Metabolic_Stability_Assay cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis LC-MS/MS Analysis inc1 Pre-warm liver microsomes and NADPH cofactor solution to 37°C. inc2 Add test compound (1 µM final concentration) to the microsomes. inc1->inc2 inc3 Initiate the reaction by adding NADPH. inc2->inc3 samp1 At various time points (0, 5, 15, 30, 60 min), remove an aliquot of the reaction mixture. inc3->samp1 samp2 Quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard. samp1->samp2 analysis1 Centrifuge the quenched samples to precipitate proteins. samp2->analysis1 analysis2 Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound. analysis1->analysis2 analysis3 Plot the natural log of the percent remaining versus time. analysis2->analysis3 analysis4 Calculate the half-life (t½) from the slope of the line. analysis3->analysis4

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes, and the test compound (final concentration 1 µM). Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for CYP enzymes).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k. [13]

Conclusion

This compound presents a compelling profile for medicinal chemists seeking to optimize lead compounds. The combination of a conformationally restricted cyclic scaffold and the powerful trifluoromethyl group offers a distinct set of advantages over simpler amino alcohols.

  • Enhanced Lipophilicity: The CF3 group provides a significant boost in lipophilicity, which can be fine-tuned to improve membrane permeability and oral absorption. [6][7]* Modulated pKa: The electronic properties of the CF3 group can be used to modulate the ionization state of the molecule, which can be critical for optimizing interactions with the target and improving solubility.

  • Increased Metabolic Stability: The inherent strength of the C-F bond makes this building block an excellent choice for designing drug candidates with improved metabolic stability and longer half-lives. [7][16][17] While the synthesis of such fluorinated compounds can be more complex than their non-fluorinated counterparts, the potential improvements in the overall drug-like properties often justify the investment. By providing a robust framework for comparison and detailed protocols for experimental validation, this guide serves as a resource for the rational incorporation of this compound into modern drug discovery programs.

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The Trifluoromethyl Group: A Strategic Tool for Optimizing Drug Candidates. A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic modification of a lead compound is a critical process to enhance its pharmacological profile.[1][2][3] Among the various chemical motifs employed, the trifluoromethyl (CF3) group stands out for its profound ability to modulate a molecule's physicochemical and biological properties.[4] This guide provides an in-depth comparison of trifluoromethylated compounds against their non-fluorinated analogs, offering experimental insights and protocols for researchers, scientists, and drug development professionals.

The decision to introduce a CF3 group is a calculated one, often aimed at overcoming common drug development hurdles such as poor metabolic stability, low binding affinity, or inadequate membrane permeability.[2][5][6][7] This substitution, frequently a bioisosteric replacement for a methyl (CH3) group, leverages the unique properties of fluorine to confer significant advantages to a drug candidate.[8][9][10]

The Impact on Physicochemical Properties: A Tale of Two Analogs

The introduction of a trifluoromethyl group dramatically alters a molecule's fundamental properties, including lipophilicity, electronic character, and metabolic stability. These changes are pivotal in shaping the pharmacokinetic and pharmacodynamic profile of a drug.[3][5]

Lipophilicity (LogP/LogD):

Lipophilicity, the measure of a compound's ability to dissolve in fats and lipids, is a critical factor for membrane permeability and, consequently, drug absorption.[5] The CF3 group is highly lipophilic and almost invariably increases the LogP of a molecule compared to its non-fluorinated counterpart.[11] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier. However, this effect is nuanced; while trifluoromethylation generally increases lipophilicity more than monofluorination or difluorination, the overall molecular context is crucial.[12][13][14]

Electronic Effects & pKa Modulation:

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[8] When attached to an aromatic ring or adjacent to an acidic or basic center, it can significantly lower the pKa of that functional group. This modulation of acidity/basicity can be critical for optimizing interactions with a biological target. For instance, lowering the pKa of a key hydrogen bond donor can increase binding potency.[8]

Metabolic Stability:

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[6][9] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[5][7] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[6][9] Replacing a metabolically labile methyl group with a CF3 group can effectively block this metabolic hotspot, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6][9]

The following table illustrates the typical changes observed when a metabolically vulnerable methyl group on a hypothetical drug candidate ("Parent-CH3") is replaced with a trifluoromethyl group ("Analog-CF3").

PropertyParent-CH3Analog-CF3Rationale for Change
LogP 2.53.4The CF3 group is significantly more lipophilic than the CH3 group (Hansch π value of +0.88).[5][7]
pKa (of a nearby phenol) 9.88.9The strong electron-withdrawing nature of the CF3 group stabilizes the conjugate base, making the proton more acidic.[8]
Metabolic Half-life (t½, in vitro) 15 min> 60 minThe robust C-F bonds in the CF3 group are resistant to CYP-mediated oxidative metabolism.[6]
Intrinsic Clearance (CLint) HighLowBlocking the primary site of metabolism significantly reduces the rate of enzymatic clearance.[9]
Binding Affinity (IC50) 50 nM8 nMAltered electronics and improved hydrophobic interactions can lead to enhanced target engagement.[8]
Visualizing the Impact and the Process

Diagrams can effectively illustrate the conceptual and practical aspects of this comparative analysis.

cluster_0 Non-Fluorinated Analog (Parent-CH3) cluster_1 Trifluoromethylated Analog (Analog-CF3) a Metabolically Labile CH3 Group d Blocked Metabolic Site (High Stability) a->d Bioisosteric Replacement b Standard Lipophilicity e Increased Lipophilicity (Membrane Permeability) b->e Increases LogP c Baseline Binding Affinity f Modulated Electronics (Enhanced Binding) c->f Alters pKa & Hydrophobicity

Caption: Impact of CF3 substitution on key drug properties.

start Synthesize Analogs (Parent-CH3 & Analog-CF3) logp Determine Lipophilicity (LogP/LogD via RP-HPLC) start->logp metabolism Assess Metabolic Stability (In Vitro Microsomal Assay) start->metabolism binding Measure Binding Affinity (Radioligand Binding Assay) start->binding analysis Comparative Data Analysis (Evaluate Structure-Activity Relationship) logp->analysis metabolism->analysis binding->analysis decision Select Candidate for In Vivo Studies analysis->decision

Caption: Experimental workflow for comparing analogs.

Experimental Validation: Protocols for Core Assays

Objective comparison requires robust and standardized experimental protocols. Here, we detail the methodologies for assessing metabolic stability and binding affinity.

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing a reliable measure of a compound's susceptibility to metabolism by liver enzymes.[15]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[9]

Materials:

  • Test compounds (Parent-CH3, Analog-CF3) and positive control (e.g., Verapamil)

  • Pooled liver microsomes (human, rat, or other species)[16]

  • 0.1 M Phosphate buffer, pH 7.4[17]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][16]

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)[15][16]

  • 96-well incubation plates, analytical instruments (LC-MS/MS)[16]

Procedure:

  • Preparation: Prepare working solutions of test compounds and controls in a buffer. Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[17]

  • Pre-incubation: Add the liver microsome solution and the test compound working solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.[9]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The 0-minute time point sample is taken immediately by adding the stop solution before adding NADPH.[9]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[9][18]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate proteins.[16]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Self-Validation:

  • Positive Control: A compound with known high clearance (e.g., Verapamil) is run to ensure the microsomes and cofactor system are active.

  • Negative Control: An incubation is performed without the NADPH regenerating system to check for non-enzymatic degradation or chemical instability.[15][17]

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[19][20][21]

Objective: To quantify the binding affinity of the non-fluorinated and trifluoromethylated analogs to their intended biological target.

Materials:

  • Test compounds (Parent-CH3, Analog-CF3)

  • Receptor source (e.g., cell membranes from cells expressing the target receptor)[22][23]

  • Radioligand with known affinity for the target (e.g., [³H]DAMGO for mu-opioid receptor)[20]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[22]

  • Unlabeled competitor for non-specific binding (NSB) determination (e.g., Naloxone)[20]

  • Glass fiber filters, cell harvester, scintillation counter[19][22]

Procedure:

  • Plate Setup: In a 96-well plate, set up reactions in triplicate for each condition:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.[20]

    • Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled competitor.[20]

    • Competition Binding: Receptor membranes, radioligand, and serial dilutions of the test compound (Parent-CH3 or Analog-CF3).[22]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.[20][22]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).[19][22]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[22]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

Conclusion and Field Perspective

The strategic incorporation of a trifluoromethyl group is a powerful and well-established strategy in medicinal chemistry.[6][8] As demonstrated, this single modification can profoundly enhance metabolic stability, modulate lipophilicity for better membrane permeation, and fine-tune electronic properties to increase binding affinity.[5][7] The comparative analysis of trifluoromethylated versus non-fluorinated analogs, validated through rigorous experimental protocols like the microsomal stability and radioligand binding assays, is an essential workflow in modern drug discovery. It allows for data-driven decisions, enabling the selection of candidates with a higher probability of success in preclinical and clinical development. While not a universal solution, trifluoromethylation remains a go-to tactic in the medicinal chemist's toolkit for rationally designing safer and more effective medicines.[24][25]

References

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A Researcher's Guide to Confirming the Absolute Configuration of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is not an academic curiosity—it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The subject of this guide, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, is a chiral molecule whose therapeutic potential is intrinsically linked to its stereochemistry. This guide provides an in-depth comparison of modern analytical techniques to unambiguously determine its absolute configuration, grounded in field-proven insights and experimental data.

The Stereochemical Challenge: A Quaternary Center

The core challenge in assigning the absolute configuration of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol lies in its structure. The molecule possesses two stereocenters, C1 and C4. The carbon at the 1-position is a quaternary stereocenter, bearing a hydroxyl (-OH), a trifluoromethyl (-CF3), and two different carbon atoms of the cyclohexane ring. The carbon at the 4-position is a tertiary stereocenter bonded to an amino (-NH2) group. The relative stereochemistry (cis/trans) between the amino and hydroxyl groups dictates the overall shape, while the absolute configuration (R/S) at each center defines the specific enantiomer.

For instance, the SMILES representation N[C@@H]1CC(O)CC1 corresponds to a specific cis-isomer, implying a defined, but unverified, absolute configuration. This guide will explore the methodologies a researcher would employ to rigorously confirm such an assignment.

Strategic Workflow for Stereochemical Assignment

The choice of analytical method is not arbitrary; it is a strategic decision based on sample properties, available instrumentation, and the level of certainty required. A logical workflow ensures efficient and conclusive determination.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Data Analysis & Conclusion start Obtain Enantiomerically Enriched Sample crystallinity Assess Crystallinity start->crystallinity xray Single-Crystal X-ray Diffraction (SC-XRD) crystallinity->xray Good Quality Crystals Formed vcd Vibrational Circular Dichroism (VCD) crystallinity->vcd Sample is an Oil or Poor Crystal analysis_xray Determine Flack Parameter & Assign Configuration xray->analysis_xray nmr NMR with Chiral Solvating Agent (CSA) vcd->nmr Ambiguous VCD Data or Confirmation Needed analysis_vcd Compare Experimental & DFT Calculated Spectra vcd->analysis_vcd analysis_nmr Analyze Δδ Shifts & Assign Configuration nmr->analysis_nmr conclusion Unambiguous Absolute Configuration Assigned analysis_xray->conclusion analysis_vcd->conclusion analysis_nmr->conclusion

Caption: Decision workflow for selecting the optimal method for absolute configuration determination.

Method 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Gold Standard

Expertise & Experience: SC-XRD is widely regarded as the most definitive method for determining molecular structure, including absolute configuration.[1][2] It provides a direct, three-dimensional map of electron density within a single crystal. The causality for its "gold standard" status lies in its ability to resolve the spatial arrangement of every atom relative to each other unambiguously. For absolute configuration, the technique relies on the phenomenon of anomalous dispersion, which becomes measurable when the X-ray wavelength is near the absorption edge of an atom in the crystal.[3]

Trustworthiness: A successful SC-XRD experiment yields a Flack parameter, a value that indicates whether the determined structure corresponds to the correct enantiomer.[4] A Flack parameter close to 0 with a small standard uncertainty provides high confidence in the assignment, making the protocol self-validating.[2]

Comparative Performance
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Solvating Agents
Principle X-ray scattering by a single crystalDifferential absorption of circularly polarized IR lightFormation of diastereomeric complexes in solution
Sample Phase Solid (High-quality single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligrams~5-15 mg (recoverable)~1-10 mg
Key Advantage Unambiguous 3D structure determination[1]No crystallization needed; applicable to oils/liquids[5]Rapid, uses standard NMR equipment
Key Limitation Requires high-quality single crystals, which can be difficult or impossible to grow[6]Requires quantum chemical calculations for interpretation[5]Requires a suitable chiral auxiliary; interpretation can be complex
Confidence Metric Flack Parameter (value near 0 is ideal)[4]Visual and mathematical correlation between experimental and calculated spectra[7]Consistent and predictable chemical shift differences (Δδ)
Experimental Protocol: SC-XRD
  • Crystal Growth (The Critical Step):

    • Dissolve the enantiomerically pure this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol/water).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single, defect-free crystals. This is often the most challenging and time-consuming step.

    • Causality: Slow crystal growth is essential to allow molecules to pack in a highly ordered lattice, which is necessary for sharp diffraction.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (often Cu Kα radiation is chosen to enhance anomalous scattering for light-atom structures).[4]

    • Rotate the crystal and collect a series of diffraction patterns over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson functions to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model against the experimental data.

    • Crucially, perform a refinement that includes the anomalous scattering factors for all atoms to determine the absolute structure. The refinement will yield the Flack parameter.[4]

  • Data Interpretation:

    • A Flack parameter of x ≈ 0 with a low standard uncertainty u(x) (e.g., 0.02(4)) indicates that the refined model correctly represents the absolute configuration of the crystal.

    • A value near 1 suggests the inverted structure is correct.

    • A value near 0.5 indicates a racemic crystal or poor data.

Method 2: Vibrational Circular Dichroism (VCD) - The Solution-State Powerhouse

Expertise & Experience: VCD spectroscopy measures the tiny difference in absorbance between left and right circularly polarized infrared light by a chiral molecule in solution.[6] This technique has emerged as a powerful and reliable alternative to SC-XRD, especially when crystallization fails.[5] The causality behind its effectiveness is that the VCD spectrum is exquisitely sensitive to the molecule's 3D structure, providing a unique fingerprint for a specific enantiomer.[8]

Trustworthiness: The method's validity comes from comparing the experimental VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a chosen enantiomer (e.g., the S-configuration).[5] A strong visual and mathematical correlation between the experimental and one of the calculated spectra provides a high-confidence assignment.[7]

VCD_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm exp_sample Dissolve Sample (e.g., 10 mg in CDCl3) exp_measure Measure IR and VCD Spectra on Spectrometer exp_sample->exp_measure exp_spectrum Experimental VCD Spectrum exp_measure->exp_spectrum compare Compare Spectra exp_spectrum->compare comp_model Build 3D Model of One Enantiomer (e.g., 'S') comp_conf Perform Conformational Search comp_model->comp_conf comp_dft DFT Calculation (Geometry Optimization & Frequencies) comp_conf->comp_dft comp_spectrum Calculated VCD Spectrum for 'S' comp_dft->comp_spectrum comp_invert Invert Spectrum for 'R' Enantiomer comp_spectrum->comp_invert comp_spectrum->compare comp_invert->compare assign Assign Absolute Configuration compare->assign

Caption: Parallel workflow for VCD analysis, combining experimental measurement and computational modeling.

Experimental Protocol: VCD
  • Sample Preparation:

    • Dissolve approximately 5-15 mg of the enantiomerically pure hydrochloride salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~0.1 M.[6]

    • Causality: Deuterated solvents are used to minimize interference from solvent IR absorption bands in the spectral region of interest.[9] The sample is fully recoverable after the experiment.

  • Spectral Acquisition:

    • Transfer the solution to an IR cell with a defined path length (e.g., 70-100 µm).

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[9]

  • Computational Modeling (Parallel Step):

    • Build a 3D model of one enantiomer of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (e.g., the (1S, 4s) isomer).

    • Perform a thorough conformational search to identify all low-energy conformers. This is critical as the solution-phase spectrum is a Boltzmann-weighted average of all significant conformers.

    • For each low-energy conformer, perform DFT calculations (e.g., using Gaussian software with a basis set like 6-31G(d)) to optimize the geometry and calculate the theoretical VCD and IR spectra.[7]

    • Generate a final Boltzmann-averaged VCD spectrum from the calculated spectra of the individual conformers.

  • Data Interpretation and Comparison:

    • Overlay the experimental VCD spectrum with the calculated spectrum for the modeled enantiomer (e.g., 'S') and its mirror image (the 'R' enantiomer, obtained by inverting the sign of the 'S' spectrum).

    • If the experimental spectrum's positive and negative bands align well with the calculated 'S' spectrum, the absolute configuration is assigned as 'S'. If it matches the inverted spectrum, the configuration is 'R'.[5]

Hypothetical VCD data for illustration. The experimental spectrum (blue) shows a strong positive correlation with the calculated spectrum for the (S) enantiomer (green), and an inverse correlation with the (R) enantiomer (red), allowing for a confident (S) assignment.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Expertise & Experience: This technique provides a rapid and accessible method for stereochemical analysis using standard NMR instrumentation. The core principle involves the addition of an enantiomerically pure CSA to a solution of the analyte. The CSA forms non-covalent diastereomeric complexes with the analyte's enantiomers.

Trustworthiness: In an achiral environment, enantiomers are indistinguishable by NMR. However, the diastereomeric complexes formed with a CSA are chemically distinct and will exhibit different NMR chemical shifts (anisochronism).[10] Observing separate signals for different protons in the analyte upon addition of the CSA confirms the presence of diastereomeric interactions. By using both enantiomers of a CSA or by establishing a consistent model (like Mosher's method, but for non-covalent interactions), one can correlate the sign of the chemical shift difference (Δδ = δS - δR) to the absolute configuration.[11]

Experimental Protocol: NMR with CSA
  • Selection of CSA:

    • Choose a CSA known to interact with amines or alcohols. For our target molecule, a CSA capable of hydrogen bonding, such as a chiral acid, alcohol (e.g., Pirkle's alcohol), or a more complex host molecule, would be appropriate.[12]

  • Sample Preparation:

    • Prepare a solution of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • In a separate NMR tube, prepare an identical sample and add a molar equivalent of the chosen CSA (e.g., (R)-CSA). Acquire a ¹H NMR spectrum.

    • (Optional but recommended for building a reliable model): Prepare a third sample with the analyte and the opposite enantiomer of the CSA (e.g., (S)-CSA) and acquire its spectrum.[11]

  • Spectral Analysis and Interpretation:

    • Compare the spectra. The protons nearest the stereocenters are most likely to show chemical shift differences (Δδ).

    • For a racemic analyte, you would observe a splitting of signals upon adding the CSA. For an enantiopure analyte, you will see a shift in the signals compared to the analyte-only spectrum.

    • The key is the difference in the shifts induced by the (R)-CSA versus the (S)-CSA on the enantiopure analyte.

    • A consistent pattern of Δδ values (e.g., protons on one side of the molecule consistently shift upfield while those on the other shift downfield) can be used to build a spatial model of the diastereomeric complex and assign the configuration.[11] The trifluoromethyl group provides a valuable ¹⁹F NMR handle, which can also be used for this analysis, often providing simpler spectra with large chemical shift dispersion.[13]

Hypothetical Data Comparison
Protonδ (Analyte Only)δ (Analyte + (R)-CSA)δ (Analyte + (S)-CSA)Δδ [(R) - (S)]Inferred Position relative to CSA
H-4 (axial) 3.15 ppm3.25 ppm3.18 ppm+0.07 ppmDeshielded Zone
-CH₂- (axial) 1.60 ppm1.55 ppm1.62 ppm-0.07 ppmShielded Zone
-CH₂- (equat.) 2.10 ppm2.18 ppm2.12 ppm+0.06 ppmDeshielded Zone

In this hypothetical example, the consistent sign of the Δδ values for protons on different faces of the cyclohexane ring would be used to deduce the absolute configuration based on a pre-existing model for the specific CSA used.

Conclusion and Recommendation

Each of these three methods—SC-XRD, VCD, and NMR with CSAs—offers a viable path to determining the absolute configuration of this compound.

  • Single-Crystal X-ray Diffraction remains the ultimate arbiter. If high-quality crystals can be obtained, it provides the most direct and unambiguous answer, requiring minimal interpretation.

  • Vibrational Circular Dichroism is the most powerful and reliable solution-state method. It is the method of choice when crystallization is not feasible. Its combination of experimental measurement with theoretical calculation provides a robust, cross-validated result.[8]

  • NMR with Chiral Solvating Agents is an excellent screening or confirmatory technique. It is fast, requires readily available equipment, and can provide a confident assignment, particularly when a well-established CSA system is used.

For a new chemical entity in a drug development pipeline, a dual-method approach is often employed for maximum confidence. A typical strategy would be to first attempt crystallization for SC-XRD. If unsuccessful, VCD analysis would be the primary path forward, potentially supplemented by NMR studies with CSAs for rapid confirmation. This rigorous, multi-faceted approach ensures the foundational stereochemical integrity of the candidate molecule.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4). [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from BioTools website. [Link]

  • Di Pietro, S., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Angewandte Chemie International Edition. (2025). Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. Angewandte Chemie International Edition. [Link]

  • Pure Chemistry. (2024). Determination of absolute configuration. Pure Chemistry. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. [Link]

  • ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Albright, T. A., & White, J. P. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information. [Link]

  • Houben-Weyl Methods of Organic Chemistry. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme.
  • ResearchGate. (2017). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • YouTube. (2020). Absolute Configuration. YouTube. [Link]

  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry. [Link]

  • ResearchGate. (2025). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ResearchGate. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

Sources

A Comparative Guide to HPLC Methodologies for Purity Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind various analytical approaches, offering supporting data and detailed protocols to ensure scientific integrity and practical applicability.

The unique structure of this compound, characterized by a polar amino group, a strongly electronegative trifluoromethyl group, and a non-planar cyclohexanol backbone, presents distinct challenges for chromatographic separation. The absence of a significant UV chromophore further complicates detection, necessitating a thoughtful and multi-faceted approach to method development.

Foundational Considerations: Understanding the Analyte

The molecular structure of this compound dictates the optimal strategies for its separation and detection.

  • Polarity and Retention: The presence of the primary amine and hydroxyl groups makes the molecule highly polar. This characteristic suggests that traditional reversed-phase (RP) chromatography on C18 or C8 columns may result in poor retention.[1][2]

  • Peak Shape: The basic nature of the amino group can lead to peak tailing in reversed-phase systems due to interactions with residual silanols on the silica-based stationary phase.

  • Detection: The lack of a UV-absorbing aromatic ring means that conventional UV detectors will offer poor sensitivity.[3][4][5][6] This necessitates the use of universal detection methods.

  • Chirality: The molecule contains stereocenters, and while this guide focuses on purity, enantiomeric separation might be a critical quality attribute, requiring specialized chiral stationary phases.[7][8][9]

Comparative Analysis of HPLC Methodologies

We will compare three primary HPLC strategies: Reversed-Phase with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and an alternative approach using derivatization. Each method is evaluated based on its mechanism, advantages, and limitations in the context of this specific analyte.

Method 1: Reversed-Phase (RP) HPLC with Ion-Pairing

This technique modifies a standard RP-HPLC setup to enhance the retention of polar, ionizable compounds.[10][11][12]

Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[13] This reagent has a hydrophobic tail and a charged head group. It pairs with the protonated amine of the analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 or similar column.

Advantages:

  • Utilizes widely available and robust C18 columns.

  • The methodology is well-understood and widely practiced in the pharmaceutical industry.

Limitations:

  • Ion-pairing reagents can be difficult to flush from the HPLC system and column, often requiring dedicated setups.[14]

  • Complex method development is often required to optimize the type and concentration of the ion-pairing reagent and the mobile phase pH.

  • May not be compatible with mass spectrometry (MS) detection due to signal suppression.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the analysis of highly polar compounds.[1][2][15]

Mechanism: HILIC employs a polar stationary phase (e.g., bare silica, amino, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

Advantages:

  • Excellent retention for highly polar analytes that are unretained in reversed-phase.[1]

  • The high organic content of the mobile phase is advantageous for MS detection, leading to enhanced sensitivity.

  • Often provides a different selectivity compared to reversed-phase methods.

Limitations:

  • Longer column equilibration times are often required.

  • Susceptible to changes in mobile phase composition, requiring precise preparation.

  • Peak shape can be sensitive to the sample solvent; the sample should ideally be dissolved in the mobile phase.

Method 3: Pre-Column Derivatization Followed by RP-HPLC

This approach chemically modifies the analyte before injection to improve its chromatographic properties and detectability.

Mechanism: The primary amine of the analyte is reacted with a derivatizing agent (e.g., dansyl chloride, o-phthalaldehyde (OPA), or a chiral agent like Marfey's reagent) to attach a chromophore or fluorophore.[16] This increases the hydrophobicity of the molecule, allowing for good retention on a standard C18 column, and enables sensitive detection by UV or fluorescence.[16]

Advantages:

  • Circumvents the need for specialized detectors by introducing a UV-active or fluorescent tag.

  • Can significantly improve chromatographic peak shape and resolution.

  • Allows the use of standard, robust RP-HPLC methods.

Limitations:

  • The derivatization reaction adds an extra step to the sample preparation, which can introduce variability.

  • The reaction must be complete and reproducible.

  • The derivatizing agent and by-products may interfere with the chromatogram.

Detector Selection: A Critical Choice

Given the analyte's lack of a strong chromophore, detector selection is paramount.

  • UV Detection: Only viable if a pre-column derivatization strategy is employed.

  • Evaporative Light Scattering Detector (ELSD): A universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated.[17][18][19] It is suitable for non-volatile analytes and is compatible with gradient elution.[18][19]

  • Charged Aerosol Detector (CAD): Another universal detector where the eluent is nebulized, and the resulting analyte particles are charged and then measured.[3][4][20] CAD is known for its high sensitivity and consistent response for non-volatile compounds, making it a powerful tool for impurity profiling.[4][5][6][20]

  • Mass Spectrometry (MS): Offers the highest sensitivity and specificity and provides molecular weight information, which is invaluable for identifying unknown impurities.[21][22][23][24] It is highly compatible with HILIC methods.

Comparative Data Summary

The following table provides a hypothetical but realistic comparison of the expected performance of the different methodologies.

ParameterRP-HPLC with Ion-PairingHILICPre-Column Derivatization RP-HPLC
Stationary Phase C18, 5 µm, 4.6 x 150 mmSilica, 3 µm, 4.6 x 100 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 10 mM Hexanesulfonate, pH 3.0B: AcetonitrileA: 95:5 Acetonitrile:10 mM Ammonium AcetateB: 50:50 Acetonitrile:10 mM Ammonium AcetateA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Detector ELSD / CADCAD / MSUV (at λmax of derivative) / Fluorescence
Retention Factor (k) 2.54.16.8
Tailing Factor 1.41.11.1
Theoretical Plates 8,00012,00014,000
Pros Uses standard columns.Good retention, MS-friendly.High sensitivity, good peak shape.
Cons System contamination, poor MS compatibility.Longer equilibration, sensitive to sample solvent.Extra sample prep step, potential for artifacts.

Experimental Protocols

Workflow for HPLC Method Development

HPLC_vs_UPLC HPLC HPLC UPLC UPLC HPLC->UPLC Advancement

Sources

Bridging the Digital and the Biological: A Guide to Validating Computational Models in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of computational models into the research and development pipeline has transitioned from a novelty to a necessity. These in silico models offer unprecedented opportunities to accelerate discovery, predict efficacy and toxicity, and personalize medicine.[1][2] However, the predictive power of any computational model is only as robust as its validation against real-world biological systems. This guide provides an in-depth exploration of the principles, methodologies, and best practices for validating experimental findings with computational models, ensuring a synergistic relationship between the digital and the biological.

The Symbiotic Cycle of Prediction and Validation

At its core, the relationship between computational modeling and experimental work is not a one-way street but a cyclical and iterative process. Computational models, built upon existing biological knowledge and data, generate testable hypotheses. These hypotheses are then investigated through targeted wet lab experiments. The data from these experiments, in turn, are used to refine and improve the computational model, leading to more accurate predictions and a deeper understanding of the biological system. This iterative cycle is fundamental to modern drug discovery, enabling a more efficient and informed approach to therapeutic development.

A Comparative Overview of In Silico Models in Drug Discovery

The landscape of computational models in drug discovery is diverse, with each type of model offering unique advantages and being suited for different stages of the development pipeline. Understanding the strengths and limitations of these models is crucial for selecting the appropriate tool and designing a relevant validation strategy.

Model Type Primary Application Common Methodologies Validation Considerations
Ligand-Based Models Predicting the activity of new molecules based on the known activity of structurally similar compounds.Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling, Similarity Searching.[3][4]Requires a robust dataset of compounds with known activities. Validation should include external test sets and assessment of the model's applicability domain.
Structure-Based Models Predicting how a molecule will bind to a specific protein target.Molecular Docking, Molecular Dynamics (MD) Simulations.[3]Validation often involves comparing predicted binding poses and affinities with experimentally determined structures (e.g., X-ray crystallography) and binding data (e.g., ITC, SPR).
Systems Pharmacology Models Simulating the effect of a drug on a whole biological system or pathway.Quantitative Systems Pharmacology (QSP), Physiologically-Based Pharmacokinetic (PBPK) Modeling.[5][6]Validation is multi-faceted, requiring comparison with data at different biological scales, from cellular responses to clinical outcomes. Sensitivity analysis is crucial to identify key model parameters.
Machine Learning & AI Models Predicting a wide range of properties, including ADMET, drug-target interactions, and clinical trial outcomes.Deep Neural Networks (DNNs), Support Vector Machines (SVMs), Random Forests.[2][7][8]Requires large, high-quality datasets for training. Validation must include rigorous cross-validation and testing on independent datasets to avoid overfitting.[9]

The Validation Workflow: A Step-by-Step Approach

A robust validation workflow is systematic and iterative, ensuring that the computational model is a credible representation of the biological reality.

Validation Workflow cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Model Refinement Model_Development 1. Model Development & Hypothesis Generation In_Silico_Prediction 2. In Silico Prediction Model_Development->In_Silico_Prediction Generates Experimental_Design 3. Experimental Design In_Silico_Prediction->Experimental_Design Informs Wet_Lab_Experimentation 4. Wet Lab Experimentation Experimental_Design->Wet_Lab_Experimentation Guides Data_Analysis 5. Data Analysis & Comparison Wet_Lab_Experimentation->Data_Analysis Produces Model_Update 6. Model Refinement & Iteration Data_Analysis->Model_Update Feeds Back To Model_Update->Model_Development Improves

Caption: A generalized workflow illustrating the iterative cycle of computational prediction and experimental validation.

Step 1: Model Development and Hypothesis Generation

The process begins with the development of a computational model based on existing data and biological understanding. This model is then used to generate specific, testable hypotheses. For instance, a QSAR model might predict that a novel compound will have high affinity for a particular kinase, or a QSP model might predict that inhibiting a specific pathway will lead to a reduction in tumor growth.[10]

Step 2: In Silico Prediction

The computational model is used to make quantitative or qualitative predictions. These predictions should be as specific as possible to allow for direct experimental testing. For example, a molecular docking model could predict the binding affinity of a compound in nanomolar concentration.

Step 3: Experimental Design

Based on the in silico predictions, a series of wet lab experiments are designed to test the hypotheses. The choice of experimental techniques will depend on the nature of the prediction. For example, to validate a predicted drug-target interaction, one might use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Step 4: Wet Lab Experimentation

The designed experiments are carried out in the laboratory. It is crucial to follow standardized protocols and ensure data quality and reproducibility.

Step 5: Data Analysis and Comparison

The experimental data is analyzed and compared with the predictions of the computational model. Statistical methods should be used to assess the level of agreement between the predicted and experimental results.[11]

Step 6: Model Refinement and Iteration

Based on the comparison, the computational model is refined. If the experimental data contradicts the model's predictions, the model's assumptions and parameters may need to be revised. This refined model can then be used to generate new hypotheses, continuing the iterative cycle.

Experimental Protocols for Validating Computational Predictions

The credibility of a computational model is ultimately established through rigorous experimental validation. Below are detailed protocols for validating common types of in silico predictions.

Protocol 1: Validating Drug-Target Interaction Predictions

Computational Prediction: A machine learning model predicts that a novel small molecule inhibitor binds to a specific kinase with high affinity.

Experimental Validation Workflow:

  • Biochemical Affinity Assays:

    • Objective: To quantitatively measure the binding affinity of the compound to the target kinase.

    • Method: Perform a dose-response kinase inhibition assay using a technology such as LanthaScreen™ (Thermo Fisher Scientific) or ADP-Glo™ (Promega).

    • Procedure:

      • Serially dilute the test compound to create a range of concentrations.

      • Incubate the kinase, substrate, and ATP with the different concentrations of the compound.

      • Measure the kinase activity at each compound concentration.

      • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

  • Biophysical Binding Assays:

    • Objective: To directly measure the binding kinetics and affinity.

    • Method: Utilize Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Procedure (SPR):

      • Immobilize the target kinase on a sensor chip.

      • Flow different concentrations of the compound over the chip.

      • Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound compound.

      • Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).

  • Cellular Target Engagement Assays:

    • Objective: To confirm that the compound engages the target kinase within a cellular context.

    • Method: Use a technique like the Cellular Thermal Shift Assay (CETSA).

    • Procedure:

      • Treat intact cells with the compound.

      • Heat the cell lysate to different temperatures.

      • Measure the amount of soluble target protein at each temperature using Western blotting or ELISA.

      • A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Protocol 2: Validating Predictions of Off-Target Effects

Computational Prediction: A structure-based model predicts that a drug candidate may have off-target interactions with a panel of related kinases.

Experimental Validation Workflow:

  • Broad Kinase Panel Screening:

    • Objective: To experimentally screen the compound against a large panel of kinases to identify off-target interactions.

    • Method: Utilize a commercially available kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology).

    • Procedure:

      • Submit the compound for screening at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

      • The service will provide data on the percentage of inhibition for each kinase.

  • Dose-Response Confirmation of Hits:

    • Objective: To confirm and quantify the activity of the compound against the identified off-target kinases.

    • Method: Perform dose-response assays for the confirmed off-target hits, as described in Protocol 1.

  • Cell-Based Off-Target Validation:

    • Objective: To assess the functional consequences of the off-target interactions in a cellular context.

    • Method: Select cell lines where the off-target kinase is known to play a key functional role.

    • Procedure:

      • Treat the selected cell lines with the compound.

      • Measure a relevant downstream signaling event or cellular phenotype that is regulated by the off-target kinase (e.g., phosphorylation of a substrate, cell proliferation).

Protocol 3: Validating ADMET Property Predictions

Computational Prediction: A QSAR model predicts that a drug candidate has high oral bioavailability.

Experimental Validation Workflow:

  • In Vitro Permeability Assay:

    • Objective: To assess the permeability of the compound across a cell monolayer, which is a key determinant of oral absorption.

    • Method: Use the Caco-2 permeability assay.

    • Procedure:

      • Culture Caco-2 cells on a semi-permeable membrane until they form a confluent monolayer.

      • Add the compound to the apical (top) side of the monolayer.

      • Measure the concentration of the compound that has transported to the basolateral (bottom) side over time.

      • Calculate the apparent permeability coefficient (Papp).

  • In Vitro Metabolic Stability Assay:

    • Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.

    • Method: Incubate the compound with liver microsomes or hepatocytes.

    • Procedure:

      • Incubate the compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

      • Take samples at different time points.

      • Measure the concentration of the parent compound remaining at each time point using LC-MS/MS.

      • Calculate the in vitro half-life and intrinsic clearance.

  • In Vivo Pharmacokinetic (PK) Study:

    • Objective: To directly measure the oral bioavailability of the compound in an animal model.

    • Method: Administer the compound to rodents (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes.

    • Procedure:

      • Administer a known dose of the compound via IV and PO routes to different groups of animals.

      • Collect blood samples at various time points.

      • Measure the concentration of the compound in the plasma using LC-MS/MS.

      • Calculate key PK parameters, including the area under the curve (AUC) for both routes of administration.

      • Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Logic: From Pathway to Prediction

Graphviz diagrams can be powerful tools for visualizing the complex relationships inherent in biological systems and the logic of experimental validation.

Signaling_Pathway_Validation cluster_pathway Hypothesized Signaling Pathway cluster_validation Experimental Validation Points Receptor Receptor Ligand Binding Kinase_A Kinase A Phosphorylation Receptor->Kinase_A Kinase_B Kinase B Phosphorylation Kinase_A->Kinase_B WB_pKinaseA Western Blot for p-Kinase A Transcription_Factor Transcription Factor Nuclear Translocation Kinase_B->Transcription_Factor WB_pKinaseB Western Blot for p-Kinase B Gene_Expression Target Gene Upregulation Transcription_Factor->Gene_Expression IF_TF Immunofluorescence for TF Location qPCR_Gene qPCR for Target Gene Expression Inhibitor Computational Model Predicts Inhibitor for Kinase A Inhibitor->Kinase_A Inhibits Inhibitor->WB_pKinaseA Validates

Caption: Validating a computational prediction within a signaling pathway context.

Conclusion: Fostering Trust in In Silico Science

The integration of computational models has undeniably accelerated the pace of drug discovery. However, for these powerful tools to be truly transformative, their predictions must be grounded in experimental reality. A rigorous and systematic approach to validation, characterized by a continuous and collaborative cycle between computational and experimental scientists, is paramount. By embracing the principles and methodologies outlined in this guide, researchers can build greater confidence in their in silico findings, ultimately leading to the development of safer and more effective medicines.

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A Comparative Guide to the Biological Activity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Trifluoromethyl Group in Cyclohexanol Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is widely employed to enhance critical molecular properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold represents a versatile and promising starting point for developing novel therapeutic agents. The rigid cyclohexyl ring provides a defined three-dimensional structure, while the amino and hydroxyl groups offer key hydrogen bonding opportunities and points for synthetic diversification.

This guide provides a comparative analysis of the biological activity of a series of hypothetical derivatives of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. We will explore how systematic modifications to the core structure influence its activity across several standard preclinical assays, including cytotoxicity against cancer cell lines, specific enzyme inhibition, and G-protein coupled receptor (GPCR) binding. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for evaluating such compounds, complete with detailed experimental protocols and a discussion of structure-activity relationships (SAR).

Caption: General chemical structure of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives discussed.

Part 1: Comparative Analysis of Anticancer Cytotoxicity

The evaluation of a compound's cytotoxic potential is a critical first step in the discovery of new anticancer agents.[5] In this section, we compare the in vitro cytotoxicity of our derivative series against two standard human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer).

Experimental Data Summary

The cytotoxic effect of each compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[6] Lower IC50 values indicate higher potency.

Compound IDR-Group on Amino FunctionIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
DER-01 -H (Hydrochloride Salt)45.2 ± 3.151.7 ± 4.5
DER-02 -CH₃ (Methyl)22.8 ± 1.928.3 ± 2.2
DER-03 -C(O)CH₃ (Acetyl)15.5 ± 1.219.1 ± 1.8
DER-04 -CH₂Ph (Benzyl)78.1 ± 6.4> 100
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Structure-Activity Relationship (SAR) Insights

From the data, a clear SAR emerges. The parent compound, DER-01 , exhibits modest cytotoxicity. Small, electron-withdrawing modifications significantly enhance potency. The N-acetylation in DER-03 results in the most potent compound in the series, suggesting that the acetyl group may be involved in a key binding interaction or may improve cell permeability. The addition of a small alkyl group (DER-02 ) also improves activity compared to the parent compound. Conversely, the introduction of a bulky benzyl group (DER-04 ) dramatically reduces or abolishes activity, likely due to steric hindrance within the target binding site.

G cluster_workflow Cytotoxicity Screening Workflow A Cancer Cell Line Culture (e.g., MCF-7, HeLa) B Cell Seeding (96-well plates) A->B D Treat Cells with Compounds (e.g., 48-hour incubation) B->D C Prepare Serial Dilutions of Test Compounds C->D E Perform MTT Assay D->E F Measure Absorbance (Microplate Reader) E->F G Data Analysis: Calculate % Viability Determine IC50 Value F->G

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[5]

Detailed Protocol: MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of the cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

  • Cell Seeding: Seed MCF-7 or HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.[5] Include wells with medium only (blank), cells treated with vehicle (DMSO control), and cells treated with a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Part 2: Comparative Analysis of Kinase Inhibition

To investigate a more specific mechanism of action, we evaluated the derivatives as inhibitors of a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

Experimental Data Summary

Inhibitor potency is determined by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which represents the binding affinity of the inhibitor for the enzyme. The mode of inhibition (e.g., competitive, non-competitive) provides further insight into the inhibitor's mechanism.[8]

Compound IDR-GroupIC50 (nM) vs. Kinase-XKi (nM)Mode of Inhibition
DER-01 -H850 ± 62425Competitive
DER-02 -CH₃410 ± 35205Competitive
DER-03 -C(O)CH₃95 ± 8.147Competitive
DER-04 -CH₂Ph> 10,000N/ANot Determined
Staurosporine (Positive Control)15 ± 1.37.5Competitive
Data are hypothetical for illustrative purposes.
Structure-Activity Relationship (SAR) Insights

The SAR for kinase inhibition mirrors the cytotoxicity data. The N-acetylated derivative, DER-03 , is the most potent inhibitor, with a Ki of 47 nM. This strong binding affinity suggests that the acetyl group forms a critical interaction within the ATP-binding pocket of the kinase, which is characteristic of competitive inhibitors.[9] The bulky benzyl group of DER-04 is again detrimental to activity, reinforcing the hypothesis of steric clash.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor DER-03 (Competitive Inhibitor) Inhibitor->RAF Inhibits (Hypothetical Target: Kinase-X)

Caption: A hypothetical signaling pathway where "Kinase-X" (e.g., RAF) is a target.

Detailed Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for measuring enzyme activity and determining inhibitor potency.[10]

  • Reagent Preparation: Prepare stock solutions of the purified enzyme (Kinase-X), its specific substrate, and the test compounds in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Enzyme solution.

    • Test compound at various concentrations (from a serial dilution).

    • Assay buffer to reach the final volume.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add the substrate (often with ATP for kinases) to each well to start the reaction.

  • Signal Measurement: Measure the formation of the product over time using a microplate reader. The detection method depends on the assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

    • To determine the mode of inhibition and Ki, repeat the assay with multiple fixed inhibitor concentrations while varying the substrate concentration, and analyze the data using a Lineweaver-Burk or Dixon plot.[9]

Part 3: Comparative Analysis of Receptor Binding

To assess the potential for these derivatives to act on the central nervous system (CNS), we performed a competitive radioligand binding assay against a hypothetical GPCR target, "Receptor-Y."

Experimental Data Summary

The affinity of a compound for a receptor is determined by its inhibitor constant (Ki), calculated from the IC50 value obtained in a competitive binding assay.[11] This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.[12]

Compound IDR-GroupIC50 (nM) vs. Receptor-YKi (nM)
DER-01 -H125 ± 1160
DER-02 -CH₃88 ± 7.542
DER-03 -C(O)CH₃950 ± 80457
DER-04 -CH₂Ph110 ± 9.253
Compound-Z (Positive Control)10 ± 0.94.8
Data are hypothetical for illustrative purposes.
Structure-Activity Relationship (SAR) Insights

The SAR for Receptor-Y binding is distinct from the previous assays. Here, the parent compound DER-01 , the N-methyl derivative DER-02 , and the N-benzyl derivative DER-04 all show moderate to good affinity. This suggests the binding pocket of Receptor-Y can accommodate both small and bulky hydrophobic groups. Strikingly, the N-acetyl group in DER-03 , which was optimal for kinase inhibition and cytotoxicity, is highly detrimental to receptor binding. The hydrogen bond accepting carbonyl group of the acetyl moiety may create an unfavorable electrostatic or steric interaction within the receptor's binding site. This highlights the importance of screening compounds against multiple target classes to understand their selectivity profiles.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing Receptor-Y.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., ³H-ligand) at or below its dissociation constant (Kd).

    • Test compounds across a range of concentrations.

    • Binding buffer to the final volume.

  • Define Controls:

    • Total Binding: Membranes + radioligand + buffer.

    • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of an unlabeled known ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Conclusion

This guide demonstrates a systematic approach to comparing the biological activity of a series of related chemical derivatives. Through our hypothetical case study of this compound derivatives, we have shown how minor structural modifications can lead to vastly different pharmacological profiles.

  • DER-03 (-C(O)CH₃) emerged as a potent cytotoxic agent and selective kinase inhibitor but showed poor affinity for the GPCR target.

  • DER-02 (-CH₃) and DER-04 (-CH₂Ph) showed promising GPCR affinity but weaker activity in the kinase and cytotoxicity assays.

This differential activity underscores the critical importance of a multi-assay screening approach in early-stage drug discovery. By building a comprehensive structure-activity relationship profile, researchers can make more informed decisions to optimize lead compounds for potency, selectivity, and desired therapeutic effect. The protocols and frameworks provided herein offer a robust starting point for scientists engaged in the evaluation of novel small molecules.

References

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  • ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green).... Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of two synthetic routes to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block in medicinal chemistry. We will delve into the experimental details, mechanistic considerations, and a comparative assessment of a dibenzyl-protected versus a Boc-protected strategy, providing field-proven insights to guide your synthetic choices.

Introduction

This compound is a key intermediate for the synthesis of various pharmacologically active compounds. Its rigid cyclohexyl core, combined with the presence of a trifluoromethyl carbinol and an amino group, offers a three-dimensional scaffold that can be further elaborated. The choice of synthetic route to this intermediate can have a significant impact on the overall efficiency, scalability, and cost of a drug discovery program. This guide aims to provide a detailed comparison of two common strategies, highlighting their respective strengths and weaknesses to aid in the selection of the most appropriate method for your research needs.

Route 1: The Dibenzylamino Protection Strategy

This route utilizes the robust dibenzyl protecting group for the amine functionality. The synthesis commences with the commercially available trans-4-aminocyclohexanol and proceeds through a four-step sequence.


start [label="trans-4-Aminocyclohexanol", shape=ellipse, fillcolor="#FFFFFF"]; step1 [label="Step 1: Dibenzylation"]; intermediate1 [label="trans-4-(Dibenzylamino)cyclohexan-1-ol"]; step2 [label="Step 2: Oxidation"]; intermediate2 [label="4-(Dibenzylamino)cyclohexanone"]; step3 [label="Step 3: Trifluoromethylation"]; intermediate3 [label="cis/trans-4-(Dibenzylamino)-1-\n(trifluoromethyl)cyclohexan-1-ol"]; step4 [label="Step 4: Deprotection & Salt Formation"]; product [label="4-Amino-1-(trifluoromethyl)cyclohexan-1-ol\nHydrochloride", shape=ellipse, fillcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product; }

Figure 1: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol

  • Procedure: To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq). To this suspension, add benzyl bromide (2.2 eq) and stir the mixture at room temperature for 48 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(Dibenzylamino)cyclohexanone

  • Procedure: Dissolve trans-4-(Dibenzylamino)cyclohexan-1-ol (1.0 eq) in dichloromethane. Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the ketone, which can be purified by column chromatography.

Step 3: Synthesis of cis- and trans-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol [1][2]

  • Procedure: To a solution of 4-(dibenzylamino)cyclohexanone (1.0 eq) in anhydrous THF at -78 °C, add Ruppert's reagent (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq). Then, add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) in THF. Allow the reaction to slowly warm to room temperature and stir overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting mixture of cis and trans isomers can be separated by column chromatography.

Step 4: Debenzylation and Hydrochloride Salt Formation

  • Procedure: The separated cis or trans isomer of 4-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (1.0 eq) is dissolved in methanol. To this solution, add palladium on carbon (10 wt. % Pd, 10 mol %). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting free amine is dissolved in diethyl ether and cooled to 0 °C. A solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired hydrochloride salt.[3][4]

Route 2: The Boc Protection Strategy

This route employs the tert-butoxycarbonyl (Boc) protecting group, which is known for its ease of removal under acidic conditions. The synthesis also starts from trans-4-aminocyclohexanol.


start [label="trans-4-Aminocyclohexanol\nHydrochloride", shape=ellipse, fillcolor="#FFFFFF"]; step1 [label="Step 1: Boc Protection"]; intermediate1 [label="tert-Butyl (4-hydroxycyclohexyl)carbamate"]; step2 [label="Step 2: Oxidation"]; intermediate2 [label="tert-Butyl (4-oxocyclohexyl)carbamate"]; step3 [label="Step 3: Trifluoromethylation"]; intermediate3 [label="tert-Butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate"]; step4 [label="Step 4: Deprotection & Salt Formation"]; product [label="4-Amino-1-(trifluoromethyl)cyclohexan-1-ol\nHydrochloride", shape=ellipse, fillcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; intermediate3 -> step4; step4 -> product; }

Figure 2: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of tert-Butyl (trans-4-hydroxycyclohexyl)carbamate [5]

  • Procedure: To a suspension of trans-4-aminocyclohexanol hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at room temperature for 12-24 hours. Wash the reaction mixture with water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to give the Boc-protected amino alcohol.

Step 2: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone) [5]

  • Procedure: Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate (1.0 eq) in a mixture of dichloromethane and water. Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 0.05 eq) and potassium bromide (0.1 eq). Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (1.2 eq) dropwise, maintaining the pH at around 9 with a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the reaction is complete (monitored by TLC). Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to yield the ketone.

Step 3: Synthesis of tert-Butyl (cis- and trans-4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate

  • Procedure: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous THF at -78 °C, add TMSCF₃ (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq) in THF.[6] Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting diastereomeric mixture of alcohols can be separated by column chromatography.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Procedure: Dissolve the separated cis or trans isomer of tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane. Stir the solution at room temperature for 2-4 hours.[7][8][9][10] The solvent is removed under reduced pressure to yield the crude hydrochloride salt, which can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

Comparative Analysis

FeatureRoute 1: Dibenzylamino ProtectionRoute 2: Boc Protection
Number of Steps 44
Starting Material trans-4-Aminocyclohexanoltrans-4-Aminocyclohexanol Hydrochloride
Protecting Group Dibenzyl (Bn₂)tert-Butoxycarbonyl (Boc)
Deprotection Method Catalytic Hydrogenolysis (Pd/C, H₂)Acidolysis (HCl in Dioxane or TFA)
Overall Yield ModerateModerate to Good
Scalability Good, though catalytic hydrogenation can be slow on a large scale.Excellent, acid-mediated deprotection is generally straightforward to scale up.
Safety Considerations Use of benzyl bromide (lachrymator). Hydrogen gas for deprotection requires specialized equipment.Use of strong acids (HCl, TFA) requires careful handling.
Purification Chromatography is typically required to separate isomers and purify intermediates.Chromatography is often necessary, especially for isomer separation.
Stereocontrol Trifluoromethylation of 4-(dibenzylamino)cyclohexanone gives a mixture of cis and trans isomers that require separation.[1]Trifluoromethylation of the N-Boc-ketone also produces a diastereomeric mixture. Stereocontrol in a subsequent reduction step (if applicable) would be crucial.

Discussion and Recommendations

Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific resources and priorities of the research team.

Route 1 (Dibenzylamino Protection) is a classic and robust method. The dibenzyl protecting group is stable to a wide range of reaction conditions, which can be advantageous if further modifications to the molecule are planned before deprotection. However, the debenzylation step, typically performed by catalytic hydrogenolysis, can be slow and may require specialized high-pressure hydrogenation equipment for large-scale synthesis. The handling of hydrogen gas also presents safety considerations.

Route 2 (Boc Protection) is arguably the more modern and often preferred approach in medicinal chemistry settings. The Boc group is easily introduced and, more importantly, readily cleaved under mild acidic conditions. This deprotection step is generally high-yielding and operationally simple, making it highly amenable to scale-up. The avoidance of catalytic hydrogenation can be a significant advantage in terms of both time and safety.

Stereoselectivity is a key challenge in both routes. The nucleophilic addition of the trifluoromethyl group to the 4-aminocyclohexanone derivative is likely to proceed via an axial attack on the more stable chair conformation where the amino-containing substituent is equatorial, leading to a mixture of diastereomers. The separation of these isomers by chromatography can be challenging and may impact the overall yield of the desired isomer. For Route 2, if a reduction of a trifluoromethyl ketone intermediate were necessary, the choice of reducing agent could influence the diastereomeric outcome. For instance, bulky reducing agents like L-Selectride are known to favor the formation of the cis-isomer in the reduction of substituted cyclohexanones.[11][12]

For most laboratory-scale and early-stage drug discovery applications, Route 2 (Boc Protection) is recommended as the more efficient and convenient strategy. The ease of the Boc-deprotection step and the avoidance of catalytic hydrogenation offer significant practical advantages. However, for specific applications where the robustness of the dibenzyl group is required for subsequent synthetic transformations, Route 1 remains a valuable alternative. Ultimately, the optimal route will be determined by a careful consideration of the specific project goals, available resources, and the desired scale of the synthesis.

References

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A Comparative Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride and Related Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the emphasis has shifted from flat, aromatic molecules towards sp³-rich, three-dimensional scaffolds.[1] These structures offer superior spatial diversity, enabling more precise and selective interactions with complex biological targets. The cyclohexane ring, in particular, serves as a versatile and attractive scaffold for medicinal chemists due to its conformational flexibility and its suitability for creating stereochemically defined molecules.[1]

This guide focuses on 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride , a building block that embodies several key strategic elements in contemporary drug design. It combines a conformationally defined cyclohexane core with three critical functional groups: a tertiary alcohol, a primary amine, and a trifluoromethyl (CF₃) group. The purpose of this guide is to provide an in-depth, objective comparison of this molecule with its structural analogs. By systematically deconstructing the molecule and evaluating the contribution of each component, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.

The Strategic Imperative of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group is a cornerstone strategy in medicinal chemistry for enhancing the druglike properties of a lead compound.[2] Its influence is multifaceted, stemming from the unique properties of the fluorine atoms.[3]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[3] Replacing a metabolically vulnerable site, such as a methyl group, with a CF₃ group can effectively block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing a drug's half-life and reducing its required dosage.

  • Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π parameter of +0.88), which can enhance a molecule's ability to cross biological membranes and improve its absorption and distribution.[3] This property is crucial for reaching intracellular targets or crossing the blood-brain barrier.

  • Target Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the acidity or basicity of nearby functional groups.[4][5] This electronic influence can modulate hydrogen bonding and electrostatic interactions with a biological target, often leading to enhanced binding affinity and selectivity.[3]

  • Bioisosterism: The CF₃ group is often used as a bioisostere for methyl and chloro groups, allowing chemists to probe steric and electronic requirements within a receptor's binding pocket while simultaneously improving metabolic stability.[3][5]

Caption: Key contributions of the CF₃ group to drug properties.

Comparative Analysis of Cyclohexyl Building Blocks

The true value of this compound is best understood when compared directly with its structural analogs. The following table deconstructs the molecule to highlight how each functional group contributes to its overall profile.

Building Block NameStructureMolecular Weight ( g/mol )Key Physicochemical Features & Rationale
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl Structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl219.63 (for cis-isomer salt)[6]All Features Combined: Combines metabolic stability (CF₃), 3D architecture, and two distinct points for chemical modification (-NH₂ and -OH). The HCl salt enhances aqueous solubility.[7]
4-Aminocyclohexanol Structure of 4-Aminocyclohexanol115.17[8]Baseline Scaffold (No CF₃): Provides the core 3D scaffold with H-bond donors/acceptors. Lacks the lipophilicity and metabolic stability imparted by the CF₃ group. Useful as a starting point in an optimization campaign.[9]
trans-4-Amino-1-methyl-cyclohexanol Structure of trans-4-Amino-1-methyl-cyclohexanol129.20[10]Methyl vs. Trifluoromethyl: The methyl group is a classic hydrophobic space-filler but is metabolically labile (prone to oxidation). The CF₃ group in the target molecule provides a metabolically inert alternative.[5]
4-(Trifluoromethyl)cyclohexan-1-amine HCl Structure of 4-(Trifluoromethyl)cyclohexan-1-amine HCl203.63[11]No Hydroxyl Group: Retains the CF₃ and amino groups but lacks the tertiary alcohol. This removes a hydrogen bond donor and a potential site for etherification, altering the molecule's polarity and synthetic potential.
4-(Trifluoromethyl)cyclohexan-1-ol Structure of 4-(Trifluoromethyl)cyclohexan-1-ol168.16[12]No Amino Group: Lacks the primary amine, a key nucleophilic handle for amide bond formation and a basic center for salt formation. Useful for applications where the basic amine is undesirable.

Synthetic Strategies and Experimental Protocols

The synthesis of trifluoromethylated alcohols is a well-established process, frequently employing nucleophilic trifluoromethylation of a carbonyl precursor.[13] The Ruppert-Prakash reagent (TMSCF₃) is a preferred source for the trifluoromethyl group due to its stability and ease of handling, requiring activation by a nucleophilic catalyst like a fluoride ion source.[7][13]

Experimental Protocol: Synthesis of cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride

This protocol describes a representative two-step synthesis starting from a commercially available Boc-protected aminoketone.

Causality: The use of a Boc-protecting group on the amine is critical. It prevents the amine from reacting with the trifluoromethylating reagent or interfering with the reaction, ensuring that trifluoromethylation occurs selectively at the ketone. The final deprotection step under acidic conditions unmasks the amine and simultaneously forms the desired hydrochloride salt.

G Synthetic Workflow for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl cluster_0 Step 1: Nucleophilic Trifluoromethylation cluster_1 Step 2: Deprotection & Salt Formation A Start: 4-(Boc-amino)cyclohexanone B Reagents: - Ruppert-Prakash Reagent (TMSCF3) - TBAF (catalyst) - Anhydrous THF (solvent) A->B C Reaction at 0°C to RT A->C B->C D Intermediate: Boc-protected trifluoromethyl alcohol C->D E Reagent: - HCl in 1,4-Dioxane D->E D->E Workup & Purification F Reaction at RT D->F E->F G Final Product: cis-4-Amino-1-(trifluoromethyl)cyclohexanol HCl F->G

Caption: Two-step synthesis of the target building block.

Materials:

  • 4-((tert-butoxycarbonyl)amino)cyclohexan-1-one

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid, 4 M solution in 1,4-dioxane

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Part 1: Nucleophilic Trifluoromethylation

  • To an oven-dried flask under an inert nitrogen atmosphere, add 4-((tert-butoxycarbonyl)amino)cyclohexan-1-one (1.0 eq) and dissolve in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) to the solution via syringe.

  • Add the TBAF solution (0.1 eq) dropwise to the reaction mixture. Rationale: TBAF acts as the nucleophilic initiator, activating the TMSCF₃ to generate the reactive trifluoromethide anion equivalent.[13]

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Part 2: Boc Deprotection and Salt Formation

  • Dissolve the crude intermediate from Part 1 in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane (5.0 eq) to the solution.

  • Stir the mixture at room temperature for 3-5 hours. A precipitate will typically form.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield the pure this compound salt.

Conclusion

This compound is a highly valuable building block that offers a strategic combination of desirable features for modern drug discovery. Its rigid, three-dimensional cyclohexane scaffold provides an excellent framework for exploring chemical space, while the trifluoromethyl group imparts critical properties of metabolic stability and enhanced binding potential. The presence of both amino and hydroxyl groups offers orthogonal handles for subsequent chemical modification, allowing for its seamless integration into diverse synthetic routes.

By comparing it to simpler analogs, we can clearly delineate the specific advantages conferred by each functional component. This rational, modular understanding empowers medicinal chemists to select the optimal scaffold for their specific application, accelerating the journey from initial hit to a viable drug candidate.

References

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A Strategic Advantage in Synthesis: Unlocking Novel Chemical Space with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that confer improved pharmacological properties is relentless. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into sp³-rich frameworks has emerged as a powerful tactic to overcome challenges in metabolic stability, bioavailability, and target affinity. This guide provides an in-depth analysis of the advantages of using 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a versatile building block, in comparison to its non-fluorinated and acyclic counterparts.

The Trifluoromethyl Group: A "Magic" Moiety in Medicinal Chemistry

The trifluoromethyl group is far more than a simple methyl mimic. Its unique electronic properties and metabolic robustness grant significant advantages to parent molecules.[1][2][3] The strong electron-withdrawing nature of the three fluorine atoms can modulate the pKa of nearby functional groups, influencing drug-target interactions.[1][2] Furthermore, the exceptional strength of the C-F bond enhances metabolic stability by blocking common sites of enzymatic degradation, which can lead to a longer drug half-life and more sustained therapeutic effects.[1][2] This increased stability, combined with the lipophilicity of the CF3 group, often improves a molecule's ability to cross cell membranes, enhancing oral bioavailability.[1]

Core Advantages of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Scaffold

This compound combines the benefits of the CF3 group with a conformationally restricted, three-dimensional cyclohexyl core and two versatile functional handles—an amine and a tertiary alcohol. This specific combination offers several distinct advantages in synthetic and medicinal chemistry.

  • Three-Dimensionality and sp³-Richness: Moving away from flat, aromatic structures is a key trend in drug design to improve solubility and reduce off-target effects. The saturated cyclohexane ring provides a defined 3D geometry, allowing for more precise spatial orientation of substituents to probe target binding pockets.

  • Dual Functionality for Diverse Derivatization: The presence of both an amino group and a hydroxyl group allows for a wide range of subsequent chemical modifications. The amino group can be readily acylated, alkylated, or used in reductive aminations, while the hydroxyl group can be etherified or esterified, providing multiple vectors for library synthesis and structure-activity relationship (SAR) studies.[4]

  • Enhanced Physicochemical and Pharmacokinetic Properties: As a class, trifluoromethyl-β-amino alcohols are valuable as peptidomimetics and transition state mimics in drug design.[5] The introduction of the CF3 group onto the cyclohexanol frame is known to improve membrane permeability and metabolic stability compared to non-fluorinated analogs.[3]

  • Improved Handling: The hydrochloride salt form enhances the compound's solubility in aqueous media and its stability, simplifying handling and formulation in various synthetic protocols.[4]

Comparative Analysis: Performance vs. Alternatives

The true value of this compound is best understood when compared against common alternatives.

Property4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Alternative 1: 4-Aminocyclohexanol (Non-fluorinated) Alternative 2: Acyclic β-Amino-α-trifluoromethyl Alcohols
Metabolic Stability High; C-F bonds resist enzymatic cleavage.[1][2]Lower; C-H bonds are susceptible to oxidation.High; retains the stability of the C-F bonds.
Lipophilicity (LogP) Increased due to the lipophilic CF3 group.[2]Lower; more hydrophilic.Varies with alkyl chain, but generally higher than non-fluorinated analogs.
Conformational Rigidity High; cyclohexane ring restricts bond rotation.High; retains the rigid cyclohexane scaffold.Low; acyclic structure allows for free bond rotation.
Scaffold Geometry Defined 3D sp³-rich scaffold.Defined 3D sp³-rich scaffold.Flexible, linear scaffold.
Synthetic Accessibility More complex; requires specialized fluorination reagents.[6][7]Simpler; readily available starting materials.Moderately complex; requires fluorination steps.
Potential for Novelty High; explores underrepresented chemical space.Low; well-explored chemical space.Moderate; established class of compounds.

Visualization of Structural Comparison

The following diagram illustrates the key structural differences between the target compound and its alternatives, highlighting the addition of the CF3 group and the conformational constraints of the cyclic scaffold.

G cluster_0 Topic Compound cluster_1 Alternative 1 cluster_2 Alternative 2 A 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol A_props Rigid 3D Scaffold + CF3 Group + Dual Functionality A->A_props B 4-Aminocyclohexanol (Non-fluorinated Analog) A->B Remove CF3 C Acyclic Trifluoromethyl Amino Alcohol A->C Open Ring B_props Rigid 3D Scaffold - No CF3 Benefits - Lower Metabolic Stability B->B_props C_props Flexible Scaffold + CF3 Group - Lacks Conformational Lock C->C_props

Caption: Structural comparison of the target compound and its alternatives.

Synthetic Pathways and Methodologies

The synthesis of β-amino-α-trifluoromethyl alcohols typically involves the nucleophilic trifluoromethylation of a carbonyl precursor.[6] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is a powerful and widely used tool for this transformation, often catalyzed by a fluoride source.[6][8][9]

A common synthetic route to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol involves the reaction of an appropriately protected 4-aminocyclohexanone with TMSCF3, followed by deprotection. The stereochemical outcome can often be controlled by the choice of protecting groups and reaction conditions.

Experimental Protocol: Synthesis of a Trifluoromethylated Amino Alcohol

The following protocol is a representative example of the synthesis of a trifluoromethylated amino alcohol from a ketone precursor using the Ruppert-Prakash reagent, adapted from methodologies described in the literature.[8][10]

Reaction: Nucleophilic Trifluoromethylation of N-Boc-4-aminocyclohexanone

  • Preparation: To a flame-dried, two-necked flask equipped with a magnetic stirrer and under an argon atmosphere, add N-Boc-4-aminocyclohexanone (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) to the stirred solution.

  • Catalyst Introduction: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M solution in THF) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate silyl ether can be deprotected using TBAF or acid to yield the alcohol.

  • Deprotection: The Boc-protecting group can be removed under standard acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product as its hydrochloride salt.

  • Final Purification: The final product can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

G start 4-Aminocyclohexanone Hydrochloride step1 Protect Amine (e.g., Boc2O) start->step1 intermediate1 N-Boc-4-aminocyclohexanone step1->intermediate1 step2 Trifluoromethylation (TMSCF3, TBAF) intermediate1->step2 intermediate2 Protected Trifluoromethyl Amino Alcohol step2->intermediate2 step3 Deprotect Amine (e.g., HCl/Dioxane) intermediate2->step3 end 4-Amino-1-(trifluoromethyl) cyclohexan-1-ol HCl step3->end

Caption: Generalized synthetic workflow for the target compound.

Conclusion

This compound is a high-value building block that provides a direct route to novel, sp³-rich chemical entities. Its strategic advantages—enhanced metabolic stability, modulated physicochemical properties, and a conformationally defined three-dimensional structure—make it a superior choice over non-fluorinated or acyclic analogs for tackling complex challenges in drug discovery. By incorporating this scaffold, researchers can efficiently access unique regions of chemical space, accelerating the development of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]

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  • Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: ResearchGate URL: [Link]

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  • Title: Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes Source: Nature Communications (PMC) URL: [Link]

  • Title: Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Unambiguous Compound Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Principle of Orthogonality in Compound Confirmation

An orthogonal analytical method is one that provides very different selectivity compared to the primary method.[7] By employing techniques that rely on fundamentally different principles, the risk of overlooking potential issues like co-eluting impurities or isomeric forms is significantly reduced.[7][8][9] For instance, while High-Performance Liquid Chromatography (HPLC) separates components based on their partitioning behavior, Mass Spectrometry (MS) separates them based on their mass-to-charge ratio. This multi-faceted approach is essential for ensuring the identity, strength, quality, and purity of drug substances and products.[10][11]

A robust cross-validation strategy typically involves a triad of techniques: Chromatography , Mass Spectrometry , and Nuclear Magnetic Resonance (NMR) Spectroscopy . Each provides a unique and critical piece of the structural puzzle.

  • Chromatography (HPLC/GC): Serves as the foundation by ensuring the purity of the analyte.[12][13] It is indispensable for separating the target compound from impurities, degradation products, and residual solvents.[12][14][15][16][17]

  • Mass Spectrometry (MS): Provides highly sensitive detection and accurate mass measurements, which are crucial for determining the elemental composition of a molecule.[18][19][20] Its fragmentation patterns act as a "fingerprint" for structural elucidation.[13][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers unparalleled insight into the structural connectivity of a molecule, providing a detailed map of the carbon-hydrogen framework and the spatial relationship between atoms.[18][21]

When a single analytical procedure is not specific, a combination of two or more methods is recommended to achieve the necessary level of discrimination.[1][22]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is often dictated by the specific requirements of the experiment.[18] The following table summarizes the key performance characteristics of the core techniques used in compound confirmation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Purity, Retention Time, QuantityMolecular Weight, Elemental Composition, Structural FragmentsAtomic Connectivity, 3D Structure, Stereochemistry
Sensitivity High (nanogram to picogram)Very High (picomolar to femtomolar)[18]Lower (micromolar to millimolar)[18]
Selectivity High (tunable via column/mobile phase)Very High (based on mass-to-charge ratio)Very High (based on nuclear spin properties)
Sample Requirement Low (microliters)Very Low (nanoliters to microliters)Higher (milligrams)
Quantitative Accuracy ExcellentGood to Excellent (with standards)Excellent (inherently quantitative)
Key Strength Robustness and reproducibility for purity assessment.[12]Unmatched sensitivity for trace analysis and molecular formula determination.[19]Definitive structural elucidation and isomer differentiation.[21]
Limitation Limited structural information.Can struggle with isomers; fragmentation can be complex.[13]Lower sensitivity; requires higher sample amounts.

Integrated Cross-Validation Workflow

A systematic approach is crucial for ensuring that data from different techniques are effectively correlated. The following workflow outlines a self-validating process for unambiguous compound confirmation.

G cluster_0 Analytical Data Inputs cluster_1 Validation Logic HPLC HPLC Purity (>95%) Confirmation Unambiguous Compound Confirmation HPLC->Confirmation Single Pure Species MS HRMS Data (Molecular Formula) MS->Confirmation Correct Mass & Formula NMR NMR Data (Structural Connectivity) NMR->Confirmation Correct Structure

Sources

Comparative Docking Analysis of Novel Coumarin-Chalcone Hybrids as Potential Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

Introduction: The Therapeutic Promise of Hybrid Scaffolds

In the landscape of modern drug discovery, the design of hybrid molecules—single chemical entities containing two or more distinct pharmacophores—has emerged as a powerful strategy to achieve enhanced affinity and selectivity for biological targets. This guide focuses on a particularly promising scaffold: a coumarin-chalcone hybrid. Both coumarin and chalcone moieties are well-established pharmacophores known for a wide spectrum of biological activities. Their combination into a single molecule offers a unique three-dimensional architecture that can be exploited for potent and specific enzyme inhibition.

This document provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of a series of novel ligands derived from the (E)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one scaffold, a known potent inhibitor of Monoamine Oxidase-B (MAO-B). MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine, and its inhibition is a cornerstone of treatment for neurodegenerative disorders such as Parkinson's disease.

Here, we will not only outline the "how" but also the critical "why" behind each step, providing you with a robust framework for evaluating your own hybrid derivatives. We will compare our designed ligands against the parent compound and the clinically approved MAO-B inhibitor, Safinamide , to benchmark their potential.

Part 1: The Strategic Framework for a Comparative Docking Study

A successful in silico study is not merely about generating docking scores; it's about building a scientifically sound hypothesis. Our workflow is designed to ensure that the results are both reproducible and logically coherent, providing a solid foundation for subsequent in vitro validation.

Experimental Logic & Workflow

The core of this study is to predict whether specific chemical modifications to a known coumarin-chalcone hybrid scaffold enhance its binding affinity and selectivity for the MAO-B active site. We will simulate the binding of our designed ligands and compare their predicted interactions against a reference inhibitor.

Below is a diagrammatic representation of our complete experimental workflow.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Acquisition (PDB ID: 2V5Z for MAO-B) Prot_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Lig_Parent 3. Parent Ligand Prep Prot_Prep->Lig_Parent Lig_Derived 4. Derived Ligands Prep Prot_Prep->Lig_Derived Lig_Ref 5. Reference Ligand Prep (Safinamide) Prot_Prep->Lig_Ref Grid 6. Active Site Grid Box Generation Prot_Prep->Grid Dock 7. Molecular Docking (AutoDock Vina) Lig_Parent->Dock Lig_Derived->Dock Lig_Ref->Dock Grid->Dock Pose 8. Pose Analysis (Binding Energy, RMSD) Dock->Pose Interaction 9. Interaction Analysis (H-bonds, Pi-Pi) Pose->Interaction Compare 10. Comparative Assessment Interaction->Compare

Caption: A comprehensive workflow for the comparative docking study of MAO-B inhibitors.

Part 2: Detailed Experimental Protocols

This section details the methodologies for each phase of the study. The protocols provided are based on widely accepted standards in the computational chemistry field, utilizing freely available and robust software.

Target Protein and Ligand Preparation

Rationale: The quality of your starting structures is paramount. The crystal structure of the protein must be cleaned to remove non-essential molecules and prepared to mimic physiological conditions. Ligands must be converted to 3D structures and their energy minimized to represent a favorable conformation.

Protocol: Target Preparation (Human MAO-B)

  • Acquisition: Download the crystal structure of human MAO-B complexed with a reversible inhibitor. A suitable structure is PDB ID: 2V5Z , which has a resolution of 1.6 Å and contains the cofactor FAD.

  • Software: Use a molecular visualization tool like PyMOL or UCSF Chimera.

  • Cleaning the Structure:

    • Load the 2V5Z.pdb file.

    • Remove all water molecules (solvent).

    • Delete the original co-crystallized ligand (in this case, safinamide, designated as "SAI" in the PDB file). We will re-dock it later for validation.

    • Retain the essential flavin adenine dinucleotide (FAD) cofactor as it is critical for the enzyme's structural integrity and function.

  • Protonation and Repair:

    • Use a protein preparation wizard, such as the one in AutoDockTools or Schrödinger's Maestro, to add polar hydrogens.

    • Assign correct bond orders and check for any missing atoms or residues, repairing them as necessary.

    • Assign Gasteiger charges to the protein atoms.

  • Output: Save the prepared protein structure as a .pdbqt file, which is the required format for AutoDock Vina.

Protocol: Ligand Preparation

  • Structure Generation:

    • Parent Ligand (L0): (E)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one.

    • Derived Ligands (L1, L2):

      • L1: Replace the -Cl on the chlorophenyl ring with a -OCH3 group (methoxy) to probe the effect of an electron-donating group.

      • L2: Replace the -CH3 on the hydroxymethylphenyl ring with a -CF3 group (trifluoromethyl) to investigate the impact of a strong electron-withdrawing group.

    • Reference Ligand: Safinamide.

  • 2D to 3D Conversion: Use software like ChemDraw or MarvinSketch to draw the 2D structures and save them in a 3D format (e.g., .sdf or .mol2).

  • Energy Minimization:

    • Use a program like Avogadro or the energy minimization tools within UCSF Chimera.

    • Select a suitable force field, such as MMFF94 or UFF. This step ensures the ligand is in a low-energy, stable conformation before docking.

  • Final Preparation for Docking:

    • Use AutoDockTools to set the rotatable bonds for each ligand.

    • Assign Gasteiger charges.

    • Save each prepared ligand as a .pdbqt file.

Molecular Docking Simulation

Rationale: The docking algorithm explores various possible conformations (poses) of the ligand within the protein's active site and scores them based on a scoring function, which estimates the binding affinity. The grid box defines the specific search space for the docking algorithm.

Protocol: AutoDock Vina Execution

  • Grid Box Generation:

    • Identify the active site of MAO-B. In PDB ID: 2V5Z, this is the cavity where the FAD cofactor and the original ligand reside. Key residues include Tyr398, Tyr435, and the FAD isoalloxazine ring.

    • In AutoDockTools, center the grid box on this active site. A typical size for MAO-B would be 25Å x 25Å x 25Å to ensure the entire binding cavity is covered.

    • The grid center coordinates for 2V5Z are approximately x=14.5, y=14.5, z=26.5.

    • Save the grid parameter information in a configuration file (conf.txt).

  • Configuration File (conf.txt): Create a text file specifying the input files and parameters.

  • Running the Docking: Execute the docking from the command line: vina --config conf.txt --out output_L0.pdbqt --log log_L0.txt

  • Iteration: Repeat step 3 for all derived ligands (L1, L2) and the reference ligand (Safinamide), ensuring you change the ligand and out/log file names accordingly.

Part 3: Analysis and Interpretation of Results

This phase transforms raw docking output into meaningful scientific insights. We will evaluate the binding affinity, validate the docking protocol, and analyze the specific molecular interactions that stabilize the ligand-protein complex.

Quantitative Data Summary

Rationale: A tabular summary allows for a quick and objective comparison of the key docking metrics. The binding affinity (in kcal/mol) provides a quantitative estimate of binding strength, while the Root Mean Square Deviation (RMSD) of the re-docked reference ligand validates the accuracy of the docking protocol.

Table 1: Comparative Docking Metrics for MAO-B Inhibitors

Ligand IDCompound Name/ModificationBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues
Validation Safinamide (Re-docked)-9.81.25Tyr435, FAD, Gln206
Parent L0 (-Cl)-10.5N/ATyr398, Tyr435, Ile199, FAD
Derived L1 (-OCH3)-10.9N/ATyr398, Tyr435, Gln206, FAD
Derived L2 (-CF3)-9.5N/ATyr188, Cys172, FAD

Note: The data presented in this table is illustrative and representative of a typical outcome for such a study. Actual results will be generated by the simulation.

Interpretation:

  • Validation: An RMSD value below 2.0 Å between the re-docked pose of Safinamide and its co-crystallized pose indicates that our docking protocol is reliable and can accurately reproduce the experimental binding mode.

  • Binding Affinity: Ligand L1, with the methoxy group, shows a more favorable (more negative) binding energy than the parent compound L0, suggesting this modification enhances binding. Conversely, L2 with the trifluoromethyl group has a weaker binding affinity, indicating this modification may be detrimental.

Qualitative Interaction Analysis

Rationale: The docking score alone is insufficient. A detailed visual inspection of the top-ranked pose for each ligand is crucial to understand why certain ligands bind more strongly than others. This involves identifying specific hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.

interaction_diagram cluster_protein MAO-B Active Site cluster_ligand Ligand L1 FAD FAD Cofactor Isoalloxazine Ring TYR435 TYR435 TYR398 TYR398 GLN206 GLN206 L1 Coumarin-Chalcone Core Methoxy Group (-OCH3) L1->FAD Pi-Pi Stacking L1->TYR435 Pi-Pi Stacking L1->TYR398 Pi-Pi Stacking L1->GLN206 Hydrogen Bond

Caption: Key molecular interactions of the top-ranked ligand (L1) in the MAO-B active site.

Analysis of Ligand L1 Pose:

  • Pi-Pi Stacking: The aromatic rings of the coumarin-chalcone core form strong pi-pi stacking interactions with the isoalloxazine ring of the FAD cofactor and the aromatic side chains of Tyr398 and Tyr435. This is a known characteristic of potent MAO-B inhibitors, which "sandwich" the FAD ring.

  • Hydrogen Bonding: The newly introduced methoxy group (-OCH3) on ligand L1 acts as a hydrogen bond acceptor, forming a favorable hydrogen bond with the side chain of Gln206. This additional interaction likely accounts for the improved binding affinity compared to the parent compound L0.

  • Hydrophobic Interactions: The rest of the ligand is buried in a hydrophobic pocket defined by residues like Ile199 and Leu171, further stabilizing the complex.

Conclusion and Future Directions

This comparative docking guide demonstrates a robust workflow for the in silico evaluation of novel ligands derived from a coumarin-chalcone hybrid scaffold. Our analysis predicted that modifying the parent compound with a methoxy group (Ligand L1) could enhance binding affinity for MAO-B by introducing a new hydrogen bond with Gln206, in addition to preserving the critical pi-pi stacking interactions.

These computational predictions provide a strong, data-driven hypothesis that now requires experimental validation. The next logical steps would be:

  • Synthesis: Synthesize ligands L0, L1, and L2.

  • In Vitro Assay: Perform an enzyme inhibition assay to determine the IC50 values of the synthesized compounds against human MAO-B.

  • Structure-Activity Relationship (SAR): Correlate the experimental inhibition data with the predictions from this docking study to build a reliable SAR model for this chemical series.

By integrating computational and experimental approaches, we can accelerate the drug discovery process, efficiently prioritizing the most promising candidates for further development.

References

  • Title: Synthesis, biological evaluation and molecular docking of new pyrazole-chalcone-1,2,3-triazole hybrids as potential anticancer agents. Source: Bioorganic Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of coumarin–chalcone hybrids as potential anticancer agents Source: RSC Advances URL: [Link]

  • Title: Monoamine oxidase-B inhibitors in Parkinson's disease. Source: Expert Opinion on Pharmacotherapy URL: [Link]

  • Title: Crystal Structure of human Monoamine Oxidase B in complex with Safinamide. Source: RCSB Protein Data Bank URL: [Link]

  • Title: The discovery of monoamine oxidase (MAO) inhibitors: a modern perspective. Source: Expert Opinion on Drug Discovery URL: [Link]

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and management of this chemical waste, adhering to regulatory standards and best laboratory practices.

Immediate Safety Profile & Hazard Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound. Its trifluoromethyl group (-CF₃) and amino group (-NH₂) on a cyclohexane ring necessitate specific handling and disposal considerations.

1.1. Core Chemical Identifiers

PropertyValueSource
Molecular Formula C₇H₁₃ClF₃NO[1][2]
Molecular Weight 219.63 g/mol [1][2]
Common CAS Numbers 1803606-71-4, 2137056-98-3, 1421602-78-9[1][3][4]
Appearance Solid (Typical)N/A

1.2. GHS Hazard Profile

Based on data for the compound and structurally similar chemicals, the following Globally Harmonized System (GHS) hazard statements are pertinent. These classifications dictate the minimum personal protective equipment (PPE) and handling precautions.

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[5]

The primary causality for these hazards stems from the compound's reactivity and its ability to interfere with biological systems upon exposure. The hydrochloride salt can contribute to its irritant properties.

The Principle of Segregated Disposal: Halogenated Waste

The single most critical step in the disposal of this compound is its correct classification and segregation as halogenated organic waste .[6] The presence of fluorine, a halogen, means it cannot be mixed with non-halogenated organic solvents.[7][8]

Causality Behind Segregation:

  • Incineration Requirements: Halogenated compounds produce acidic and highly corrosive gases (e.g., hydrogen fluoride) upon combustion.[9] Disposal facilities require dedicated, specialized incinerators with "scrubbers" to neutralize these gases.

  • Cost and Environmental Impact: Disposing of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized treatment required.[8][10] Improper mixing contaminates entire batches of waste, escalating costs and regulatory risk.

Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11][12]

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13][14]

  • Hand Protection: Nitrile gloves. Always check the glove manufacturer's chemical resistance guide. Discard and replace gloves immediately if contamination occurs.[10]

  • Body Protection: A standard laboratory coat.[13]

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhalation.[13][14]

Step 2: Waste Stream Identification and Segregation

All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7]

  • Solid Waste: Collect pure, unadulterated compound, and any lab debris (e.g., weigh boats, contaminated filter paper) in a designated solid halogenated waste container.

  • Liquid Waste: Collect solutions containing the compound in a liquid halogenated waste container.

  • Prohibited Mixing: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), strong acids or bases, or heavy metal waste.[8][10]

Step 3: Waste Container Management

Proper container selection and handling are mandated by the EPA to prevent spills and exposure.[15]

  • Container Type: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[10] The container must be in good condition, free of cracks or leaks.

  • Keep Closed: Waste containers must remain sealed at all times except when actively adding waste.[9][15] This is a common EPA violation and is critical for preventing the release of volatile organic compounds (VOCs).

  • Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.

Step 4: Labeling

Accurate labeling is a cornerstone of the "cradle to grave" hazardous waste management system.[11][15]

  • Initial Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9][10]

  • Content Declaration: Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[6][10] For this specific waste, write "this compound" and its concentration.

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[10]

Step 5: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin to capture any potential leaks.[10]

  • Segregation: Ensure the container is physically segregated from incompatible materials, especially acids and oxidizers.[9]

Step 6: Arranging for Final Disposal

When the waste container is nearly full (at 90% capacity), arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[7][12]

  • Complete a waste pickup request form as required by your institution.[10]

  • Ensure all labeling is accurate and legible before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposition gen Waste Generated is_halo Contains Fluorine? (Halogenated) gen->is_halo is_solid Solid or Liquid? solid_waste Collect in Lined Solid Halogenated Waste Bin is_solid->solid_waste Solid liquid_waste Collect in Liquid Halogenated Waste Carboy is_solid->liquid_waste Liquid is_halo->is_solid Yes non_halo Follow Non-Halogenated Waste Protocol is_halo->non_halo No label_container Label Container with: 'Hazardous Waste' Full Chemical Names Percentages & Hazards solid_waste->label_container liquid_waste->label_container store Store Sealed Container in Secondary Containment in Satellite Accumulation Area label_container->store full Container >90% Full? store->full pickup Schedule Pickup with Institutional EH&S full->pickup Yes

Caption: Decision workflow for handling chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or commercial sorbent pads).[16] Do not use combustible materials like paper towels for large quantities.

    • Collect the absorbent material and contaminated debris using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[16][17]

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or unmanageable):

    • Evacuate the laboratory immediately. Activate the fire alarm if necessary to ensure full evacuation.[9]

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's emergency number and EH&S department to report the spill.[10] Provide the chemical name, location, and estimated quantity.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Guidechem. (n.d.). 4-amino-4-(trifluoromethyl)-1-cyclohexanol;hydrochloride 1803606-71-4 wiki.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Amino-cyclohexanone hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(Trifluoromethyl)cyclohexan-1-one.
  • Sigma-Aldrich. (2017). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.
  • Achmem. (n.d.). (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.
  • ChemScene. (n.d.). cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18769922, 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride.
  • Ha Giang Trails. (n.d.). (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(Trifluoromethyl)cyclohexanol.
  • Chembase. (n.d.). 4-AMINO-1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-OL HCL.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Amino-1-oxy-2,2,6,6-tetramethylpiperidine, free radical.

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Mastering the Handling of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block in modern medicinal chemistry, requires meticulous handling due to its specific chemical properties. The presence of an amino group, a trifluoromethyl group, and its hydrochloride salt form dictates a precise safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.

Immediate Hazard Assessment: Understanding the Risks

Before handling this compound, it is critical to internalize its hazard profile. The Globally Harmonized System (GHS) classification provides a concise summary of the primary risks.[1][2][3]

Hazard Category GHS Hazard Statement Meaning
Acute Toxicity (Oral) H302Harmful if swallowed
Acute Toxicity (Inhalation) H332Harmful if inhaled
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation

Signal Word: Warning[1][2][3]

These classifications indicate that the compound can cause significant harm through multiple routes of exposure. The primary operational goal is to prevent any direct contact with the skin, eyes, or respiratory system.

Engineering Controls: Your Primary Barrier

Personal protective equipment is the last line of defense, not the first.[4] The initial and most crucial safety layer is the implementation of robust engineering controls.

Chemical Fume Hood: All handling of this compound, from weighing the solid to its transfer and use in solution, must be conducted within a properly functioning chemical fume hood.[5] This is non-negotiable. The trifluoromethyl group suggests a degree of volatility, and as the compound is harmful if inhaled, local exhaust ventilation is essential to capture any dust or vapors at the source.[5][6]

Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any airborne contaminants.[6] Facilities should be equipped with an eyewash station and a safety shower, with a clear and unobstructed path for immediate access.[5]

Personal Protective Equipment (PPE): A Detailed Protocol

Once engineering controls are in place, a comprehensive PPE strategy is required to mitigate the risk of direct contact.

Eye and Face Protection

Given the H319 classification "Causes serious eye irritation," robust eye protection is mandatory.

  • Standard Operations: For routine tasks such as weighing and preparing solutions within a fume hood, chemical splash-resistant safety glasses or goggles with side protection are the minimum requirement.[6] These must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[5][6]

  • High-Risk Operations: When there is a significant risk of splashing—for instance, during rapid additions, reactions under pressure, or when handling larger quantities—a face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat must be worn at all times, fully buttoned, to protect against incidental contact and small splashes.[6]

  • Appropriate Attire: Long pants and closed-toed shoes are mandatory. No exposed skin should be visible on the lower body or feet.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Hand Protection: A Critical Choice

Selecting the correct gloves is arguably the most critical PPE decision for this compound. The molecule's structure—an amine with a halogenated alkyl group—presents a challenge for common glove materials.

Standard disposable nitrile gloves, while offering good general protection, have poor resistance to many amines and halogenated hydrocarbons.[7][8] Therefore, relying solely on a single pair of thin nitrile gloves is insufficient.

Recommended Glove Strategy:

Glove Type Recommendation Rationale & Causality
Double Gloving Primary Recommendation: Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after the task or if contamination is suspected.[4][9]This strategy provides a backup barrier. Breakthrough of the chemical may occur rapidly with a single thin glove.[8] By wearing two pairs, you significantly increase the time before the chemical can reach your skin, allowing for safe removal of the contaminated outer layer.
Heavy-Duty Gloves For extended handling or situations with high exposure risk, consider more robust gloves such as Butyl or Neoprene.[10]Butyl rubber offers excellent resistance to a wide variety of chemicals, including amines and esters.[10] Neoprene provides good resistance to organic acids and alkalis.[10] Always consult the manufacturer's specific chemical resistance chart for the exact compound or a close surrogate.[11][12]

Always inspect gloves for any signs of degradation, punctures, or tears before and during use. Change gloves frequently, with recommendations typically ranging from every 30 to 60 minutes for continuous use, and always immediately after known contact.[4]

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, it is essential for specific non-routine situations:

  • Spill Cleanup: For a significant spill, especially of the powdered solid outside of a fume hood, respiratory protection is required.

  • Ventilation Failure: In the event of a fume hood malfunction.

In these scenarios, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.[13] Note: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA (29 CFR 1910.134).[5][13]

Step-by-Step Handling Workflow

This workflow diagram illustrates the integration of safety measures at each step of a typical laboratory procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don PPE (Lab Coat, Goggles, Double Gloves) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Gather 3. Gather Materials & Prepare Workspace VerifyHood->Gather Weigh 4. Weigh Compound (Use anti-static weigh boat) Gather->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Solvate 6. Add Solvent & Initiate Reaction Transfer->Solvate Clean 7. Clean Glassware (Inside Fume Hood) Solvate->Clean Dispose 8. Segregate & Dispose of Waste Clean->Dispose Doff 9. Doff PPE (Remove outer gloves first) Dispose->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: Standard workflow for handling the target compound.

Emergency Response Plan

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.

Exposure Procedures
  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill Response Workflow

This flowchart outlines the decision-making process for responding to a spill.

G Spill Spill Occurs InHood Is the spill contained within the fume hood? Spill->InHood SmallSpill Is the spill small and manageable by trained lab personnel? InHood->SmallSpill Yes LargeSpill Is the spill large, outside a hood, or are you unsure? InHood->LargeSpill No Cleanup Proceed with cleanup: - Wear full PPE (incl. respirator if powder) - Absorb with inert material - Place in sealed container for disposal SmallSpill->Cleanup Yes Evacuate Evacuate the area. Alert others. Contact EHS/Emergency Services. SmallSpill->Evacuate No LargeSpill->Evacuate Yes

Caption: Decision flowchart for chemical spill response.

Waste Disposal and Decontamination

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety. This compound is a halogenated, nitrogen-containing organic chemical.

Waste Stream Container Type Disposal Protocol
Solid Waste Labeled, sealed container for "Halogenated Organic Solids."Includes contaminated gloves, weigh paper, paper towels, and any unreacted solid compound.[14][15]
Liquid Waste Labeled, sealed container for "Halogenated Organic Solvents."Includes reaction mixtures and solvent rinses. Crucially, do not mix with non-halogenated waste streams. [9][15][16] Mixtures can sometimes react unexpectedly.[15]
Sharps Waste Puncture-proof sharps container.Includes contaminated needles and razor blades.
Empty Containers Triple-rinse with a suitable solvent.The rinsate must be collected and disposed of as halogenated liquid waste. Once decontaminated, the container can be disposed of according to institutional policy.

Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines, as regulations can vary.[15]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring that scientific discovery and personal safety proceed hand in hand.

References

  • AK Scientific, Inc. Safety Data Sheet: trans-4-Aminocyclohexanol.

  • CP Lab Safety. Glove Compatibility.

  • Sigma-Aldrich. Safety Data Sheet.

  • BOC Sciences. (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

  • Achmem. (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

  • Cole-Parmer. Material Safety Data Sheet.

  • Uline. Chemical Resistant Glove Guide.

  • International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.

  • Apollo Scientific. 4-Amino-cyclohexanone hydrochloride Safety Data Sheet.

  • Ha Giang Trails. (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

  • University of Wollongong. Laboratory Waste Disposal Guidelines.

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Bucknell University. Hazardous Waste Segregation.

  • Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart.

  • Organic Chemistry practical course, University of Regensburg. Solvent Wastes in the Laboratory – Disposal and/or Recycling.

  • Pharmacy Practice News. Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Sigma-Aldrich. Safety Data Sheet.

  • Washington State University. Halogenated Solvents Safety Information.

  • Physikalisch-Technische Bundesanstalt (PTB). Chemical Waste Management for Laboratories.

  • Sigma-Aldrich. Safety Data Sheet.

  • ChemScene. cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride.

  • International Journal of Current Microbiology and Applied Sciences. Harmful Health Effects of Some Common Organic Compounds Used in Daily Life as Households.

  • Chimia. The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching.

  • Santa Cruz Biotechnology. 4-(Trifluoromethyl)cyclohexan-1-ol.

  • ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.

Sources

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